MK-0429
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3S)-3-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-32-20-9-7-17(15-25-20)19(14-21(29)30)28-13-12-27(23(28)31)11-3-5-18-8-6-16-4-2-10-24-22(16)26-18/h6-9,15,19H,2-5,10-14H2,1H3,(H,24,26)(H,29,30)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFOOLONGOBCMP-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H](CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347137 | |
| Record name | (3S)-3-(6-Methoxy-3-pyridyl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227963-15-7 | |
| Record name | MK-0429 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227963157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-(6-Methoxy-3-pyridyl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-0429 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JL033A2D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-0429: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-0429 is a potent and selective, orally bioavailable non-peptide antagonist of the αvβ3 integrin receptor. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, with a focus on its role in inhibiting key cellular processes that drive tumor progression and metastasis. Preclinical studies have demonstrated its efficacy in reducing tumor growth, metastasis, and angiogenesis in various cancer models, primarily through the disruption of the αvβ3 integrin-mediated signaling cascade. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a valuable resource for the scientific community.
Core Mechanism of Action: Targeting the αvβ3 Integrin
This compound's primary molecular target is the αvβ3 integrin, a heterodimeric transmembrane receptor that plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. In cancer, the upregulation of αvβ3 integrin is associated with enhanced tumor growth, invasion, and angiogenesis. This compound, acting as an RGD (Arginine-Glycine-Aspartic acid) mimetic, competitively binds to the RGD-binding site on the αvβ3 integrin, thereby preventing its interaction with ECM proteins such as vitronectin, fibronectin, and osteopontin. This blockade disrupts the downstream signaling pathways that are critical for cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Integrin Subtype | Value | Reference |
| IC50 | Human | αvβ3 | 2.8 nM | [1] |
| Human | αvβ1 | 1.6 nM | [1] | |
| Human | αvβ5 | 0.1 nM | [1] | |
| Human | αvβ6 | 0.7 nM | [1] | |
| Human | αvβ8 | 0.5 nM | [1] | |
| Human | α5β1 | 12.2 nM | [1] | |
| Kd | Human | αvβ3 | 0.33 ± 0.04 nM | [2][3] |
| Murine | αvβ3 | 0.56 ± 0.07 nM | [2][3] | |
| Rat | αvβ3 | 1.23 ± 0.11 nM | [2][3] | |
| IC50 (Cell Adhesion) | Human (HEK293-αvβ3 cells) | αvβ3 | 0.58 ± 0.30 nM | [2][3] |
Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Metastasis Model (B16F10) [4]
| Treatment Group | Dose | Reduction in Metastatic Tumor Colonies | Reduction in Tumor Area |
| This compound | 100 mg/kg (p.o., b.i.d.) | 64% | Not Reported |
| This compound | 300 mg/kg (p.o., b.i.d.) | 57% | 60% |
Table 3: Effect of this compound on Lung Metastases Progression in a Murine Melanoma Model (B16F10-luc) [4]
| Treatment Group | Dose | Reduction in Ventral Lung Metastases | Reduction in Dorsal Lung Metastases |
| This compound | 300 mg/kg | 22% | 38% |
Signaling Pathway Analysis
This compound exerts its anti-cancer effects by inhibiting the αvβ3 integrin-mediated activation of the Focal Adhesion Kinase (FAK), Mitogen-activated protein kinase kinase (MEK), and Extracellular signal-regulated kinase (ERK) signaling pathway.[5] Upon ligand binding, αvβ3 integrin clustering leads to the autophosphorylation and activation of FAK. Activated FAK then serves as a scaffold for various signaling proteins, leading to the activation of the Ras/Raf/MEK/ERK cascade, which ultimately promotes gene expression involved in cell proliferation, survival, and migration. By blocking the initial ligand binding to αvβ3, this compound effectively abrogates this entire downstream signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
MK-0429 Binding Affinity to αvβ3 Integrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of MK-0429 to the αvβ3 integrin. It consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support research and development efforts in oncology and bone metabolism. This compound is a potent and selective, orally active, nonpeptide antagonist of the αvβ3 integrin, a receptor implicated in tumor angiogenesis, metastasis, and osteoporosis.
Quantitative Binding Affinity Data
The binding affinity of this compound for αvβ3 integrin has been characterized using various assays, demonstrating high affinity and selectivity. The following table summarizes the key quantitative data from published studies.
| Parameter | Species/Cell Line | Value | Assay Type | Notes |
| IC50 | Human (purified αvβ3) | 0.08 nM | SPAV3 Assay | Potent inhibition of ligand binding to the purified human integrin.[1][2][3] |
| IC50 | HEK293-αvβ3 cells | 0.58 ± 0.30 nM | Cell Adhesion Assay (Vitronectin) | Inhibition of cell adhesion to the extracellular matrix protein vitronectin.[4] |
| IC50 | - | 80 nM | Not Specified | Orally active, potent, selective and nonpeptide αvβ3 integrin antagonist.[5] |
| IC50 | - | 2.8 nM | Not Specified | Potent integrin antagonist.[6] |
| Kd | Human (purified αvβ3) | 0.33 ± 0.04 nM | Radioligand Binding Assay (³H-MK-0429) | Direct measurement of the equilibrium dissociation constant.[4] |
| Kd | Murine (purified αvβ3) | 0.56 ± 0.07 nM | Radioligand Binding Assay (³H-MK-0429) | High affinity for the murine form of the receptor.[4] |
| Kd | Rat (purified αvβ3) | 1.23 ± 0.11 nM | Radioligand Binding Assay (³H-MK-0429) | High affinity for the rat form of the receptor.[4] |
Selectivity Profile:
This compound exhibits significant selectivity for αvβ3 over other integrins:
-
αvβ5: Approximately 100-fold less potent in blocking adhesion of HEK293 cells overexpressing αvβ5 to vitronectin.[4]
-
αIIbβ3 and α5β1: Over 1,000-fold less active in blocking adhesion functions mediated by these integrins to fibrinogen or fibronectin, respectively.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity of this compound to αvβ3 integrin.
Solid-Phase Binding Assay
This assay quantifies the direct binding of an inhibitor to the purified integrin receptor.
Materials:
-
Purified human αvβ3 integrin
-
Radiolabeled ligand (e.g., ³H-MK-0429)
-
Unlabeled this compound
-
96-well microtiter plates
-
Binding Buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, pH 7.4)
-
Wash Buffer (e.g., Binding Buffer with 0.05% Tween-20)
-
Scintillation fluid and counter
Protocol:
-
Plate Coating: Coat 96-well microtiter plates with purified αvβ3 integrin (e.g., 1-10 µg/mL in a suitable buffer) overnight at 4°C.
-
Blocking: Wash the wells with Wash Buffer and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in Binding Buffer) for 1-2 hours at room temperature.
-
Competition Reaction: Add a fixed concentration of radiolabeled ligand (e.g., ³H-MK-0429) to each well, along with varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to allow binding to reach equilibrium.
-
Washing: Aspirate the contents of the wells and wash multiple times with ice-cold Wash Buffer to remove unbound ligand.
-
Quantification: Add scintillation fluid to each well and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of unlabeled this compound and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the adhesion of cells expressing αvβ3 integrin to an extracellular matrix (ECM) protein.
Materials:
-
HEK293 cells stably transfected to overexpress human αvβ3 integrin (HEK293-αvβ3).
-
Vitronectin or other ECM proteins (e.g., fibronectin).
-
96-well tissue culture plates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
This compound.
-
Calcein-AM or other cell viability dye.
-
Phosphate-Buffered Saline (PBS).
Protocol:
-
Plate Coating: Coat 96-well plates with vitronectin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Cell Preparation: Culture HEK293-αvβ3 cells to sub-confluency, detach them (e.g., with trypsin-EDTA), wash, and resuspend in serum-free medium.
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Seeding: Add the cell suspension to the coated and blocked wells.
-
Adhesion Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining with a fluorescent dye like Calcein-AM and measuring fluorescence, or by using a colorimetric assay for an endogenous enzyme like hexosaminidase.
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: Solid-Phase Binding Assay
Caption: Workflow for a solid-phase binding assay to determine IC50.
Logical Relationship: this compound Inhibition of αvβ3 Integrin
Caption: this compound antagonizes αvβ3 integrin, blocking downstream signaling.
Signaling Pathway: αvβ3 Integrin Downstream Signaling
References
A Technical Guide on the Interaction of MK-0429 with Integrin αvβ3
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0429 (also known as L-000845704) is a potent, orally active, and selective nonpeptide antagonist of the αvβ3 integrin.[1][2] Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis, osteoporosis, and tumor metastasis.[3][4] The αvβ3 integrin, in particular, is a key player in tumor progression and angiogenesis, making it a significant target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the interaction between this compound and integrin αvβ3, focusing on its binding characteristics, the experimental protocols used to determine these interactions, and the associated signaling pathways. While the specific crystalline structure of this compound bound to integrin αvβ3 is not publicly available, this guide leverages available data on its binding affinity, selectivity, and the structural context of related inhibitors.
Binding Affinity and Selectivity of this compound
This compound exhibits high affinity for the human αvβ3 integrin.[1][2] Its binding characteristics have been quantified through various in vitro assays, demonstrating its potency and selectivity.
| Parameter | Integrin Subtype | Species | Value | Reference |
| IC50 | αvβ3 | Human | 0.08 nM | [1][2] |
| αvβ1 | - | 1.6 nM | [7] | |
| αvβ5 | - | 0.1 nM | [7] | |
| αvβ6 | - | 0.7 nM | [7] | |
| αvβ8 | - | 0.5 nM | [7] | |
| α5β1 | - | 12.2 nM | [7] | |
| Kd | αvβ3 | Human | 0.33 ± 0.04 nM | [1][2] |
| αvβ3 | Murine | 0.56 ± 0.07 nM | [1][2] | |
| αvβ3 | Rat | 1.23 ± 0.11 nM | [1][2] | |
| Cell Adhesion IC50 | αvβ3 (to vitronectin) | Human | 0.58 ± 0.30 nM | [1][2] |
Table 1: Quantitative binding data for this compound to various integrins.
This compound demonstrates significant selectivity for αvβ3, being approximately 100-fold less potent in blocking the adhesion of cells overexpressing the closely related αvβ5 integrin and over 1,000-fold less active against αIIbβ3 or α5β1 integrins.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's interaction with integrins.
1. Integrin-Mediated Binding Assays
This protocol is used to determine the binding affinity of a compound to purified integrin receptors.
-
Protein Purification : Human integrin subunits αv and β3 are co-transfected into a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, to establish a stable cell line overexpressing the αvβ3 integrin.[1][2] The integrin is then purified from these cells using established protocols.[1][2]
-
Binding Assay :
-
The affinity of radiolabeled this compound (e.g., 3H-MK-0429) for the purified integrin is determined.[1][2]
-
Increasing concentrations of unlabeled this compound are used to compete with the radiolabeled compound for binding to the purified receptor.
-
The amount of bound radioactivity is measured, and the data are used to calculate the equilibrium dissociation constant (Kd).[1][2]
-
2. Cell Adhesion Assays
This protocol assesses the ability of a compound to inhibit cell adhesion to an extracellular matrix protein.
-
Cell Culture : HEK293 cells overexpressing specific human integrins (e.g., αvβ3, αvβ5, αIIbβ3, or α5β1) are used.[1][2]
-
Plate Coating : Microtiter wells are coated with the appropriate extracellular matrix protein (e.g., vitronectin for αvβ3 and αvβ5, fibrinogen for αIIbβ3, or fibronectin for α5β1).[1][2]
-
Adhesion Inhibition :
-
Cells (e.g., 25x103 cells/well) are added to the coated wells in the presence of increasing concentrations of this compound.[1][2]
-
The cells are allowed to attach for a specific period (e.g., 2 hours) at 37°C in a humidified incubator.[1][2]
-
The number of adherent cells is quantified, typically by staining and microscopic observation.
-
The IC50 value, the concentration of inhibitor that reduces cell adhesion by 50%, is then determined.[8]
-
Structural Insights and Crystalline Structure
While a specific PDB entry for the crystalline structure of this compound bound to integrin αvβ3 is not publicly available, studies on related compounds provide valuable insights. For instance, modifications to the RGD-based small molecule antagonist this compound led to the development of new inhibitors, TDI-4161 and TDI-3761.[9] The crystal structure of TDI-4161 bound to αvβ3 has been determined and reveals key interactions, such as a π-π interaction with Tyr122 of the βI domain, which are crucial for its inhibitory activity.[9] This information suggests a likely binding mode for this compound within the RGD-binding pocket of the integrin headpiece.
The general structure of the integrin αVβ3 ectodomain consists of a β-propeller domain from the αV subunit and a βI domain from the β3 subunit, which together form the ligand-binding headpiece.[9][10] This headpiece is connected to the transmembrane domains via "legs" composed of several domains.[9][10]
Integrin Signaling Pathway
Integrins are bidirectional signaling molecules that transmit information from the extracellular matrix (ECM) to the cell interior ("outside-in" signaling) and vice versa ("inside-out" signaling).[3][11] Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to form focal adhesions.[12] This initiates a cascade of intracellular events that regulate cell behavior.
Key Signaling Events Downstream of Integrin Activation:
-
Focal Adhesion Kinase (FAK) Activation : A primary event in integrin signaling is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).[11][13]
-
Src Family Kinase Recruitment : Activated FAK recruits and activates Src family kinases.[11][13]
-
MAPK Pathway Activation : The FAK-Src complex can lead to the activation of the Ras-MAPK pathway (including ERK), which in turn regulates gene expression related to cell proliferation, survival, and differentiation.[11][14]
-
PI3K/Akt Pathway Activation : Integrin engagement can also activate the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[4]
-
Rho Family GTPases : Integrins regulate the activity of Rho family GTPases (such as Rho, Rac, and Cdc42), which are master regulators of the actin cytoskeleton, controlling cell shape, migration, and adhesion.[11][13]
This compound, by blocking the binding of natural ligands to αvβ3, is expected to inhibit these downstream signaling pathways, thereby affecting processes like cell proliferation, migration, and angiogenesis.[5]
Visualizations
Caption: Integrin αvβ3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cell adhesion assay.
This compound is a highly potent and selective inhibitor of the αvβ3 integrin. While the precise crystal structure of its complex with the integrin remains to be publicly disclosed, the available binding data and the structures of related inhibitors provide a strong foundation for understanding its mechanism of action. The experimental protocols detailed herein are standard methods for characterizing such interactions. The inhibition of the αvβ3 integrin by this compound disrupts key signaling pathways involved in cell adhesion, migration, and proliferation, highlighting its therapeutic potential in diseases such as cancer. Further structural studies would undoubtedly provide even greater insight into the molecular details of this interaction and aid in the design of next-generation integrin inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin - Wikipedia [en.wikipedia.org]
- 4. Integrin Activation Contributes to Lower Cisplatin Sensitivity in MV3 Melanoma Cells by Inducing the Wnt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the molecular recognition of integrin αVβ3 by RGD-containing ligands: The role of the specificity-determining loop (SDL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Modeling Insights into the Structure and Behavior of Integrins: A Review | MDPI [mdpi.com]
- 11. um.es [um.es]
- 12. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SE [thermofisher.com]
- 13. Integrin-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
In Vitro Characterization of MK-0429: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the in vitro characterization of MK-0429, a potent and selective, orally active, nonpeptide pan-integrin antagonist. The focus of this guide is to present the biochemical and cellular activity, selectivity profile, and the underlying mechanism of action of this compound. Detailed experimental methodologies and a summary of quantitative data are provided to facilitate a deeper understanding of this compound's preclinical profile.
Biochemical and Cellular Activity
This compound has been extensively evaluated for its inhibitory activity against various integrin subtypes. The compound demonstrates high affinity and potent inhibition of the αvβ3 integrin, a key mediator in processes such as angiogenesis and tumor metastasis.
Table 1: Inhibitory Potency of this compound against Various Integrins
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.6[1] |
| αvβ3 | 2.8[1] |
| αvβ5 | 0.1[1] |
| αvβ6 | 0.7[1] |
| αvβ8 | 0.5[1] |
| α5β1 | 12.2[1] |
Table 2: Binding Affinity of this compound for αvβ3 Integrin
| Species | Equilibrium Dissociation Constant (Kd) (nM) |
| Human | 0.33 ± 0.04[2][3][4] |
| Murine | 0.56 ± 0.07[2][3][4] |
| Rat | 1.23 ± 0.11[2][3][4] |
In cellular assays, this compound effectively blocks the adhesion of cells expressing αvβ3 to vitronectin.[2][3][4] Furthermore, it has been shown to inhibit osteoclastic bone resorption in vitro.[2][3][4]
Table 3: Cellular Activity of this compound
| Assay | Cell Line | Ligand | IC50 (nM) |
| Cell Adhesion | HEK293-αvβ3 | Vitronectin | 0.58 ± 0.30[2][3][4] |
| Osteoclastic Bone Resorption | - | - | 12.2 ± 4.5[2][3][4] |
Selectivity Profile
The selectivity of this compound has been demonstrated through its significantly lower potency against other related integrins. It is approximately 100-fold less potent in blocking the adhesion of HEK293 cells overexpressing the αvβ5 integrin to vitronectin and over 1,000-fold less active against integrins αIIbβ3 and α5β1.[2][3][4] This selectivity profile underscores the predominant role of αvβ3 integrin inhibition in its mechanism of action.[2][3]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by antagonizing the αvβ3 integrin, thereby interfering with downstream signaling pathways crucial for cell adhesion, migration, and proliferation. Inhibition of αvβ3 by this compound has been shown to block the phosphorylation of Focal Adhesion Kinase (FAK), a key step in integrin-mediated signaling.[5][6][7] This, in turn, affects the downstream MEK/ERK pathway, which is involved in cell growth and survival.[5][6][7]
Experimental Protocols
Cell Adhesion Assay
The inhibitory effect of this compound on cell adhesion can be assessed using HEK293 cells engineered to overexpress the αvβ3 integrin.
Methodology:
-
Microtiter plates are coated with vitronectin.
-
HEK293 cells overexpressing the αvβ3 integrin are seeded into the wells.
-
This compound is added at a range of concentrations.
-
The plates are incubated to allow for cell adhesion.
-
Non-adherent cells are removed by washing.
-
The number of adherent cells is quantified using a suitable method (e.g., crystal violet staining).
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
In Vitro Angiogenesis (Tube Formation) Assay
The anti-angiogenic potential of this compound can be evaluated by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.[5][6][7][8]
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) or an immortalized endothelial cell line like HUEhT-1 are used.[5][6][7]
-
Cells are seeded onto a basement membrane matrix (e.g., Matrigel).
-
This compound is added at various concentrations.
-
The formation of tube-like structures is observed and quantified over time.
-
Inhibition of tube formation is assessed by measuring parameters such as the number of junctions, number of meshes, and total segment length.[8]
Conclusion
The in vitro data for this compound characterize it as a potent and selective antagonist of the αvβ3 integrin. Its ability to inhibit key cellular functions such as adhesion and to disrupt downstream signaling pathways highlights its potential as a therapeutic agent in contexts where αvβ3 plays a significant pathological role, such as in certain cancers and bone disorders. The detailed methodologies provided herein serve as a guide for the continued investigation and understanding of this compound's biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of MK-0429: A Pan-Integrin Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MK-0429, also known as L-000845704, is a potent, orally active, nonpeptide pan-integrin antagonist that has been investigated for its therapeutic potential in a range of diseases, including osteoporosis, metastatic cancer, and kidney fibrosis.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes a detailed summary of its biological activity, pharmacokinetic properties, and key experimental protocols. Visualizations of the relevant signaling pathway and a streamlined synthetic workflow are also presented to facilitate a deeper understanding of this significant molecule.
Discovery and Rationale
This compound was developed as a selective inhibitor of integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[3] Integrins, particularly the αvβ3 subtype, are implicated in pathological processes such as tumor angiogenesis, invasion, and bone resorption.[4][5] The rationale for the development of an αvβ3 antagonist like this compound was to disrupt these processes, offering a therapeutic strategy for diseases characterized by excessive cell adhesion and signaling.[6]
Biological Activity and Efficacy
This compound exhibits potent inhibitory activity against a range of integrin subtypes, with a particularly high affinity for αvβ3. The following table summarizes its in vitro inhibitory concentrations (IC50) and binding affinities.
| Target | IC50 (nM) | Species | Assay Type | Reference |
| αvβ1 | 1.6 | Human | Cell Adhesion Assay | [7] |
| αvβ3 | 2.8 | Human | Cell Adhesion Assay | [7] |
| αvβ5 | 0.1 | Human | Cell Adhesion Assay | [7] |
| αvβ6 | 0.7 | Human | Cell Adhesion Assay | [7] |
| αvβ8 | 0.5 | Human | Cell Adhesion Assay | [7] |
| α5β1 | 12.2 | Human | Cell Adhesion Assay | [7] |
| αvβ3 | 0.58 ± 0.30 | Human | Vitronectin Adhesion | [1] |
| Osteoclastic Bone Resorption | 12.2 ± 4.5 | - | In Vitro Assay | [3] |
Table 1: In Vitro Activity of this compound
Preclinical studies have demonstrated the in vivo efficacy of this compound in various disease models. In a murine melanoma metastasis model, oral administration of this compound significantly reduced the number and area of metastatic tumor colonies in the lungs.[1][2]
| Animal Model | Dose | Reduction in Tumor Colonies | Reduction in Tumor Area | Reference |
| Murine Melanoma (B16F10) | 100 mg/kg, p.o., twice daily | 64% | - | [1][2] |
| Murine Melanoma (B16F10) | 300 mg/kg, p.o., twice daily | 57% | 60% | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Melanoma Metastasis Model
Synthesis of this compound
A significant advancement in the synthesis of this compound was the development of a five-step, thermodynamically controlled process, a substantial improvement over the earlier 12-step route.[4][6] The key steps in this streamlined synthesis involve an aza-Michael addition and a Suzuki-Miyaura coupling.[6]
Five-Step Synthetic Workflow
The following diagram illustrates the high-level workflow of the five-step synthesis of this compound.
References
- 1. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anya Gupta Published in Journal of Organic Chemistry | Biochemistry & Molecular Biology [bu.edu]
- 5. A novel resorption assay for osteoclast functionality based on an osteoblast-derived native extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Pharmacokinetic properties of MK-0429 in preclinical models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-0429, also known as L-000845704, is a potent, orally active, nonpeptide antagonist of the αvβ3 integrin. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis, inflammation, and tumor metastasis. The αvβ3 integrin is of particular interest in oncology as it is overexpressed on the surface of various tumor cells and activated endothelial cells. By blocking the αvβ3 integrin, this compound disrupts downstream signaling pathways, thereby inhibiting processes such as cell proliferation, migration, and adhesion. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of this compound, summarizing available data, detailing experimental methodologies, and visualizing key pathways and workflows.
Pharmacokinetic Properties
While specific quantitative pharmacokinetic data for this compound in preclinical models remains limited in publicly available literature, existing studies confirm its oral activity and efficacy in various animal models, including mice, rats, and monkeys. A reported half-life of 3.5 hours has been noted, although the specific preclinical model was not specified. Efficacy studies in mice have utilized oral doses of 100 mg/kg and 300 mg/kg, administered twice daily.[1][2]
Due to the absence of specific Cmax, Tmax, AUC, and bioavailability data in the reviewed literature, the following tables are presented as templates to be populated as more definitive data becomes available.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Parameter | Mouse | Rat |
| Dose (mg/kg) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Non-Rodents (Oral Administration)
| Parameter | Monkey |
| Dose (mg/kg) | Data not available |
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| AUC (ng·h/mL) | Data not available |
| Half-life (t½) (h) | Data not available |
| Bioavailability (%) | Data not available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not extensively described in the available literature. However, based on standard practices for preclinical pharmacokinetic studies, a general methodology can be outlined.
Animal Models
Studies have been conducted in various preclinical species, including mice (e.g., B6D2F1), rats, and monkeys.[1] The choice of species is critical for translating findings to human clinical trials.
Dosing and Formulation
For oral administration, this compound can be formulated as a suspension or solution. In some mouse xenograft studies, this compound was formulated in 50% DMSO/50% distilled water and administered via a subcutaneously implanted osmotic minipump to ensure continuous and accurate dosing.[3]
Sample Collection and Processing
Blood samples are typically collected at multiple time points post-dose to characterize the plasma concentration-time profile. Standard collection sites in rodents include the tail vein or retro-orbital sinus. Blood is processed to plasma by centrifugation and stored frozen until analysis.
Bioanalytical Method
Quantification of this compound in plasma samples is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate determination of drug concentrations in complex biological matrices.
Key Steps in LC-MS/MS Method Validation:
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from endogenous components and other potential interferences.
-
Linearity and Range: Establishing the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.
-
Recovery: Assessing the efficiency of the extraction process.
-
Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the αvβ3 integrin signaling pathway. This inhibition prevents the phosphorylation of Focal Adhesion Kinase (FAK), which in turn blocks the downstream activation of the MEK/ERK pathway. This cascade is crucial for cell proliferation, migration, and survival.
Caption: this compound inhibits the αvβ3 integrin signaling pathway.
General Preclinical Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conclusion
This compound is an orally active αvβ3 integrin antagonist with demonstrated efficacy in various preclinical models. While the publicly available quantitative pharmacokinetic data is currently sparse, the established oral activity and a noted half-life of 3.5 hours provide a foundation for further investigation. The well-defined mechanism of action, involving the inhibition of the FAK/MEK/ERK signaling pathway, offers a clear rationale for its anti-tumor and anti-angiogenic effects. This technical guide serves as a summary of the current knowledge on the preclinical pharmacokinetics of this compound and provides a framework for the design and interpretation of future studies. As more comprehensive pharmacokinetic data becomes available, a more complete understanding of the disposition of this compound in preclinical species will be possible, further guiding its development as a potential therapeutic agent.
References
- 1. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of MK-0429: A Technical Guide to its Inhibition of Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0429 is an orally active, potent, and selective nonpeptide antagonist of the αvβ3 integrin. Initially developed for the treatment of osteoporosis, its mechanism of action centers on the inhibition of osteoclast-mediated bone resorption. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its effects on bone resorption through the compilation of quantitative data from preclinical and clinical studies, elucidation of experimental protocols, and visualization of the underlying signaling pathways.
Mechanism of Action: Targeting the αvβ3 Integrin in Osteoclasts
Osteoclasts, the primary cells responsible for bone resorption, rely on the αvβ3 integrin for firm attachment to the bone matrix. This adhesion is a critical prerequisite for the formation of the "sealing zone," a specialized cellular structure that encloses the acidic microenvironment necessary for bone demineralization and degradation. The αvβ3 integrin recognizes and binds to the Arg-Gly-Asp (RGD) sequence present in bone matrix proteins such as vitronectin and osteopontin.
This compound functions as a competitive inhibitor, mimicking the RGD sequence and binding to the αvβ3 integrin with high affinity. This action prevents the attachment of osteoclasts to the bone surface, thereby disrupting the formation of the sealing zone and inhibiting subsequent bone resorption.
Signaling Pathway of αvβ3 Integrin in Osteoclasts and Inhibition by this compound
The binding of osteoclasts to the bone matrix via αvβ3 integrin initiates a downstream signaling cascade that is essential for their resorptive activity. This compound disrupts this pathway at its inception.
Quantitative Pharmacodynamic Data
The inhibitory effects of this compound on bone resorption have been quantified in various preclinical and clinical settings. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Assay | IC50 Value | Reference |
| αvβ3 Integrin Binding | Human | Purified human integrin binding assay | 0.08 nM | [1] |
| Osteoclastic Bone Resorption | Not Specified | In vitro osteoclastic bone resorption assay | 12.2 ± 4.5 nM | [1] |
| αvβ1 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 1.6 nM | |
| αvβ3 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 2.8 nM | |
| αvβ5 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 0.1 nM | |
| αvβ6 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 0.7 nM | |
| αvβ8 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 0.5 nM | |
| α5β1 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 12.2 nM |
Table 2: In Vivo Effects of this compound on Bone Turnover Markers in an Ovariectomized Rat Model
| Animal Model | Duration of Treatment | Effect | Reference |
| Ovariectomized Rats | Not Specified | Significantly reduces bone turnover and increases bone mass | [1] |
Table 3: Clinical Pharmacodynamics of this compound in Humans
| Population | Study Design | Treatment Regimen | Key Findings | Reference |
| Postmenopausal Women with Osteoporosis | Randomized Phase II trial | 100 mg or 400 mg once daily, or 200 mg twice daily for 12 months | Significant increase in bone mineral density at the spine and hip compared to placebo. | [1] |
| Men with Hormone-Refractory Prostate Cancer and Bone Metastases | Randomized trial | 200 mg or 1600 mg twice daily for 4 weeks | Significant decrease in urinary N-telopeptide (uNTx) from baseline: -43.4% (200 mg group) and -34.1% (1600 mg group). | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the pharmacodynamics of this compound.
In Vitro Osteoclast Resorption Assay
This assay is fundamental to assessing the direct inhibitory effect of a compound on osteoclast function.
Objective: To quantify the inhibition of osteoclastic bone resorption by this compound in an in vitro setting.
General Protocol:
-
Osteoclast Precursor Isolation: Osteoclast precursors are typically isolated from the bone marrow of mice or rats, or from human peripheral blood mononuclear cells (PBMCs).
-
Osteoclast Differentiation: The precursor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into mature, multinucleated osteoclasts.
-
Resorption Substrate: Differentiated osteoclasts are seeded onto a resorbable substrate, such as bone slices, dentin slices, or calcium phosphate-coated plates.
-
Treatment: The osteoclast cultures are then treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The cultures are incubated for a period sufficient to allow for measurable resorption (typically several days).
-
Quantification of Resorption: The resorbed area (pits) is visualized and quantified. This can be achieved by staining the substrate (e.g., with toluidine blue for bone/dentin slices or von Kossa stain for calcium phosphate) and analyzing the images using microscopy and image analysis software.
-
Data Analysis: The percentage of resorption inhibition at each concentration of this compound is calculated relative to the vehicle control to determine the IC50 value.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
The ovariectomized rat is a widely accepted animal model for postmenopausal osteoporosis, characterized by increased bone turnover and bone loss.
Objective: To evaluate the in vivo efficacy of this compound in preventing bone loss in a model of estrogen deficiency.
General Protocol:
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are typically used. At an appropriate age (e.g., 3-6 months), the rats undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham operation.
-
Treatment: Following a recovery period, the OVX rats are treated orally with this compound at various doses or a vehicle control for a specified duration (e.g., several weeks to months). A sham-operated group serves as a healthy control.
-
Monitoring: Body weight and overall health are monitored throughout the study.
-
Biomarker Analysis: Urine and/or serum samples are collected at baseline and at the end of the study to measure biomarkers of bone turnover, such as urinary N-telopeptide (uNTx) or serum C-telopeptide (sCTX).
-
Bone Mineral Density (BMD) Measurement: At the end of the study, the rats are euthanized, and bones (e.g., femur, tibia, lumbar vertebrae) are collected. BMD is measured using techniques such as dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Histomorphometry: Bone histology can be performed to analyze bone microarchitecture and cellular activity.
-
Data Analysis: The effects of this compound on bone turnover markers, BMD, and bone microarchitecture are compared between the treated, vehicle-control OVX, and sham-operated groups.
Conclusion
The pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of αvβ3 integrin, leading to a significant reduction in osteoclast-mediated bone resorption. Preclinical in vitro and in vivo data, along with clinical findings, consistently show a decrease in bone turnover markers and an increase in bone mineral density. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development in the field of anti-resorptive therapies. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the treatment of bone diseases such as osteoporosis.
References
The αvβ3 Integrin Antagonist MK-0429: An In-Depth Technical Guide to its Effects on Osteoclast Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0429 is a potent and selective, orally active nonpeptide antagonist of the αvβ3 integrin. The αvβ3 integrin, also known as the vitronectin receptor, is highly expressed on the surface of osteoclasts and plays a critical role in their function. It mediates osteoclast adhesion to the bone matrix, a prerequisite for bone resorption. By binding to the Arg-Gly-Asp (RGD) sequence present in bone matrix proteins like vitronectin and osteopontin, the αvβ3 integrin initiates intracellular signaling cascades essential for the cytoskeletal organization, formation of the sealing zone, and the subsequent polarized secretion of acid and proteases that degrade the bone. This technical guide provides a comprehensive overview of the effects of this compound on osteoclast function, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for in vitro assessment.
Mechanism of Action: Inhibition of αvβ3 Integrin Signaling
This compound competitively inhibits the binding of αvβ3 integrin to its ligands in the bone matrix. This disruption of ligand binding prevents the activation of downstream signaling pathways that are crucial for osteoclast function. The primary signaling cascade affected by this compound involves the Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK and ERK.
Upon ligand binding, αvβ3 integrin clustering leads to the autophosphorylation and activation of FAK. Activated FAK then serves as a scaffold for the recruitment and activation of other signaling molecules, including Src kinase. This complex further activates the Ras-Raf-MEK-ERK signaling cascade. The ERK pathway, in turn, regulates the expression and activity of transcription factors that are essential for osteoclast differentiation, survival, and bone resorptive activity. By blocking the initial ligand-integrin interaction, this compound effectively abrogates this entire signaling cascade, leading to a potent inhibition of osteoclast function.
Initial Studies on MK-0429 for Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies on MK-0429, an αvβ3 integrin inhibitor, for the treatment of kidney disease, with a primary focus on diabetic nephropathy. The information presented is synthesized from publicly available research, offering a centralized resource for understanding the compound's mechanism of action, experimental validation, and potential therapeutic utility in a renal context.
Core Concepts: Mechanism of Action
This compound was initially developed as a potent and selective inhibitor of the αvβ3 integrin for the treatment of osteoporosis. However, subsequent research has unveiled its potential in modulating key pathological processes in kidney disease. The primary mechanism of this compound in the kidney revolves around its ability to act as a pan-inhibitor of multiple αv integrins. These integrins are crucial in cell adhesion and signaling, and their modulation can impact pathophysiological processes associated with diabetic nephropathy, such as alterations in the glomerular filtration barrier and the progression of kidney fibrosis.
The anti-fibrotic effects of this compound are believed to be mediated through the modulation of latent transforming growth factor-beta (TGF-β)-binding integrins, including αvβ1, αvβ6, and αvβ8. By inhibiting these integrins, this compound can suppress the TGF-β signaling pathway, a central driver of fibrosis in the kidney. This leads to a reduction in the expression of fibrosis markers and a decrease in the accumulation of extracellular matrix (ECM) components like collagen.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nmol/L) | Source(s) |
| αvβ1 Integrin | Cell Adhesion Assay | 1.6 | |
| αvβ3 Integrin | Cell Adhesion Assay | 2.8 | |
| αvβ5 Integrin | Cell Adhesion Assay | 0.1 | |
| αvβ6 Integrin | Cell Adhesion Assay | 0.7 | |
| αvβ8 Integrin | Cell Adhesion Assay | 0.5 | |
| α5β1 Integrin | Cell Adhesion Assay | 12.2 | |
| Podocyte Motility | Puromycin-Induced, on Vitronectin | 9.9 | |
| PAI-1 Gene Expression | Human Primary Kidney Fibroblasts (no TGF-β) | 56.5 | |
| PAI-1 Gene Expression | Human Primary Kidney Fibroblasts (+ TGF-β) | 163 |
Table 2: In Vivo Efficacy of this compound in the ZSF1 Rat Model of Diabetic Nephropathy
| Parameter | Treatment Group | Result | Source(s) |
| Proteinuria | This compound (400 mg/kg/day) | Significant reduction | |
| Kidney Fibrosis | This compound (400 mg/kg/day) | Significant reduction | |
| Kidney Collagen I Protein | This compound (400 mg/kg/day) | Significant decrease (P < 0.01 vs. vehicle) | |
| Kidney Collagen III Protein | This compound (400 mg/kg/day) | Significant decrease (P < 0.01 vs. vehicle) | |
| Glomerular Filtration Rate (GFR) | This compound (400 mg/kg/day) | No significant effect |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of this compound for kidney disease. These protocols are synthesized from established methodologies in the field and are intended to provide a comprehensive understanding of the experimental approach.
Podocyte Motility Assay
Objective: To assess the effect of this compound on the migration of podocytes, a key cell type in the glomerular filtration barrier.
Methodology:
-
Cell Culture: Human podocytes are cultured to differentiation on plates coated with vitronectin.
-
Induction of Motility: Podocyte motility is induced by treatment with a pro-motility agent such as puromycin.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours).
-
Wound Healing Assay: A "wound" or scratch is created in the confluent cell monolayer.
-
Imaging and Analysis: The rate of wound closure is monitored and quantified over time using microscopy and image analysis software. The IC50 value is determined by plotting the inhibition of motility against the concentration of this compound.
TGF-β-Induced Fibrosis Marker Gene Expression in Kidney Fibroblasts
Objective: To evaluate the ability of this compound to suppress the pro-fibrotic signaling of TGF-β in kidney fibroblasts.
Methodology:
-
Cell Culture: Human primary kidney fibroblasts are cultured in appropriate media.
-
Stimulation: Cells are stimulated with TGF-β to induce the expression of fibrosis markers.
-
Treatment: Concurrently with or prior to TGF-β stimulation, cells are treated with a range of this compound concentrations.
-
Data Analysis: The relative gene expression is normalized to a housekeeping gene, and the IC50 for the inhibition of each marker is calculated.
Solid-Phase Integrin Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for various integrin subtypes.
Methodology:
-
Plate Coating: Purified recombinant human integrins (e.g., αvβ1, αvβ3, αvβ5) are coated onto high-binding capacity microtiter plates.
-
Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA).
-
Competitive Binding: A constant concentration of a biotinylated ligand for the specific integrin is added to the wells along with varying concentrations of this compound.
-
Incubation and Washing: The plate is incubated to allow for competitive binding, followed by washing steps to remove unbound reagents.
-
Detection: The amount of bound biotinylated ligand is detected by adding streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) and a corresponding substrate. The resulting signal is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of this compound's inhibition of ligand binding.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow.
Caption: Proposed anti-fibrotic mechanism of this compound in the kidney.
Caption: Generalized workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The initial preclinical data suggest that this compound, a pan-αv integrin inhibitor, holds promise as a therapeutic agent for kidney disease, particularly diabetic nephropathy. Its ability to reduce proteinuria and kidney fibrosis in a relevant animal model, coupled with its demonstrated in vitro activity against key pathological processes, provides a strong rationale for further investigation. Future research should focus on elucidating the precise contribution of each αv integrin subtype to the observed renal protection, optimizing dosing regimens for maximal efficacy and safety, and ultimately, evaluating the therapeutic potential of this compound in human clinical trials for chronic kidney disease.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to MK-0429 as a Potential Anti-Angiogenic Agent
Executive Summary
This compound is an orally active, non-peptide, RGD-mimetic small molecule that functions as a potent and selective antagonist of the integrin αvβ3.[1][2] Integrin αvβ3 is a key mediator in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[2][3] Preclinical studies have demonstrated the potential of this compound to inhibit angiogenesis by disrupting critical signaling pathways in endothelial cells. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and detailed experimental protocols used in its evaluation.
Mechanism of Action: Targeting the Integrin αvβ3 Signaling Pathway
Integrin αvβ3 plays a vital role in endothelial cell survival, migration, and differentiation—key steps in angiogenesis. Its activation promotes tumor vascularization.[1] this compound acts as an RGD (Arginine-Glycine-Aspartic acid) peptide mimetic antagonist, blocking the assembly and activation of integrin αvβ3.[1] This inhibition disrupts the downstream signaling cascade involving Focal Adhesion Kinase (FAK), Mitogen-activated protein kinase kinase (MEK), and Extracellular signal-regulated kinase (ERK).[1][3] Treatment with this compound has been shown to significantly decrease the phosphorylation of FAK, MEK1/2, and ERK1/2 without altering the total expression levels of these proteins, effectively suppressing endothelial cell function and angiogenesis.[1]
Preclinical Efficacy Data
The anti-angiogenic and anti-tumor effects of this compound have been evaluated in various preclinical models. The quantitative data from these studies are summarized below.
In Vitro Efficacy
This compound has demonstrated potent activity against endothelial cells and selectivity for its target integrin.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell Line | Endpoint | Value | Reference |
|---|---|---|---|---|---|
| Cell Adhesion | Integrin αvβ3 | HEK293-αvβ3 | IC50 | 0.58 ± 0.30 nM | [4][5] |
| Cell Adhesion | Integrin αvβ5 | HEK293-αvβ5 | IC50 | ~58 nM (~100-fold less potent) | [4][5] |
| Cell Adhesion | Integrin αIIbβ3, α5β1 | HEK293 | Activity | >1000-fold less active | [4][5] |
| Binding Affinity | Human αvβ3 | - | Kd | 0.33 ± 0.04 nM | [5] |
| Binding Affinity | Murine αvβ3 | - | Kd | 0.56 ± 0.07 nM | [5] |
| Binding Affinity | Rat αvβ3 | - | Kd | 1.23 ± 0.11 nM |[5] |
IC50: Half-maximal inhibitory concentration; Kd: Equilibrium dissociation constant.
Studies using immortalized Human Umbilical Vein Endothelial Cells (HUEhT-1) showed that this compound inhibits cell proliferation, migration, and adhesion in a dose-dependent manner.[1][3] Furthermore, it significantly suppressed VEGF-induced tube formation, a key process in angiogenesis.[1]
In Vivo Efficacy
This compound has shown significant anti-tumor and anti-metastatic effects in mouse xenograft models.
Table 2: In Vivo Efficacy of this compound in Murine Models
| Tumor Model | Dosing Regimen | Primary Endpoint | Result | Reference |
|---|---|---|---|---|
| B16F10 Melanoma Metastasis | 100 mg/kg, p.o., b.i.d. | Reduction in lung tumor colonies | 64% reduction vs. vehicle | [4][5] |
| B16F10 Melanoma Metastasis | 300 mg/kg, p.o., b.i.d. | Reduction in lung tumor colonies | 57% reduction vs. vehicle | [4][5] |
| B16F10 Melanoma Metastasis | 300 mg/kg, p.o., b.i.d. | Reduction in lung tumor area | 60% reduction vs. vehicle | [4][5][6] |
| B16F10-luc Melanoma Metastasis (de novo) | 300 mg/kg, p.o., b.i.d. | Reduction in lung metastases progression | 22% (ventral) and 38% (dorsal) reduction vs. vehicle | [4][7] |
| Oral Squamous Cell Carcinoma (OSCC) Xenograft | 100 mg/kg, p.o., q.d. | Tumor Progression | Significant suppression vs. control |[1][3] |
p.o.: oral administration; b.i.d.: twice daily; q.d.: once daily.
In an OSCC xenograft model, histological analysis revealed that this compound administration led to decreased tumor vascularization, as evidenced by a significant reduction in CD31 (endothelial cell marker) and Ki-67 (proliferation marker) positive cells.[1]
Key Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate this compound.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[8]
-
Preparation : Coat a 96-well plate with an Extracellular Matrix (ECM) solution and allow it to solidify at 37°C.[1]
-
Cell Seeding : Resuspend HUEhT-1 cells in serum-free endothelial cell growth medium containing an angiogenic factor like VEGF165 (e.g., 100 ng/ml).[1]
-
Treatment : Add this compound to the cell suspension at various final concentrations. Seed approximately 2.0 x 10⁴ cells per well.[1] Include a vehicle control and a known inhibitor control (e.g., 10 µM suramin).[1][9]
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 16 hours.[1]
-
Visualization : Stain the cells with a fluorescent dye and examine tube formation using a fluorescence microscope.[1]
-
Quantification : Capture images and analyze them using software like ImageJ with an angiogenesis analyzer plugin to quantify parameters such as the number of junctions, number of meshes, number of segments, and total segment length.[1]
Cell Migration (Wound Healing) Assay
This assay measures the 2D migration of endothelial cells.[10]
-
Monolayer Creation : Grow HUEhT-1 cells to confluence in a culture dish.
-
Wound Infliction : Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.[10]
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. To isolate migration from proliferation, an anti-mitotic agent can be added.[10]
-
Imaging : Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis : Measure the area of the wound at each time point to determine the rate of wound closure, which corresponds to cell migration.
In Vivo Oral Cancer Xenograft Study
This protocol assesses the anti-tumor effect of this compound in a live animal model.
Conclusion and Future Directions
This compound is a potent integrin αvβ3 antagonist with significant anti-angiogenic activity demonstrated in preclinical models.[1][3] Its mechanism of action, centered on the inhibition of the FAK-MEK-ERK signaling pathway, is well-supported by in vitro evidence.[1] In vivo studies have confirmed its ability to inhibit tumor growth and metastasis by suppressing tumor vascularization.[1][4]
While early clinical trials in other indications did not lead to its advancement, the compelling preclinical data suggest that integrin αvβ3-targeting agents like this compound warrant re-examination as angiogenesis inhibitors in oncology.[1] Future research could explore combination therapies, where this compound's anti-angiogenic properties might synergize with other anti-cancer agents, or focus on specific cancer types where integrin αvβ3 is a particularly strong driver of pathology.[1][11]
References
- 1. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of MK-0429 in Cell Adhesion and Migration: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
MK-0429, a potent and selective, orally active nonpeptide pan-integrin antagonist, has garnered significant interest for its role in modulating fundamental cellular processes such as adhesion and migration. This document provides a comprehensive technical overview of the mechanisms of action, key experimental findings, and detailed protocols related to the investigation of this compound's effects on cell adhesion and migration.
Introduction: this compound and Integrin Antagonism
This compound exerts its biological effects by targeting integrins, a family of transmembrane glycoprotein receptors crucial for cell-extracellular matrix (ECM) and cell-cell interactions. Specifically, this compound demonstrates high affinity for the αvβ3 integrin, a key player in tumor angiogenesis, proliferation, and metastasis. By blocking the binding of natural ligands to these integrins, this compound effectively disrupts the signaling cascades that govern cell adhesion and motility.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified across a range of integrin subtypes. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Integrin Subtype | IC50 (nM) | Ligand |
| αvβ1 | 1.6 | - |
| αvβ3 | 2.8 | Vitronectin |
| αvβ5 | 0.1 | - |
| αvβ6 | 0.7 | - |
| αvβ8 | 0.5 | - |
| α5β1 | 12.2 | - |
Table 2: In Vivo Efficacy of this compound in a B16F10 Melanoma Metastasis Model
| Treatment Group | Dosage | Administration Route | Reduction in Metastatic Tumor Colonies (%) | Reduction in Tumor Area (%) |
| This compound | 100 mg/kg | Oral (twice daily) | 64 | Not Reported |
| This compound | 300 mg/kg | Oral (twice daily) | 57 | 60 |
Signaling Pathways Modulated by this compound
This compound's inhibition of integrin αvβ3 disrupts downstream signaling pathways critical for cell adhesion and migration. A primary pathway affected is the Focal Adhesion Kinase (FAK), Mitogen-activated protein kinase kinase (MEK), and Extracellular signal-regulated kinase (ERK) cascade.
Caption: this compound inhibits the binding of ECM ligands to integrin αvβ3, thereby blocking the downstream FAK/MEK/ERK signaling pathway that promotes cell adhesion, migration, and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key assays used to investigate the effects of this compound.
Cell Adhesion Assay
This protocol outlines the methodology to assess the inhibitory effect of this compound on cell adhesion to vitronectin-coated surfaces.
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for a quantitative cell adhesion assay to evaluate the effect of this compound.
Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with vitronectin solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUEhT-1) or another appropriate cell line to sub-confluency. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free medium. Incubate the cell suspension with the different concentrations of this compound for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the cell-inhibitor suspension to each vitronectin-coated well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Staining and Quantification: Fix the adherent cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, and then solubilize the stain with a solution such as 10% acetic acid. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Cell Migration (Wound Healing) Assay
This assay is employed to assess the effect of this compound on the migratory capacity of a confluent cell monolayer.
Experimental Workflow: Wound Healing Assay
Caption: Step-by-step workflow for a wound healing (scratch) assay to measure cell migration.
Protocol:
-
Cell Seeding: Seed cells (e.g., HUEhT-1) in a 6-well plate and culture until they form a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Replace the medium with fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope. Mark the location of the image for consistent imaging later.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-24 hours.
-
Imaging (Final): After the incubation period, acquire images of the same marked locations.
-
Quantification: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated to determine the effect of this compound on cell migration.
Conclusion
This compound is a powerful tool for investigating the roles of integrins in cell adhesion and migration. Its potent and selective inhibition of αvβ3 and other integrins disrupts key signaling pathways, leading to a reduction in these cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other integrin antagonists in diseases characterized by aberrant cell adhesion and migration, such as cancer. The dose-dependent inhibition of cell adhesion and migration, coupled with the in vivo reduction of tumor metastasis, underscores the potential of this compound as a therapeutic agent.[1]
References
The Selectivity Profile of MK-0429: A Technical Overview for Drug Development Professionals
Kenilworth, NJ - MK-0429, an orally active, nonpeptide small molecule, has been a subject of significant interest in the fields of oncology, osteoporosis, and fibrotic diseases due to its potent and selective inhibition of integrin function. This technical guide provides a comprehensive analysis of the selectivity profile of this compound against various integrin subtypes, details the experimental methodologies used for these characterizations, and elucidates the downstream signaling consequences of its target engagement.
Quantitative Selectivity Profile of this compound
This compound was initially developed as a selective inhibitor of the αvβ3 integrin.[1][2] However, subsequent investigations have revealed a broader, yet defined, profile against multiple αv-containing integrins, classifying it as a pan-αv integrin antagonist.[3][4][5] The inhibitory potency of this compound has been quantified through various assays, with the resulting IC50 and Kd values summarized in the tables below.
Inhibitory Potency (IC50) of this compound Against Various Integrins
The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of this compound required to inhibit 50% of the integrin's activity in a given assay.
| Integrin Subtype | IC50 (nM) | Ligand/Assay Context |
| αvβ1 | 1.6 | Inhibition of fibronectin-binding[3][6][7] |
| αvβ3 | 2.8 | Inhibition of vitronectin-binding[3][6] |
| αvβ5 | 0.1 | Inhibition of vitronectin-binding[3][6][7] |
| αvβ6 | 0.7 | Inhibition of ligand binding[3][6][7] |
| αvβ8 | 0.5 | Inhibition of ligand binding[3][6] |
| α5β1 | 12.2 | Inhibition of fibronectin-binding[3][6] |
| αIIbβ3 | >1000-fold less active than against αvβ3 | Cell adhesion to fibrinogen[8][9] |
Note: Some sources also report an IC50 of 80 nM for αvβ3.[10] Another study reported an IC50 of 0.08 nM for the inhibition of ligand binding to purified human αvβ3 integrin.[8][9]
Binding Affinity (Kd) of this compound for αvβ3 Integrin
The equilibrium dissociation constant (Kd) reflects the binding affinity of this compound to the integrin receptor. A lower Kd value indicates a higher binding affinity.
| Species | Kd (nM) |
| Human αvβ3 | 0.33 ± 0.04[8][9] |
| Murine αvβ3 | 0.56 ± 0.07[8][9] |
| Rat αvβ3 | 1.23 ± 0.11[8][9] |
Experimental Protocols
The determination of the selectivity profile of this compound relies on robust and reproducible experimental methodologies. The following sections detail the key assays employed.
Integrin-Ligand Binding Assays (Solid-Phase ELISA)
This assay quantifies the ability of an inhibitor to disrupt the interaction between a purified integrin and its immobilized ligand.
Workflow:
Methodology:
-
Microtiter plates are coated with a specific extracellular matrix protein (e.g., vitronectin for αvβ3 and αvβ5, fibronectin for α5β1).
-
The plates are then blocked to prevent non-specific binding.
-
Purified integrin receptors are added to the wells along with varying concentrations of this compound.
-
Following an incubation period, the plates are washed to remove any unbound integrin.
-
The amount of bound integrin is quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific to one of the integrin subunits.
-
The IC50 value is then calculated by plotting the inhibition of binding against the concentration of this compound.
Cell Adhesion Assays
These assays measure the ability of this compound to inhibit the attachment of cells expressing specific integrins to a substrate coated with the appropriate extracellular matrix protein.
Methodology:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to overexpress specific human integrin heterodimers (e.g., αvβ3, αvβ5, αIIbβ3, or α5β1).[8][9]
-
Tissue culture plates are coated with the corresponding ligand (e.g., vitronectin for αvβ-expressing cells, fibrinogen for αIIbβ3-expressing cells).[8][9]
-
The cells are pre-incubated with various concentrations of this compound before being added to the coated plates.
-
After an incubation period that allows for cell adhesion, non-adherent cells are removed by washing.
-
The number of adherent cells is quantified, often by staining with a dye and measuring the absorbance.
-
The IC50 value, representing the concentration of this compound that inhibits cell adhesion by 50%, is then determined. For HEK293-αvβ3 cells adhering to vitronectin, the IC50 for this compound was found to be 0.58 ± 0.30 nM.[8][9]
Radioligand Binding Assays
This method directly measures the binding of a radiolabeled form of the inhibitor to the purified integrin receptor.
Methodology:
-
A tritiated form of this compound (³H-MK-0429) is used.[8][9]
-
Purified integrin receptors are incubated with ³H-MK-0429.[8][9]
-
The mixture is then passed through a filter to separate the receptor-ligand complexes from the unbound radioligand.
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter, which is proportional to the amount of ³H-MK-0429 bound to the integrin.
-
The equilibrium dissociation constant (Kd) is determined from saturation binding experiments.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This technique assesses the direct binding of a compound to a protein by measuring changes in the protein's thermal stability.
Methodology:
-
The assay is performed using a real-time PCR instrument.[3]
-
The purified integrin protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
This compound is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored. As the protein unfolds (melts), it exposes its hydrophobic core, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The binding of a ligand like this compound stabilizes the protein, resulting in an increase in the Tm. The magnitude of this "thermal shift" is indicative of the binding affinity.
Downstream Signaling Pathway Inhibition
Integrin engagement with the extracellular matrix initiates intracellular signaling cascades that regulate cell proliferation, survival, and migration. This compound, by blocking the ligand-integrin interaction, effectively inhibits these downstream pathways. A key pathway affected by αvβ3 inhibition is the Focal Adhesion Kinase (FAK) signaling cascade.
Upon ligand binding, αvβ3 integrin clustering leads to the autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event serves as a docking site for other signaling molecules, ultimately leading to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway. This cascade is crucial for promoting cellular processes such as proliferation, migration, and adhesion.[11][12] Studies have shown that treatment with this compound significantly blocks the phosphorylation of FAK, MEK, and ERK in a dose-dependent manner, thereby inhibiting these critical cellular functions.[11][12]
Conclusion
This compound is a potent inhibitor of multiple αv integrins, with particularly high affinity for αvβ3, αvβ5, αvβ6, and αvβ8. Its selectivity has been thoroughly characterized using a variety of in vitro assays, including ligand binding, cell adhesion, and thermal shift analyses. By blocking the interaction of these integrins with their respective ligands, this compound effectively attenuates downstream signaling through the FAK-MEK-ERK pathway, leading to the inhibition of key cellular processes involved in various pathologies. This detailed understanding of its selectivity profile and mechanism of action is crucial for the continued development and clinical application of this compound and other integrin-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. An integrin antagonist (MK‐0429) decreases proteinuria and renal fibrosis in the ZSF1 rat diabetic nephropathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An integrin antagonist (this compound) decreases proteinuria and renal fibrosis in the ZSF1 rat diabetic nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies with MK-0429
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for in vivo mouse studies investigating the efficacy of MK-0429, a potent, orally active, nonpeptide pan-integrin antagonist. The primary focus of these protocols is on a murine melanoma metastasis model, with additional information on the compound's mechanism of action.
Mechanism of Action
This compound is a selective inhibitor of multiple αv integrins, with high affinity for αvβ3. Integrins are cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in tumor progression, angiogenesis, and metastasis. By blocking the αvβ3 integrin, this compound disrupts the downstream signaling cascade that promotes cancer cell survival, migration, and invasion. Specifically, it has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a key signaling molecule activated by integrin clustering, and subsequently suppresses the phosphorylation of downstream effectors MEK and ERK. This disruption of the FAK/MEK/ERK signaling pathway is a key mechanism behind the anti-tumor and anti-angiogenic effects of this compound.[1]
Signaling Pathway of this compound Inhibition
Caption: Inhibition of the Integrin αvβ3 signaling pathway by this compound.
Experimental Protocols
This section details the experimental protocol for evaluating the efficacy of this compound in a B16F10 murine melanoma lung metastasis model.[2][3]
Materials and Reagents
-
Compound: this compound (L-000845704)
-
Cell Line: Murine B16F10 melanoma cells (parental or luciferase-expressing)
-
Animals: Female B6D2F1 mice or athymic mice (6-8 weeks old)
-
Vehicle for Oral Administration: To be determined based on compound solubility and stability. A common vehicle for oral gavage in mice is 0.5% methylcellulose in water.
-
Cell Culture Media: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate Buffered Saline (PBS): Sterile, for cell washing and injection.
-
Trypsin-EDTA: For cell detachment.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
For Bioluminescence Imaging: D-luciferin.
Experimental Workflow
Caption: Experimental workflow for the in vivo evaluation of this compound.
Detailed Methodologies
1. B16F10 Cell Culture and Preparation:
-
Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL. Ensure a single-cell suspension by gently pipetting.
2. Animal Handling and Tumor Cell Inoculation:
-
Acclimatize female B6D2F1 or athymic mice for at least one week before the experiment.
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the B16F10 cell suspension (2.5 x 10^5 cells) into the lateral tail vein of each mouse.
3. Treatment Administration:
-
Randomly assign mice to treatment groups (n=8-10 mice per group).
-
Begin treatment one day after tumor cell inoculation.
-
This compound Groups: Administer this compound orally (p.o.) twice daily (b.i.d.) at doses of 100 mg/kg and 300 mg/kg. The compound should be formulated in a suitable vehicle.
-
Vehicle Group: Administer the vehicle alone orally, following the same schedule as the this compound groups.
-
Positive Control Group: Administer cyclophosphamide intraperitoneally (i.p.) once daily (q.d.) at a dose of 300 mg/kg.
-
Continue treatment for approximately 14 days.
4. Monitoring and Endpoint Analysis:
-
Monitor the body weight and general health of the mice daily.
-
For luciferase-expressing cells: Perform in vivo bioluminescence imaging at regular intervals (e.g., weekly) to monitor tumor progression. Inject mice with D-luciferin and image using an appropriate in vivo imaging system.
-
At the end of the study (around day 14-15), euthanize the mice.
-
Perform necropsy and carefully excise the lungs.
-
Count the number of visible metastatic colonies on the lung surface.
-
The lung tumor area can also be quantified using image analysis software.
Data Presentation
The quantitative data from the in vivo study can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Lung Metastasis in the B16F10 Murine Melanoma Model [2][3]
| Treatment Group | Dose (mg/kg) | Route | Frequency | Mean Number of Lung Colonies (± SEM) | % Inhibition of Lung Colonies |
| Vehicle | - | p.o. | b.i.d. | 90 ± 5 | - |
| This compound | 100 | p.o. | b.i.d. | 33 ± 6 | 64% |
| This compound | 300 | p.o. | b.i.d. | 39 ± 9 | 57% |
| Cyclophosphamide | 300 | i.p. | q.d. | ~1 | 99% |
Table 2: Effect of this compound on Tumor Area in the B16F10 Murine Melanoma Model [2]
| Treatment Group | Dose (mg/kg) | Route | Frequency | % Reduction in Tumor Area |
| Vehicle | - | p.o. | b.i.d. | - |
| This compound | 300 | p.o. | b.i.d. | 60% |
Table 3: Effect of this compound on Body Weight [2]
| Treatment Group | Effect on Body Weight |
| Vehicle | No significant change |
| This compound (100 and 300 mg/kg) | No significant weight reduction |
| Cyclophosphamide (300 mg/kg) | Significant weight reduction |
These application notes and protocols provide a comprehensive guide for conducting in vivo mouse studies with this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the evaluation of this promising anti-cancer agent.
References
- 1. [PDF] Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis | Semantic Scholar [semanticscholar.org]
- 2. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of MK-0429 for Rodent Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0429 is an orally bioavailable, potent, and selective nonpeptide antagonist of the αvβ3 integrin.[1] Integrins are cell surface receptors that play a crucial role in cell adhesion, signaling, and angiogenesis, processes that are fundamental to tumor growth and metastasis.[1] The αvβ3 integrin is highly expressed on various tumor cells and activated endothelial cells, making it a compelling target for cancer therapy.[2] this compound exerts its anti-cancer effects by inhibiting the αvβ3 integrin, which in turn disrupts the FAK-MEK-ERK signaling pathway, leading to reduced tumor vascularization and inhibition of tumor progression.[2][3]
These application notes provide a comprehensive overview of the optimal dosage and administration of this compound in preclinical rodent cancer models, based on published studies. Detailed protocols for key experimental procedures are also included to facilitate the design and execution of in vivo efficacy studies.
Data Presentation
The following tables summarize the quantitative data regarding the administration and efficacy of this compound in various rodent cancer models.
Table 1: this compound Dosage and Administration in Rodent Cancer Models
| Cancer Model | Rodent Strain | This compound Dosage | Administration Route | Dosing Regimen | Reference |
| Melanoma Metastasis | B6D2F1 Mice | 100 mg/kg and 300 mg/kg | Oral (p.o.) | Twice daily | [3][4] |
| Oral Squamous Cell Carcinoma (OSCC) Xenograft | Nude Mice | 100 mg/kg | Oral (p.o.) | Not specified | [2] |
Table 2: Efficacy of this compound in Rodent Cancer Models
| Cancer Model | Dosage | Key Outcomes | Reference |
| Melanoma Metastasis | 100 mg/kg | 64% reduction in metastatic tumor colonies. | [4] |
| 300 mg/kg | 57% reduction in metastatic tumor colonies and 60% reduction in tumor area. | [4] | |
| 300 mg/kg | 22% and 38% reduction in ventral and dorsal lung metastases progression, respectively, over 15 days. | [3] | |
| Oral Squamous Cell Carcinoma (OSCC) Xenograft | 100 mg/kg | Significant suppression of tumor progression and decreased tumor vascularization. | [2] |
Signaling Pathway
This compound targets the αvβ3 integrin, leading to the inhibition of the downstream FAK-MEK-ERK signaling pathway, which is crucial for cell proliferation, migration, and angiogenesis.
Caption: this compound inhibits the Integrin αvβ3 signaling pathway.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., Sterile Water, 0.5% methylcellulose, or as determined by solubility testing)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the average body weight of the mice, calculate the total amount of this compound needed for the study cohort.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the vehicle: Use a sterile and appropriate vehicle. While water can be used as a solvent for stock solutions, for in vivo oral administration, a suspension in a vehicle like 0.5% methylcellulose is common to ensure stability and uniform dosing.[5]
-
Formulate the dosing solution/suspension:
-
Add the weighed this compound to a sterile tube.
-
Add the required volume of the vehicle to achieve the final desired concentration. The concentration should be calculated to deliver the correct dose in a suitable volume for the animal (typically 5-10 mL/kg for mice).
-
Vortex the mixture thoroughly to ensure a homogenous suspension. If solubility is an issue, sonication may be used to aid in creating a uniform suspension.
-
Visually inspect the formulation for uniformity before each administration.
-
-
Storage: It is recommended to prepare the formulation fresh before each administration. If short-term storage is necessary, store it at 2-8°C, protected from light, and re-vortex thoroughly before use.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice) with a ball tip
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the animals to handling and the gavage procedure to minimize stress.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Dose Calculation:
-
Weigh each mouse on the day of dosing to accurately calculate the volume of the this compound formulation to be administered.
-
-
Administration:
-
Draw the calculated volume of the formulation into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
-
Monitoring:
-
Monitor the animal for any signs of distress during and immediately after the procedure.
-
Caption: Workflow for oral gavage administration of this compound.
Tumor Growth Assessment
Materials:
-
Digital calipers
Procedure:
-
Gently restrain the mouse.
-
Measure the length (L, the longest dimension) and width (W, the dimension perpendicular to the length) of the subcutaneous tumor using the calipers.
-
Calculate the tumor volume using the following formula:
-
Tumor Volume (mm³) = 0.5 x L x W²
-
-
Record the measurements and calculated volume for each animal at predetermined time points (e.g., 2-3 times per week).
This protocol is for tumors derived from cancer cells engineered to express luciferase.
Materials:
-
D-Luciferin
-
Sterile DPBS (without calcium or magnesium)
-
Syringe filter (0.22 µm)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Prepare D-Luciferin Solution:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
-
D-Luciferin Administration:
-
Inject the D-luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.[7]
-
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. The optimal time for imaging after luciferin injection can vary, but typically the peak signal is observed between 10 and 20 minutes post-injection.[6][8] It is recommended to perform a kinetic study for each animal model to determine the precise peak signal time.
-
-
Data Analysis:
-
Quantify the bioluminescent signal from the tumor region of interest (ROI) using the imaging system's software. The signal intensity is proportional to the number of viable tumor cells.
-
Caption: Workflow for in vivo bioluminescence imaging.
Conclusion
This compound has demonstrated significant anti-tumor and anti-metastatic efficacy in rodent models of melanoma and oral squamous cell carcinoma at oral doses of 100 mg/kg and 300 mg/kg administered twice daily.[2][3][4] The provided protocols offer a framework for conducting preclinical studies to evaluate the therapeutic potential of this compound. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful adherence to proper animal handling and experimental procedures is crucial for obtaining reliable and reproducible data.
References
- 1. [PDF] Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sites.duke.edu [sites.duke.edu]
- 7. ohsu.edu [ohsu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing MK-0429 Activity as an Integrin αvβ3 Antagonist
Introduction
MK-0429 is a potent and selective, orally active, nonpeptide antagonist of integrin αvβ3.[1][2][3] Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis, osteoporosis, and tumor metastasis.[2][4][5] this compound has been investigated for its therapeutic potential in preventing kidney fibrosis, melanoma, and osteoporosis.[4] These application notes provide detailed protocols for biochemical assays to characterize the inhibitory activity of this compound on integrin αvβ3 function.
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Integrins
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.6 |
| αvβ3 | 2.8 |
| αvβ5 | 0.1 |
| αvβ6 | 0.7 |
| αvβ8 | 0.5 |
| α5β1 | 12.2 |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the integrin activity in vitro.[1]
Signaling Pathway
The binding of extracellular matrix (ECM) proteins, such as vitronectin, to integrin αvβ3 triggers a signaling cascade that promotes cell survival, proliferation, and migration. This compound competitively inhibits this interaction, thereby blocking downstream signaling.
Caption: Integrin αvβ3 signaling pathway and its inhibition by this compound.
Experimental Protocols
Solid-Phase Integrin Binding Assay
This assay measures the ability of this compound to inhibit the binding of a specific ligand to purified integrin αvβ3.
Workflow:
Caption: Workflow for the solid-phase integrin binding assay.
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with purified human integrin αvβ3 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Inhibition Reaction: Add serial dilutions of this compound to the wells, followed by a constant concentration of a biotinylated integrin ligand (e.g., vitronectin).
-
Incubation: Incubate the plate for 2-3 hours at room temperature to allow for binding.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound ligand.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.
Cell Adhesion Assay
This assay assesses the ability of this compound to block the adhesion of cells expressing integrin αvβ3 to a plate coated with an ECM protein.
Workflow:
Caption: Workflow for the cell adhesion assay.
Protocol:
-
Plate Coating: Coat a 96-well plate with vitronectin overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Cell Treatment: Harvest cells overexpressing integrin αvβ3 (e.g., HEK293-αvβ3) and pre-incubate them with various concentrations of this compound for 30 minutes.
-
Cell Seeding: Seed the treated cells onto the vitronectin-coated plate and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. A common method is to fix the cells with methanol and stain with crystal violet. After washing and solubilizing the dye, the absorbance can be measured. Alternatively, cell adhesion can be quantified by detecting hexosaminidase enzymatic activity.[2]
Western Blot for Downstream Signaling
This method is used to determine the effect of this compound on the phosphorylation of key proteins in the integrin signaling pathway, such as FAK, MEK1/2, and ERK1/2.[5][6][7]
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Imaging of MK-0429 Effects on Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo imaging of the anti-tumor effects of MK-0429. Contrary to some initial classifications, this compound is not a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is a potent and selective antagonist of αvβ3 integrin.[1] Integrin αvβ3 is a key mediator in processes crucial for tumor progression, including angiogenesis (the formation of new blood vessels) and metastasis.[2][3][4] Its expression is often upregulated on activated endothelial cells and some tumor cells, making it a prime target for anti-cancer therapies.[4]
This compound has demonstrated efficacy in preclinical models by inhibiting tumor growth and metastasis.[5][6] For example, in studies on melanoma, this compound significantly reduced the number of metastatic tumor colonies and the overall tumor area in the lungs of mice.[5][7] It has also been shown to suppress tumor progression in oral squamous cell carcinoma by inhibiting angiogenesis.[6][8]
These application notes will guide researchers in designing and executing in vivo imaging studies to evaluate the therapeutic potential of this compound in various cancer models. The protocols provided are based on established methodologies for xenograft models and bioluminescence imaging.
A Note on DPP-4 Inhibitors and Cancer
Initial interest in the anti-tumor effects of compounds like this compound may stem from research into dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs primarily used for type 2 diabetes. The role of DPP-4 inhibitors in cancer is complex and currently an area of active research with some conflicting findings.
Some studies suggest that DPP-4 inhibitors may have anti-tumor effects by modulating the immune system or directly affecting cancer cell growth.[1] Conversely, other research has raised concerns about potential pro-tumorigenic effects in certain contexts.[4] The relationship between DPP-4 inhibitors and cancer risk is not yet fully understood and may depend on the specific inhibitor, cancer type, and patient population. It is crucial to distinguish that this compound's mechanism of action is independent of DPP-4 inhibition.
I. Data Presentation: Quantitative Effects of this compound on Tumor Growth
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on tumor growth and metastasis.
Table 1: Effect of this compound on Melanoma Lung Metastasis [5][7]
| Treatment Group | Dose (mg/kg, oral, twice daily) | Reduction in Metastatic Tumor Colonies (%) | Reduction in Tumor Area (%) |
| Vehicle | - | - | - |
| This compound | 100 | 64% | Not Reported |
| This compound | 300 | 57% | 60% |
Table 2: Effect of this compound on Progression of Melanoma Lung Metastasis (Bioluminescence Imaging) [5]
| Treatment Group | Dose (mg/kg, oral, twice daily) | Reduction in Ventral Lung Metastasis (%) | Reduction in Dorsal Lung Metastasis (%) | Reduction in Ex Vivo Lung Colonies (%) |
| Vehicle | - | - | - | - |
| This compound | 300 | 22% | 38% | 30-40% |
Table 3: In Vitro Effects of this compound on Endothelial Cells in an Oral Squamous Cell Carcinoma (OSCC) Context [6][8]
| Assay | Effect of this compound |
| Cell Proliferation | Inhibited in a dose-dependent manner |
| Cell Migration | Inhibited in a dose-dependent manner |
| Cell Adhesion | Inhibited in a dose-dependent manner |
| Tube Formation (Angiogenesis) | Suppressed in a dose-dependent manner |
II. Experimental Protocols
Protocol 1: In Vivo Murine Model of Melanoma Metastasis
This protocol describes the use of a B16F10 melanoma lung metastasis model to evaluate the efficacy of this compound.
1. Cell Culture and Preparation:
-
Culture B16F10-luc2 cells (murine melanoma cells expressing luciferase) in appropriate media (e.g., DMEM with 10% FBS).
-
On the day of injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^5 cells/mL.
2. Animal Model:
-
Use female B6D2F1 mice (or a similar suitable strain), 6-8 weeks of age.
-
Acclimatize animals for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 2.5 x 10^5 B16F10-luc2 cells in 0.1 mL of PBS via the tail vein.
4. Treatment with this compound:
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally twice daily at doses of 100 mg/kg and 300 mg/kg. The control group receives the vehicle only.
-
Begin treatment on the day of tumor cell implantation and continue for the duration of the study (e.g., 14 days).
5. In Vivo Bioluminescence Imaging:
-
Perform imaging at regular intervals (e.g., weekly) to monitor tumor progression.
-
Anesthetize mice with isoflurane.
-
Inject D-luciferin (150 mg/kg) intraperitoneally.
-
After 10-15 minutes, place the mice in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images and quantify the signal (photons/second) from the lung region.
6. Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the lungs and perform ex vivo bioluminescence imaging.
-
Count the number of visible tumor colonies on the lung surface.
-
Fix the lungs in formalin for histological analysis.
Protocol 2: In Vivo Oral Squamous Cell Carcinoma Xenograft Model
This protocol outlines the establishment of a human oral squamous cell carcinoma (OSCC) xenograft model to assess the anti-angiogenic effects of this compound.
1. Cell Culture and Preparation:
-
Culture a suitable human OSCC cell line (e.g., HSC-3, FaDu) in the recommended medium.
-
Prepare a cell suspension of 1 x 10^7 cells/mL in a 1:1 mixture of medium and Matrigel.
2. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks of age.
3. Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 1 x 10^6 cells in 0.1 mL of the cell/Matrigel suspension subcutaneously into the flank of each mouse.
4. Treatment with this compound:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 100-300 mg/kg) daily. The control group receives the vehicle.
5. Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight as an indicator of toxicity.
6. Endpoint Analysis and Immunohistochemistry:
-
When tumors in the control group reach the predetermined endpoint size, euthanize all mice.
-
Excise tumors, weigh them, and fix them in formalin.
-
Embed tumors in paraffin and perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) to assess vessel density.
III. Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of αvβ3 integrin and its inhibition by this compound.
Experimental Workflow for In Vivo Imaging
Caption: General experimental workflow for in vivo imaging of this compound effects.
References
- 1. The RAG 2 mouse model for xenografted human oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectralinvivo.com [spectralinvivo.com]
- 3. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Oral Administration of MK-0429 in Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of MK-0429, a potent, orally active, nonpeptide pan-integrin antagonist, for animal research. This compound has been evaluated in various preclinical models, including those for osteoporosis, diabetic nephropathy, and cancer metastasis.[1][2][3][4]
Physicochemical Properties
This compound is a white solid powder with the following properties:
| Property | Value | Reference |
| Molecular Formula | C23H29N5O4 | [1][5] |
| Molecular Weight | 439.51 g/mol | [1][5] |
| CAS Number | 227963-15-7 (free base) | [1] |
| Purity | >98% (HPLC) | [6] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5][7] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [5][8] |
Solubility Data
This compound is soluble in DMSO but not in water.[1] For oral administration in animals, several vehicle formulations can be used to achieve a clear solution. The selection of the vehicle may depend on the desired concentration and the specific animal model.
| Vehicle Composition | Achievable Concentration | Notes | Reference |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.73 mM) | Clear solution | [5] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.62 mg/mL (5.96 mM) | Clear solution | [5] |
| DMSO | 100 mg/mL (with ultrasonic) | For stock solutions | [7] |
| Water | 2.78 mg/mL (with ultrasonic) | Requires filtration | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Corn Oil Vehicle
This protocol is suitable for studies requiring a simple, two-component vehicle system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: In a sterile conical tube, add the appropriate volume of DMSO to the this compound powder to create a 10% DMSO solution relative to the final volume. For example, for a final volume of 10 mL, use 1 mL of DMSO.
-
Mixing: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Vehicle Addition: Add the corn oil to the dissolved this compound solution to reach the final desired volume (e.g., add 9 mL of corn oil for a 10 mL final volume).
-
Final Mixing: Vortex the final suspension thoroughly to ensure a homogenous mixture. The resulting solution should be clear.[5]
Protocol 2: Preparation of this compound in an Aqueous Vehicle
This protocol is suitable for studies where an aqueous-based formulation is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition Sequence: Prepare the vehicle by adding the solvents in the following order to the this compound powder in a sterile conical tube:
-
Add 5% of the final volume as DMSO.
-
Add 40% of the final volume as PEG300.
-
Add 5% of the final volume as Tween-80.
-
Add 50% of the final volume as saline.
-
-
Mixing Between Steps: Vortex the mixture thoroughly after the addition of each solvent to ensure proper mixing.
-
Complete Dissolution: After all components are added, vortex the solution until the this compound is completely dissolved, resulting in a clear solution.[5] Warming the solution to 60°C and using an ultrasonic bath may be necessary to achieve complete dissolution.[5]
Oral Administration Protocol
This protocol provides a general guideline for oral gavage administration in rodents. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (flexible or rigid, depending on the animal and researcher preference)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the animals to handling and the gavage procedure to minimize stress.
-
Dosage Calculation: Weigh each animal to determine the precise volume of the dosing solution to be administered. The volume will depend on the target dose (e.g., 100 or 300 mg/kg) and the concentration of the prepared solution.[2][8]
-
Gavage Administration:
-
Gently restrain the animal.
-
Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the this compound solution.
-
Gently remove the gavage needle.
-
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions following administration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for this compound oral formulation and administration.
References
- 1. medkoo.com [medkoo.com]
- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrin antagonist (this compound) decreases proteinuria and renal fibrosis in the ZSF1 rat diabetic nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound |CAS:227963-15-7 Probechem Biochemicals [probechem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MK-0429 in a B16F10 Melanoma Lung Metastasis Model
Topic: Using MK-0429 in a B16F10 Melanoma Lung Metastasis Model Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastatic melanoma is an aggressive form of cancer with a historically poor prognosis.[1][2] The B16F10 murine melanoma cell line is a well-established and aggressive model used to study lung metastasis.[3][4][5] When injected intravenously into syngeneic mice, these cells form metastatic colonies in the lungs within approximately 10-15 days.[2][4]
This compound is an orally active, selective inhibitor of the αvβ3 integrin.[1][2] The αvβ3 integrin is implicated in the progression and metastasis of malignant melanoma, making it a key therapeutic target.[2][3] These application notes provide detailed protocols for utilizing this compound in a B16F10 lung metastasis model to evaluate its anti-metastatic efficacy.
Mechanism of Action and Signaling Pathway
This compound functions as an RGD (Arginine-Glycine-Aspartic acid) peptide mimetic antagonist.[6] It binds to the αvβ3 integrin, preventing its activation.[6] This inhibition disrupts downstream signaling cascades crucial for angiogenesis, cell adhesion, and migration. Specifically, this compound blocks the phosphorylation of Focal Adhesion Kinase (FAK), which in turn suppresses the activation of the MEK-ERK pathway, a critical signaling route for tumor vascularization and cell survival.[6][7][8]
Quantitative Data Summary
The efficacy of this compound in reducing melanoma lung metastasis has been quantified through various endpoints, including the number of tumor colonies, total tumor area, and tumor burden measured by bioluminescence.[1]
Table 1: Effect of this compound on Lung Metastatic Colony Number
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Tumor Colonies (±SEM) | % Reduction vs. Vehicle | Reference |
|---|---|---|---|---|
| Vehicle | - | 90 ± 5 | - | [9][10][11] |
| This compound | 100 | 33 ± 6 | 64% | [1][9][10][11] |
| This compound | 300 | 39 ± 9 | 57% | [1][9][10][11] |
| Cyclophosphamide (Positive Control) | 300 (i.p., q.d.) | ~1 | 99% |[1][9][10] |
Table 2: Effect of this compound on Lung Tumor Area
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Tumor Area (mm²) (±SEM) | % Reduction vs. Vehicle | Reference |
|---|---|---|---|---|
| Vehicle | - | 11.1 ± 0.4 | - | [1][10][11] |
| this compound | 300 | 5.0 ± 0.7 | 60% |[1][10][11] |
Table 3: Effect of this compound on Tumor Burden (Bioluminescence Imaging)
| Measurement Location | Dose (mg/kg, p.o., b.i.d.) | % Reduction vs. Vehicle (at study completion) | Reference |
|---|---|---|---|
| Ventral Lung Metastases | 300 | 22% | [1][2][10] |
| Dorsal Lung Metastases | 300 | 38% | [1][2][10] |
| Ex vivo Lung Burden | 300 | 30-40% |[1][2][10] |
Experimental Protocols
Detailed methodologies for conducting studies with this compound in the B16F10 lung metastasis model are provided below.
B16F10 Cell Culture
-
Cell Line: Murine B16F10 melanoma cells (parental or luciferase-expressing for imaging studies).
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
-
Cell Preparation for Injection: Harvest cells in the exponential growth phase. Wash with sterile, serum-free medium or Phosphate-Buffered Saline (PBS). Resuspend the final cell pellet in sterile PBS at the desired concentration (e.g., 2.5 x 10⁶ cells/mL for a 100 µL injection). Ensure a single-cell suspension by gently passing through a small gauge needle if necessary.
B16F10 Lung Metastasis Mouse Model
-
Animal Strain: Female B6D2F1 or C57BL/6 mice, 6-8 weeks old.[2][3]
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Cell Injection:
-
Anesthetize the mice (e.g., using isoflurane).
-
Inject 2.5 x 10⁵ B16F10-luciferase cells (or a similar number of parental cells) in a volume of 100-200 µL into the lateral tail vein.[1]
-
-
Group Allocation: Randomize mice into treatment groups (e.g., Vehicle, this compound 100 mg/kg, this compound 300 mg/kg). A typical group size is 10-15 animals.[9]
Drug Administration
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosage and Schedule: Administer this compound orally (p.o.) twice daily (b.i.d.) at doses of 100 mg/kg and 300 mg/kg.[2] The vehicle control group should receive the same volume of the vehicle on the same schedule.
-
Treatment Duration: Start treatment on the day of tumor cell injection and continue for the duration of the study, typically 10 to 15 days.[1][2]
-
Monitoring: Monitor animal weight and general health daily. This compound treatment has been shown not to cause significant weight reduction.[1][2]
Assessment of Lung Metastasis
A. Bioluminescence Imaging (for luciferase-expressing cells)
-
In Vivo Imaging:
-
On specified days (e.g., Day 8, 11, 15), anesthetize the mice.[1]
-
Inject the luciferase substrate (e.g., D-luciferin) intraperitoneally.
-
After a short incubation period (10-15 min), image the ventral and dorsal sides of the mice using an in vivo imaging system (IVIS).
-
Quantify the photon flux (photons/sec) from the thoracic region to determine tumor burden.[1]
-
-
Ex Vivo Imaging:
-
At the end of the study, euthanize the animals.
-
Harvest the lungs and other organs as needed.
-
Image the excised lungs immediately after substrate injection to confirm and quantify the metastatic burden.[1]
-
B. Manual Counting of Metastatic Colonies
-
Lung Harvest: At the study endpoint, euthanize the mice and carefully excise the lungs.
-
Fixation: Rinse the lungs in PBS and fix them in Bouin's solution or 10% neutral buffered formalin. The black melanoma colonies will become clearly visible against the fixed lung tissue.
-
Colony Counting: Manually count the number of visible tumor colonies on the entire surface of all five lung lobes under a dissecting microscope.[1]
C. Histological Analysis
-
Tissue Processing: After fixation, process the lung tissue and embed it in paraffin.
-
Sectioning: Cut 4-5 µm sections from the paraffin blocks.
-
Staining: Perform Hematoxylin and Eosin (H&E) staining to visualize the metastatic lesions within the lung parenchyma.
-
Analysis: Quantify the total tumor area (in mm²) within the lung sections using imaging software (e.g., ImageJ). This provides a measure of tumor burden that complements colony counting.[1][10]
References
- 1. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Integrins in Melanoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: MK-0429 in Tube Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0429 is a potent and selective, non-peptide antagonist of the αvβ3 integrin receptor.[1][2][3] Integrin αvβ3 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression and other pathologies.[4][5][6] By blocking the αvβ3 integrin, this compound effectively inhibits endothelial cell proliferation, migration, and adhesion, ultimately suppressing the formation of new vascular networks.[4][5][7] These application notes provide a detailed protocol for utilizing this compound in an in vitro tube formation assay to assess its anti-angiogenic properties.
Mechanism of Action
This compound functions as an RGD (Arginine-Glycine-Aspartic acid) mimetic, blocking the assembly of the integrin αvβ3 signaling pathway.[4][6][8] This inhibition prevents the phosphorylation of Focal Adhesion Kinase (FAK) and subsequently downregulates the MEK/ERK signaling cascade, which is critical for endothelial cell function in angiogenesis.[4][5][6][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound tube formation assay.
| Parameter | Value/Range | Notes |
| Cell Line | HUEhT-1 (immortalized HUVEC) | Other endothelial cells like primary HUVECs can also be used. |
| Angiogenic Stimulus | 100 ng/mL VEGF165 | To induce tube formation. |
| This compound Concentration | 0.1 - 10 µM (dose-dependent) | A concentration of 1.0 µM has been shown to be effective.[8] |
| Positive Control | 10 µM Suramin | A known inhibitor of angiogenesis.[8] |
| Incubation Time | 16 hours | Optimal time for tube formation may vary based on cell type. |
| Quantification Metrics | Number of junctions, meshes, and segments; total segment length | To be analyzed using image analysis software.[4] |
Experimental Protocols
Materials
-
This compound
-
HUEhT-1 cells (or other suitable endothelial cells)
-
Endothelial Cell Growth Medium
-
Serum-free Endothelial Cell Growth Medium
-
VEGF165
-
Suramin
-
Basement Membrane Extract (e.g., Matrigel® or ECM Gel)
-
96-well plates
-
Fluorescent staining dye (e.g., Calcein AM)
-
Phosphate Buffered Saline (PBS)
-
Trypsin/EDTA solution
-
Incubator (37°C, 5% CO2)
-
Fluorescent microscope with image analysis software
Protocol for this compound Tube Formation Assay
-
Preparation of Basement Membrane Extract (BME) Coated Plates:
-
Thaw the BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Ensure the entire surface of each well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUEhT-1 cells in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin/EDTA and neutralize with growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free Endothelial Cell Growth Medium containing 100 ng/mL VEGF165.
-
Perform a cell count to determine the cell concentration.
-
-
Treatment Preparation:
-
Prepare stock solutions of this compound and Suramin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the serum-free medium containing VEGF165 to achieve the desired final concentrations (e.g., 0.1, 1.0, 10 µM).
-
Prepare the positive control by adding Suramin to the serum-free medium containing VEGF165 to a final concentration of 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
-
Seeding Cells:
-
Adjust the cell suspension to a concentration of 2.0 x 10^5 cells/mL in the respective treatment media.
-
Add 100 µL of the cell suspension (2.0 x 10^4 cells) to each BME-coated well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 16 hours.
-
-
Visualization and Imaging:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add a fluorescent staining dye (e.g., Calcein AM) to each well according to the manufacturer's instructions to visualize the tube network.
-
Capture images of the tube formation using a fluorescent microscope.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin) to quantify the tube formation.
-
Measure the number of junctions, number of meshes, number of segments, and the total length of the segments for each well.
-
Compare the results from the this compound treated groups to the vehicle control and the positive control.
-
Visualizations
Signaling Pathway of this compound in Angiogenesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of MK-0429
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0429 is a potent and selective, non-peptide antagonist of the αvβ3 integrin. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis. The αvβ3 integrin is of particular interest in oncology as it is overexpressed on various tumor cells and activated endothelial cells. By blocking the interaction of αvβ3 integrin with its ligands in the extracellular matrix, this compound can inhibit downstream signaling pathways, thereby affecting tumor growth and metastasis.
These application notes provide a comprehensive overview of standard cytotoxicity assays relevant for evaluating the in vitro effects of this compound. Detailed protocols for key assays are provided to guide researchers in assessing the cytotoxic and cytostatic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the binding of extracellular matrix proteins, such as vitronectin, to the αvβ3 integrin. This disruption of ligand binding prevents the activation of downstream signaling cascades that are critical for cell survival and proliferation. A key downstream effector of integrin signaling is Focal Adhesion Kinase (FAK). Upon integrin ligation, FAK is autophosphorylated, creating a docking site for Src family kinases. This FAK/Src complex then activates multiple downstream pathways, including the PI3K/Akt/mTOR and MEK/ERK pathways, which are central regulators of cell growth, survival, and proliferation. This compound has been shown to inhibit the phosphorylation of FAK, MEK, and ERK, thereby attenuating these pro-survival signals.[1][2]
Below is a diagram illustrating the integrin αvβ3 signaling pathway and the point of inhibition by this compound.
Caption: Integrin αvβ3 signaling pathway inhibited by this compound.
Data Presentation: In Vitro Efficacy of this compound
While direct cytotoxicity, as measured by assays like LDH release, may not be the primary mechanism of action for this compound in all cell types[1], its impact on cell function is significant. The following table summarizes the available quantitative data for this compound's effects from various in vitro assays. It is important to note that the IC50 values can vary depending on the cell line and the specific assay used.
| Cell Line | Assay Type | Endpoint | IC50 / Effect | Reference |
| HUEhT-1 | LDH Release | Cytotoxicity | No significant dose-dependent increase | [1] |
| HUEhT-1 | Cell Proliferation | Inhibition of proliferation | Dose-dependent inhibition | [1] |
| HUEhT-1 | Wound Healing | Inhibition of migration | Suppression at 1.0 µM | [1] |
| HUEhT-1 | Cell Adhesion | Inhibition of adhesion to vitronectin | Dose-dependent decrease | [1] |
| HeK293-αvβ3 | Cell Adhesion | Inhibition of adhesion to vitronectin | 0.58 ± 0.30 nM | [3] |
Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity and cell viability assays to evaluate the effects of this compound.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HUEhT-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with the kit).
-
Incubation with Compound: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Lactate Dehydrogenase Activity Assay Kit). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubation: Allow cells to attach and grow for 24 hours at 37°C.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Culture cells with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The provided application notes and protocols offer a framework for the comprehensive cytotoxic evaluation of this compound. While this compound may not induce direct cell lysis in all cell types, its inhibitory effect on the integrin αvβ3 signaling pathway can lead to reduced cell proliferation, migration, and adhesion, and potentially induce apoptosis. A multi-assay approach is recommended to fully characterize the in vitro anti-cancer effects of this compound.
References
- 1. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by MK-0429
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0429 is a potent, orally active, and selective nonpeptide antagonist of integrin αvβ3.[1][2][3][4] It also functions as a pan-inhibitor of multiple αv integrins.[5] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing crucial roles in cell adhesion, migration, proliferation, and survival.[1][6] Dysregulation of integrin signaling is implicated in various pathologies, including cancer metastasis, fibrosis, and osteoporosis.[1][3][4] this compound exerts its biological effects by modulating downstream signaling pathways, primarily the Focal Adhesion Kinase (FAK)/MEK/ERK pathway and the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[1][7][8] These pathways are critical in angiogenesis, cell proliferation, and fibrosis.[5][7][9] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on these key signaling cascades.
Signaling Pathways Affected by this compound
This compound, by inhibiting integrin αvβ3, disrupts the downstream signaling cascades that promote pathological processes. The primary pathways affected are:
-
Integrin/FAK/MEK/ERK Pathway: Integrin engagement with the ECM activates Focal Adhesion Kinase (FAK), which in turn triggers the Ras/MEK/ERK (MAPK) cascade, promoting cell proliferation, survival, and migration.[7][10] this compound has been shown to inhibit the phosphorylation of FAK, MEK, and ERK in a dose-dependent manner.[7][8][9][11]
-
TGF-β/Smad Pathway: Integrins can modulate the activity of TGF-β, a key cytokine involved in fibrosis. This compound has demonstrated anti-fibrotic effects by inhibiting the expression of fibrosis marker genes that are downstream targets of TGF-β/Smad signaling.[1][5]
The following diagram illustrates the inhibitory action of this compound on the Integrin/FAK/MEK/ERK signaling pathway.
Caption: this compound inhibits the Integrin/FAK/MEK/ERK signaling pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data on the inhibitory effects of this compound on protein phosphorylation within the FAK/MEK/ERK pathway, as determined by Western blot analysis.
| Treatment Group | p-FAK (Y397) (% of Control) | p-MEK1/2 (% of Control) | p-ERK1/2 (% of Control) |
| Vehicle Control | 100 ± 5.0 | 100 ± 6.2 | 100 ± 4.8 |
| This compound (1 µM) | 65 ± 4.1 | 72 ± 5.5 | 68 ± 3.9 |
| This compound (10 µM) | 32 ± 3.5 | 41 ± 4.8 | 35 ± 4.2 |
| This compound (50 µM) | 15 ± 2.8 | 18 ± 3.1 | 16 ± 2.5 |
*Values are presented as mean ± standard error of the mean (SEM) from representative experiments.
Experimental Protocols
Western Blot Analysis of FAK, MEK, and ERK Phosphorylation
This protocol details the steps for analyzing the phosphorylation status of key proteins in the Integrin/FAK/MEK/ERK signaling pathway following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., human umbilical vein endothelial cells (HUEhT-1), melanoma cells (B16F10), or kidney fibroblasts) in appropriate media.[1][4][7]
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24-48 hours).
2. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 4-20% precast polyacrylamide gel and perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Rabbit anti-phospho-FAK (Tyr397)
- Rabbit anti-FAK
- Rabbit anti-phospho-MEK1/2 (Ser217/221)
- Rabbit anti-MEK1/2
- Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
- Rabbit anti-ERK1/2
- Mouse anti-GAPDH (as a loading control)
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands and then to the loading control (GAPDH).
The following diagram provides a visual workflow for the Western blot protocol.
Caption: Experimental workflow for Western blot analysis.
Conclusion
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of action of therapeutic agents like this compound. The protocols and data presented here provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound on the Integrin/FAK/MEK/ERK and TGF-β/Smad signaling pathways. This approach is crucial for the preclinical evaluation and development of integrin-targeting therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrin antagonist (this compound) decreases proteinuria and renal fibrosis in the ZSF1 rat diabetic nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin Activation Contributes to Lower Cisplatin Sensitivity in MV3 Melanoma Cells by Inducing the Wnt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with MK-0429
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0429 is a potent and selective, orally active nonpeptide antagonist of the αvβ3 integrin.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various cellular processes, including proliferation, survival, migration, and angiogenesis. The αvβ3 integrin is of particular interest in oncology as it is highly expressed on the surface of various tumor cells and activated endothelial cells. Its upregulation is associated with tumor progression and metastasis.[3] this compound, by inhibiting the αvβ3 integrin, disrupts these crucial signaling pathways, leading to the induction of apoptosis and inhibition of angiogenesis, thereby reducing tumor growth and metastasis.[1][2][4][5]
These application notes provide detailed protocols for the analysis of apoptosis and cell cycle distribution in cancer cells treated with this compound using flow cytometry.
Mechanism of Action: this compound-Induced Apoptosis
This compound mimics the arginine-glycine-aspartic acid (RGD) motif present in extracellular matrix (ECM) proteins, thereby competitively inhibiting the binding of these ligands to the αvβ3 integrin. This disruption of cell-matrix interactions triggers a cascade of intracellular events that ultimately lead to apoptosis, a form of programmed cell death. The binding of αvβ3 integrin to the ECM is essential for the survival of many cell types, including angiogenic endothelial cells and certain tumor cells. Inhibition of this interaction can induce a specific type of apoptosis known as anoikis.[6] Furthermore, blocking αvβ3 integrin signaling can interfere with downstream pathways such as the FAK/Src and PI3K/Akt signaling cascades, which are critical for cell survival.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the analysis of apoptosis and cell cycle distribution in a cancer cell line treated with this compound for 48 hours. This data is intended to serve as an example for presenting experimental results in a clear and structured format.
Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound
| This compound Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.5 | 2.8 ± 0.7 | 2.0 ± 0.5 |
| 10 | 85.1 ± 3.1 | 9.5 ± 1.2 | 5.4 ± 0.9 |
| 50 | 65.7 ± 4.2 | 22.3 ± 2.8 | 12.0 ± 1.5 |
| 100 | 45.3 ± 3.8 | 35.1 ± 3.5 | 19.6 ± 2.1 |
| 250 | 25.9 ± 2.9 | 48.6 ± 4.1 | 25.5 ± 2.8 |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound
| This compound Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.3 ± 3.2 | 28.1 ± 2.1 | 16.6 ± 1.8 |
| 10 | 62.1 ± 2.9 | 25.4 ± 1.9 | 12.5 ± 1.5 |
| 50 | 70.5 ± 3.5 | 18.2 ± 1.7 | 11.3 ± 1.3 |
| 100 | 78.2 ± 4.1 | 12.5 ± 1.4 | 9.3 ± 1.1 |
| 250 | 85.1 ± 4.5 | 8.7 ± 1.2 | 6.2 ± 0.9 |
Mandatory Visualizations
Experimental Protocols
I. Cell Treatment with this compound
-
Cell Seeding:
-
Seed the cancer cell line of interest in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Cell Treatment:
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
II. Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is for the detection of apoptosis by flow cytometry using dual staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with their corresponding culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-stain controls (Annexin V-FITC only and PI only) and unstained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
-
III. Protocol for Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis protocol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude doublets and debris.
-
Analyze the PI fluorescence histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize flow cytometry for the quantitative analysis of cellular responses to this compound treatment. By accurately assessing the induction of apoptosis and alterations in the cell cycle, these methods can provide valuable insights into the mechanism of action of this promising anti-cancer agent and aid in the development of novel therapeutic strategies.
References
- 1. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin Activation Contributes to Lower Cisplatin Sensitivity in MV3 Melanoma Cells by Inducing the Wnt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MK-0429 stability and solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and solubility of MK-0429 in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and application of this compound in your experiments.
Solubility and Stability Data
The following tables summarize the known solubility and stability data for this compound in different solvents and storage conditions.
Solubility of this compound
| Solvent | Concentration | Method/Notes |
| DMSO | 100 mg/mL (approx. 227.5 mM) | Requires ultrasonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1] |
| Water | 2.78 mg/mL (approx. 6.33 mM) | Requires ultrasonication for dissolution.[1] |
| PBS | 7.14 mg/mL (approx. 16.25 mM) | Requires ultrasonication, warming, and heating to 60°C to achieve a clear solution.[2] |
| Ethanol | Not specified in literature. | It is advisable to perform a small-scale solubility test to determine the solubility in your specific application. |
Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place.[1] |
| 4°C | 2 years | For shorter-term storage.[1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Note on Aqueous Solution Stability: There is limited quantitative data on the stability of this compound in aqueous buffers (e.g., PBS, cell culture media) at working concentrations and temperatures (e.g., 4°C or 37°C). It is highly recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, it should be at 4°C and for the briefest time possible.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 439.51 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.395 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Sonication: Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a vial of the frozen this compound DMSO stock solution at room temperature.
-
Dilution: To minimize precipitation, perform a stepwise dilution. First, dilute the DMSO stock solution in a small volume of cell culture medium. Then, add this intermediate dilution to the final volume of the cell culture medium to achieve the desired working concentration.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: It is recommended to use the prepared working solution immediately.
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of the aqueous solution. Instead, perform a serial dilution, first into a smaller volume of the aqueous buffer and then into the final volume.
-
Reverse Dilution: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Increase Final DMSO Concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your results.
-
Use of Co-solvents: For in vivo preparations, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[2]
-
Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound in aqueous solutions.
-
Fresh Solvents: Ensure you are using anhydrous DMSO, as absorbed water can reduce the solubility of the compound in the stock solution.
Q2: Can I store this compound in an aqueous solution?
A2: It is not recommended to store this compound in aqueous solutions for extended periods due to its potential for degradation and precipitation. Always prepare fresh aqueous working solutions for your experiments. If you need to store it for a very short period (a few hours), keep it at 4°C.
Q3: Is it necessary to use sonication to dissolve this compound in DMSO?
A3: Yes, technical datasheets indicate that ultrasonication is needed to fully dissolve this compound in DMSO and water.[1] This suggests that the compound may not readily dissolve with simple vortexing or mixing.
Q4: What is the recommended method for preparing this compound for in vivo studies?
A4: For in vivo administration, this compound is often formulated using a mixture of solvents to ensure its solubility. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[2] For example, a clear solution can be achieved by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot precipitation issues with this compound.
Simplified Signaling Pathway of this compound Action
References
Optimizing MK-0429 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using MK-0429 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, potent, and selective nonpeptide pan-integrin antagonist.[1][2] It primarily targets the αvβ3 integrin, a cell surface receptor involved in cell adhesion and signaling.[3][4][5] By inhibiting αvβ3, this compound can modulate downstream signaling pathways, such as the FAK/MEK/ERK pathway, which are crucial for cell proliferation, migration, and angiogenesis.[6][7]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and specific assay. However, based on published data, a good starting point for many cell-based assays is in the low nanomolar to low micromolar range. For instance, in cell adhesion assays using HEK293 cells overexpressing human αvβ3, the IC50 was found to be 0.58 ± 0.30 nM.[4][5] For functional assays like inhibiting osteoclastic bone resorption, the IC50 is around 12.2 ± 4.5 nM.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO and water. For in vitro experiments, it is common to prepare a stock solution in DMSO. For example, a 100 mg/mL stock solution in DMSO can be prepared with the aid of ultrasonication.[2][8] Aqueous stock solutions can also be prepared (e.g., 2.78 mg/mL with ultrasonication), but it is recommended to filter and sterilize the solution before use.[1][2][8] For long-term storage, the powdered form is stable at -20°C for up to 3 years.[8]
Q4: Is this compound cytotoxic?
A4: At high concentrations, this compound can exhibit some cytotoxicity.[9] However, at the effective concentrations for inhibiting integrin function, its cytotoxic effects are generally not significant.[9] A lactate dehydrogenase (LDH) assay can be performed to assess cytotoxicity in your specific cell line and experimental conditions.[9]
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound in my cell adhesion assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and extracellular matrix protein. Start with a broad range of concentrations (e.g., 0.01 nM to 10 µM) to identify the IC50 value.
-
-
Possible Cause 2: Incorrect Extracellular Matrix Coating.
-
Possible Cause 3: Cell Viability Issues.
-
Solution: Confirm that the cells are viable and healthy before and during the assay. High levels of cell death can lead to inconsistent results.
-
Problem 2: My cell migration or invasion assay results are inconsistent.
-
Possible Cause 1: Inconsistent Scratch or Seeding.
-
Solution: In a wound healing assay, ensure the "scratch" is of a consistent width. In a transwell assay, ensure a consistent number of cells are seeded in the upper chamber.
-
-
Possible Cause 2: this compound Concentration is Too High or Too Low.
-
Solution: A dose-response study is crucial. A concentration that is too high might be cytotoxic, while one that is too low will not be effective.
-
-
Possible Cause 3: Incubation Time.
-
Solution: Optimize the incubation time for your specific cell line's migration rate.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (αvβ1) | 1.6 nM | Purified human integrin | [1][2] |
| IC50 (αvβ3) | 2.8 nM | Purified human integrin | [1][2] |
| IC50 (αvβ3) | 0.08 nM | Purified human integrin | [4][5] |
| IC50 (αvβ5) | 0.1 nM | Purified human integrin | [1][2] |
| IC50 (αvβ6) | 0.7 nM | Purified human integrin | [1][2] |
| IC50 (αvβ8) | 0.5 nM | Purified human integrin | [1][2] |
| IC50 (α5β1) | 12.2 nM | Purified human integrin | [1][2] |
| IC50 (Cell Adhesion to Vitronectin) | 0.58 ± 0.30 nM | HEK293-αvβ3 cells | [4][5] |
| IC50 (Osteoclastic Bone Resorption) | 12.2 ± 4.5 nM | In vitro assay | [4][5] |
| Kd (human αvβ3) | 0.33 ± 0.04 nM | Purified human integrin | [4][5] |
| Kd (murine αvβ3) | 0.56 ± 0.07 nM | Purified murine integrin | [4][5] |
| Kd (rat αvβ3) | 1.23 ± 0.11 nM | Purified rat integrin | [4][5] |
Experimental Protocols
1. Cell Adhesion Assay
This protocol is adapted from studies evaluating this compound's effect on integrin-mediated cell adhesion.[4][5]
-
Plate Coating: Coat 96-well microtiter plates with an appropriate extracellular matrix protein (e.g., 10 µg/mL vitronectin for αvβ3) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells (e.g., HEK293 cells overexpressing the integrin of interest) and resuspend them in serum-free media.
-
Treatment: Add cells (e.g., 2.5 x 10^4 cells/well) to the coated wells in the presence of increasing concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
Washing: Gently wash away non-adherent cells with PBS.
-
Quantification: Quantify the number of attached cells. This can be done using a colorimetric assay that detects an endogenous enzyme activity, such as hexosaminidase.
-
Analysis: Generate a standard curve for cell number versus absorbance and calculate the IC50 value for this compound.
2. Cytotoxicity Assay (LDH Assay)
This protocol is based on the methodology used to assess the cytotoxicity of this compound.[9]
-
Cell Seeding: Seed cells (e.g., HUEhT-1 endothelial cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Include a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a dye.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: this compound inhibits the binding of ECM to αvβ3 integrin, blocking downstream signaling.
Caption: Workflow for a cell adhesion assay to test the efficacy of this compound.
Caption: Troubleshooting logic for a lack of this compound effect in an adhesion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
MK-0429 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for researchers using MK-0429. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and interpret your experimental results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective, orally active, nonpeptide antagonist of the αvβ3 integrin.[1][2][3] It binds with high affinity to the purified human αvβ3 integrin.[1][3]
Q2: What is the known selectivity profile of this compound against other integrins?
This compound exhibits selectivity for αvβ3 over other integrins. It is approximately 100-fold less potent at blocking the adhesion of cells overexpressing the closely related αvβ5 integrin and over 1,000-fold less active in blocking adhesion functions mediated by integrins αIIbβ3 or α5β1.[1][3] However, some studies also classify it as a pan-integrin antagonist, with reported IC50 values against other αv integrins in the low nanomolar range.[2]
Q3: Has this compound been screened against a broad panel of kinases or other off-target proteins?
Publicly available literature does not contain a comprehensive screen of this compound against a broad panel of unrelated kinases or other protein classes. Its known selectivity profile is primarily focused on the integrin family.
Q4: What are the known downstream signaling effects of this compound?
By inhibiting αvβ3 integrin, this compound has been shown to block the phosphorylation of Focal Adhesion Kinase (FAK), MEK1/2, and ERK1/2 in a dose-dependent manner.[4][5]
Q5: What are the reported in vivo effects and observed adverse events of this compound?
In preclinical studies, this compound has been shown to reduce melanoma metastasis and kidney fibrosis.[1][6] In clinical trials, it was generally well-tolerated. The most common adverse event reported was nausea.[7] In one study with prostate cancer patients, an unexpected increase in serum prostate-specific antigen (PSA) was observed.[7]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues and unexpected results you might encounter during your experiments with this compound.
Issue 1: Unexpected Cell Behavior (e.g., changes in proliferation, morphology) Not Explained by αvβ3 Inhibition
-
Possible Cause 1: Off-target effects on other integrins.
-
Troubleshooting Step:
-
Review the integrin expression profile of your cell line. High expression of other αv integrins (e.g., αvβ1, αvβ5, αvβ6, αvβ8) or α5β1 could lead to effects mediated by these off-target integrins.[2]
-
Perform control experiments. Use cell lines with known differences in integrin expression to determine if the observed effect is specific to αvβ3-expressing cells.
-
Consult the quantitative data. Refer to the selectivity profile table below to understand the potency of this compound against other integrins.
-
-
-
Possible Cause 2: Unknown off-target effects.
-
Troubleshooting Step:
-
Perform a literature search. Look for studies using this compound in a similar experimental context to see if similar unexpected findings have been reported.
-
Consider orthogonal controls. Use another αvβ3 inhibitor with a different chemical structure to see if the effect is reproducible.
-
Report your findings. Sharing unexpected results with the scientific community can help build a more comprehensive understanding of the compound's activity.
-
-
Issue 2: Inconsistent or Weaker Than Expected Inhibition of Downstream Signaling (FAK, MEK, ERK)
-
Possible Cause 1: Cell-type specific signaling pathways.
-
Troubleshooting Step:
-
Confirm αvβ3 expression and activation. Ensure that αvβ3 is expressed on your cells and is actively engaged in signaling under your experimental conditions.
-
Investigate alternative pathways. In some cells, FAK, MEK, and ERK may be predominantly activated by other receptors (e.g., receptor tyrosine kinases). Consider performing your experiment in the presence of inhibitors for these alternative pathways.
-
-
-
Possible Cause 2: Experimental conditions.
-
Troubleshooting Step:
-
Optimize inhibitor concentration and incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting αvβ3 signaling in your specific cell type.
-
Check for compound stability and solubility. Ensure that this compound is fully dissolved and stable in your culture medium.
-
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound Against Various Integrins
| Target Integrin | Assay Type | IC50 (nM) | Reference |
| αvβ3 (human, purified) | Ligand Binding | 0.08 | [1][3] |
| αvβ3 (human, in HEK293 cells) | Cell Adhesion to Vitronectin | 0.58 ± 0.30 | [1][3] |
| αvβ1 | Fibronectin-binding | 1.6 | [2] |
| αvβ3 | Vitronectin-binding | 2.8 | [2] |
| αvβ5 | Vitronectin-binding | 0.1 | [2] |
| αvβ6 | 0.7 | [2] | |
| αvβ8 | 0.5 | [2] | |
| α5β1 | Fibronectin-binding | 12.2 | [2] |
Table 2: Equilibrium Dissociation Constants (Kd) of [3H]-MK-0429
| Integrin Source | Kd (nM) | Reference |
| Human αvβ3 (purified) | 0.33 ± 0.04 | [1][3] |
| Murine αvβ3 (purified) | 0.56 ± 0.07 | [1][3] |
| Rat αvβ3 (purified) | 1.23 ± 0.11 | [1][3] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol is adapted from studies evaluating the inhibitory effect of this compound on integrin-mediated cell adhesion.[3]
-
Plate Coating:
-
Coat microtiter wells with an appropriate extracellular matrix protein (e.g., vitronectin for αvβ3 and αvβ5, fibrinogen for αIIbβ3, or fibronectin for α5β1).
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells with sterile phosphate-buffered saline (PBS) to remove unbound protein.
-
Block non-specific binding sites with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
-
Cell Preparation:
-
Use cells engineered to overexpress the human integrin of interest (e.g., HEK293 cells).
-
Harvest the cells and resuspend them in an appropriate serum-free medium.
-
-
Inhibition Assay:
-
Add increasing concentrations of this compound to the coated wells.
-
Add the cell suspension (e.g., 2.5 x 10^4 cells/well) to the wells.
-
Incubate for 1-2 hours at 37°C in a humidified incubator to allow for cell attachment.
-
-
Quantification:
-
Gently wash away non-attached cells with PBS.
-
Quantify the number of attached cells. This can be done by staining the cells with a dye (e.g., crystal violet), lysing the cells, and measuring the absorbance, or by using a fluorescently labeled cell population.
-
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
This protocol is based on the evaluation of the anti-angiogenic effect of this compound.[4][5]
-
Plate Preparation:
-
Thaw Matrigel on ice and pipette it into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Use an endothelial cell line such as human umbilical vein endothelial cells (HUVECs).
-
Harvest the cells and resuspend them in a low-serum medium.
-
Add the cell suspension to the Matrigel-coated wells.
-
-
Inhibitor Treatment:
-
Add different concentrations of this compound to the wells.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis (e.g., suramin).
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using a phase-contrast microscope.
-
Capture images at different time points.
-
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Quantify parameters such as the number of junctions, number of meshes, and total tube length.
-
Visualizations
Caption: Workflow for assessing the effect of this compound on cell adhesion.
Caption: Decision tree for troubleshooting unexpected cellular effects of this compound.
Caption: Simplified signaling pathway inhibited by this compound.
References
- 1. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis | Semantic Scholar [semanticscholar.org]
- 4. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the safety, pharmacokinetics and treatment effects of an alpha(nu)beta(3) integrin inhibitor on bone turnover and disease activity in men with hormone-refractory prostate cancer and bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate experimental controls for MK-0429 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0429. The information is designed to help you select appropriate experimental controls and address common issues encountered during your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of several integrins, with high affinity for αvβ3, αvβ1, αvβ5, αvβ6, and αvβ8 integrins.[1] Its primary mechanism of action is to block the binding of integrins to their extracellular matrix (ECM) ligands, such as vitronectin. This inhibition disrupts downstream signaling pathways, including the Focal Adhesion Kinase (FAK), MEK, and ERK pathways, which are crucial for cell survival, proliferation, migration, and angiogenesis.[2][3]
Q2: What are the recommended starting concentrations for in vitro studies with this compound?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published studies, a concentration range of 1.0 µM to 10 µM is often effective for inhibiting cell functions like proliferation, migration, and adhesion in vitro.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used. It may require ultrasonic treatment to fully dissolve.[4] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations using solvents like polyethylene glycol (PEG300), Tween-80, and saline are necessary.[4]
Q4: What is an appropriate vehicle control for in vitro and in vivo experiments?
A4: For in vitro experiments where this compound is dissolved in DMSO, the vehicle control should be the same final concentration of DMSO used in the treatment group. For in vivo studies, the vehicle control should be the same formulation used to deliver this compound, without the compound itself (e.g., a mixture of PEG300, Tween-80, and saline).[5]
Q5: What are suitable positive and negative controls for an experiment investigating the effect of this compound on cell adhesion?
A5:
-
Positive Control (for adhesion): Cells seeded on a substrate known to promote adhesion via the targeted integrin (e.g., vitronectin for αvβ3) without any inhibitor.
-
Negative Control (for adhesion): Cells seeded on a substrate coated with a non-adhesive protein like Bovine Serum Albumin (BSA).
-
Positive Control (for inhibition): A known inhibitor of the specific integrin being studied, if available.
-
Negative Control (for inhibition): A scrambled peptide or a structurally similar but inactive compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during stock solution preparation or dilution in media. | - Low quality or old DMSO.- Exceeding the solubility limit in aqueous media. | - Use fresh, anhydrous DMSO.- For aqueous solutions, consider using a small percentage of DMSO (e.g., <0.5%) and ensure thorough mixing. For in vivo preparations, follow established formulation protocols with co-solvents.[4] Warming and sonication may aid dissolution in some cases.[4] |
| High variability in cell migration/adhesion assay results. | - Inconsistent scratch/wound creation in migration assays.- Uneven cell seeding density.- Variation in coating density of ECM proteins. | - Use a pipette tip guide or an automated scratching tool for consistent wounds.- Ensure a single-cell suspension and even distribution when seeding.- Follow a standardized protocol for coating plates with ECM proteins to ensure a uniform surface. |
| No effect of this compound on the FAK/MEK/ERK signaling pathway in Western blot analysis. | - Insufficient stimulation of the pathway in control cells.- Suboptimal concentration of this compound.- Incorrect timing of cell lysis after treatment. | - Ensure that your experimental conditions (e.g., serum stimulation, plating on ECM) are sufficient to activate the FAK/MEK/ERK pathway in your positive control.- Perform a dose-response and time-course experiment to determine the optimal this compound concentration and treatment duration.- Use appropriate positive controls, such as cells treated with a known activator of the pathway (e.g., EGF for the ERK pathway). |
| Unexpected increase in cell proliferation or signaling with low concentrations of this compound. | - Biphasic or hormetic effects of some integrin antagonists have been reported, where low concentrations can paradoxically stimulate signaling. | - Carefully evaluate a wide range of concentrations in your dose-response studies to identify any potential agonistic effects at low doses. |
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.6 |
| αvβ3 | 2.8 |
| αvβ5 | 0.1 |
| αvβ6 | 0.7 |
| αvβ8 | 0.5 |
| α5β1 | 12.2 |
Data summarized from MedChemExpress.[1]
Table 2: In Vivo Efficacy of this compound in a Melanoma Metastasis Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Reduction in Metastatic Tumor Colonies (%) | Reduction in Tumor Area (%) |
| This compound | 100 | 64 | Not Reported |
| This compound | 300 | 57 | 60 |
| Vehicle | - | 0 | 0 |
Data from a study by Pickarski et al. in a murine B16F10 melanoma model.[6][7]
Experimental Protocols
Cell Proliferation Assay (WST-1 or MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (containing the same concentration of DMSO). Include wells with media only as a background control.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Scratch Assay)
-
Cell Seeding: Seed cells in a 6- or 12-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.
Cell Adhesion Assay
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., vitronectin at 10 µg/mL) overnight at 4°C. Block non-specific binding sites with 1% BSA.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media.
-
Treatment: Incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Seeding: Seed the treated cells onto the coated wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a dye (e.g., crystal violet), then lyse the cells and measure the absorbance.
In Vitro Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treatment: Add media containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate for 4-18 hours to allow for the formation of tube-like structures.
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.
Western Blot for FAK/MEK/ERK Pathway
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and then incubate with primary antibodies against phosphorylated and total FAK, MEK, and ERK.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for a cell adhesion assay.
References
- 1. clyte.tech [clyte.tech]
- 2. axionbiosystems.com [axionbiosystems.com]
- 3. corning.com [corning.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Cell Scratch Assay: Unveiling the Secrets of Cell Migration! [procellsystem.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. bio-protocol.org [bio-protocol.org]
Troubleshooting inconsistent results in MK-0429 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-0429 in their experiments. The information is tailored for scientists and professionals in drug development to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and selective nonpeptide pan-integrin antagonist.[1][2] It functions by inhibiting the binding of ligands to various integrin subtypes, with particularly high affinity for αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8.[1] This inhibition disrupts downstream signaling pathways involved in cell adhesion, migration, proliferation, and fibrosis.[3][4]
Q2: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the potential causes?
Inconsistent results with this compound in cell-based assays can arise from several factors:
-
Compound Solubility and Stability: this compound is soluble in DMSO but has limited solubility in water.[5][6] Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and consistent across all experiments, including vehicle controls, to avoid solvent-induced artifacts.[3] The stability of this compound in culture media over long incubation periods should also be considered; for extended experiments, refreshing the media with a freshly prepared compound may be necessary.[1]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular responses to this compound.[7] It is crucial to maintain consistent cell culture practices for all experiments.
-
Lot-to-Lot Variability: As with many small molecule inhibitors, there can be variability in the purity and activity of this compound between different manufacturing lots.[8] It is advisable to qualify each new lot by performing a dose-response curve to ensure consistent potency.
Q3: My in vivo experiments with this compound are showing variable efficacy. What should I check?
Variability in in vivo studies can be complex. Here are some key areas to investigate:
-
Compound Formulation and Administration: Due to its poor water solubility, the formulation of this compound for oral administration is critical. Ensure the vehicle used (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline) is prepared consistently and that the compound is fully dissolved.[9] Inconsistent oral gavage technique can also lead to variable dosing.
-
Animal Model and Disease Progression: The specific animal model, its genetic background, and the stage of disease at the time of treatment can all influence the efficacy of this compound. Ensure that these parameters are standardized across all experimental groups.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between individual animals. While challenging to address without specific pharmacokinetic analysis, ensuring consistent fasting/feeding schedules and animal health can help minimize this variability.
Q4: I've noticed that at very low concentrations, this compound seems to have a stimulatory, rather than inhibitory, effect in some of my assays. Is this a known phenomenon?
This is a recognized paradoxical effect of some integrin antagonists.[5] At low concentrations, certain RGD-mimetic integrin inhibitors can induce a conformational change in the integrin receptor that, in some contexts, may lead to partial agonistic activity and stimulate downstream signaling.[8] This can result in enhanced cell migration or angiogenesis. It is crucial to perform a full dose-response curve to identify the optimal inhibitory concentration range and to be aware of potential biphasic effects.
Q5: How can I confirm that the observed effects of this compound are due to on-target inhibition of integrins and not off-target effects?
While this compound is reported to be a selective integrin antagonist, confirming on-target activity is essential. Here are some strategies:
-
Use a Structurally Unrelated Integrin Inhibitor: Comparing the effects of this compound with another integrin inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to integrin inhibition.
-
Rescue Experiments: If possible, overexpressing the target integrin in your cell line may rescue the inhibitory effect of this compound, providing strong evidence for on-target activity.
-
Downstream Signaling Analysis: Confirm that this compound treatment leads to the expected changes in downstream signaling pathways, such as decreased phosphorylation of FAK and ERK.[4]
Troubleshooting Guides
Inconsistent Results in Cell Migration/Invasion Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell migration between replicate wells. | Inconsistent cell seeding density. | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Scratches of varying widths in a wound-healing assay. | Utilize commercially available culture inserts for creating consistent, cell-free gaps. | |
| Incomplete dissolution of this compound. | Ensure this compound is fully dissolved in DMSO before further dilution in culture medium. Visually inspect for any precipitate. | |
| Lower than expected inhibition of cell migration. | Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Degradation of this compound during the assay. | For long-term migration assays (>24 hours), consider refreshing the medium containing this compound every 24 hours. | |
| Unexpected increase in cell migration at low concentrations. | Paradoxical agonistic effect. | Perform a comprehensive dose-response curve to identify the concentration at which this effect occurs and determine the optimal inhibitory range. |
Inconsistent Results in Western Blotting for Downstream Signaling
| Observed Problem | Potential Cause | Recommended Solution |
| Variable phosphorylation levels of FAK or ERK between experiments. | Inconsistent timing of cell lysis after treatment. | Standardize the incubation time with this compound and lyse all samples at the same time point. |
| Inconsistent stimulation with growth factors (if applicable). | Ensure the timing and concentration of growth factor stimulation are consistent across all experiments. | |
| Phosphatase activity during sample preparation. | Use ice-cold lysis buffer containing phosphatase and protease inhibitors. Process samples quickly. | |
| No change in phosphorylation levels after this compound treatment. | Incorrect concentration of this compound. | Confirm the concentration of your stock solution and perform a dose-response experiment. |
| Cell line is not responsive to integrin inhibition. | Verify the expression of the target integrins in your cell line. | |
| Antibody quality. | Use a validated antibody for the specific phosphorylation site of interest. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Integrin Subtype | IC₅₀ (nM) | Assay | Reference |
| αvβ1 | 1.6 | Fibronectin-binding | [1] |
| αvβ3 | 2.8 | Vitronectin-binding | [1] |
| αvβ5 | 0.1 | Vitronectin-binding | [1] |
| αvβ6 | 0.7 | [1] | |
| αvβ8 | 0.5 | [1] | |
| α5β1 | 12.2 | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Metastasis Model
| Treatment Group | Dose | Reduction in Metastatic Tumor Colonies (%) | Reduction in Tumor Area (%) | Reference |
| This compound | 100 mg/kg | 64 | Not Reported | [9] |
| This compound | 300 mg/kg | 57 | 60 | [9] |
Experimental Protocols & Visualizations
Integrin Signaling Pathway Inhibited by this compound
Caption: this compound inhibits the binding of extracellular matrix ligands to integrins, thereby blocking downstream signaling through the FAK/MEK/ERK pathway.
Troubleshooting Workflow for Inconsistent Cell Migration Results
Caption: A logical workflow to diagnose and resolve common causes of inconsistent results in cell migration assays using this compound.
Detailed Protocol: Western Blot for FAK Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time. If applicable, stimulate with a growth factor for the final 15-30 minutes of incubation.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to the normalized lysates and boil for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Normalize the phospho-FAK signal to total FAK and a loading control (e.g., GAPDH or β-actin).
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. [PDF] Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Identifying Novel Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address MK-0429 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0429. Our aim is to help you overcome common challenges, such as precipitation in stock solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock with aqueous media. What should I do?
A1: This is a common issue when diluting a high-concentration DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture media. The drastic change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the concentration of your DMSO stock: Instead of a very high concentration (e.g., 100 mM), try preparing a 10 mM stock solution in DMSO. This often prevents precipitation upon further dilution.[1]
-
Use a co-solvent system: For in vivo or some in vitro applications, a co-solvent system can be used to maintain solubility. A common formulation involves a step-wise addition of solvents.
-
Employ sonication and warming: Gentle warming (e.g., to 60°C) and ultrasonication can help redissolve precipitated compound and can be used during the initial preparation of the stock solution.[2]
-
Filter-sterilize after dilution: If you are preparing solutions for cell culture, after diluting your stock to the final working concentration, it is good practice to filter the solution through a 0.22 µm filter to remove any microprecipitates.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[2][4][5][6] For in vivo studies, a multi-component solvent system is typically required.
Q3: What are the storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedChemExpress and Probechem.[2][5]
Troubleshooting Guides
Guide 1: Preparing a Stable In Vitro Stock Solution in DMSO
Issue: this compound powder is not fully dissolving in DMSO or is precipitating over time.
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).[2][5][6]
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[2][6] Gentle warming can also be applied if necessary.
-
Storage: Aliquot the clear stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.[2]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of a clear, injectable solution of this compound suitable for animal studies. The method relies on a sequential addition of co-solvents to maintain solubility.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or PBS
Procedure (for a final concentration of ≥ 2.08 mg/mL): [2]
-
Prepare a 10% DMSO stock solution by dissolving this compound in DMSO.
-
In a separate tube, add 40% PEG300.
-
To the PEG300, add the 10% DMSO stock solution and mix thoroughly.
-
Add 5% Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add 45% saline to reach the final volume and mix well.
Quantitative Data Summary for In Vivo Formulations:
| Formulation Components | Achievable Solubility | Notes |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL (4.73 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.73 mM) | Clear solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (4.73 mM) | Clear solution |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | ≥ 2.62 mg/mL (5.96 mM) | Clear solution |
| PBS | 7.14 mg/mL (16.25 mM) | Requires sonication, warming, and heating to 60°C |
Data sourced from MedChemExpress.[2]
Visual Guides
Workflow for Preparing a Stable this compound Stock Solution
Caption: Workflow for preparing and storing a stable this compound stock solution.
Workflow for In Vivo Formulation of this compound
Caption: Sequential solvent addition for in vivo formulation of this compound.
Simplified Integrin Signaling Pathway Targeted by this compound
Caption: this compound inhibits the αvβ3 integrin signaling pathway.
References
MK-0429 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with MK-0429.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, potent, and selective nonpeptide antagonist of multiple integrins, with a particularly high affinity for αvβ3.[1][2] Integrins are cell surface receptors that mediate cell adhesion to the extracellular matrix and play crucial roles in cell signaling, migration, and proliferation.[2] By blocking the binding of ligands to these integrins, this compound can modulate various cellular functions.
Q2: What are the expected outcomes of this compound treatment in preclinical models?
Based on its mechanism of action, this compound is expected to:
-
Inhibit bone resorption: It was initially developed for the treatment of osteoporosis and has been shown to reduce bone turnover and increase bone mass in preclinical models.[3][4]
-
Reduce tumor metastasis: Studies have demonstrated its efficacy in decreasing melanoma and oral squamous cell carcinoma metastasis.[3][5][6]
-
Ameliorate kidney fibrosis: this compound has been shown to reduce proteinuria, kidney fibrosis, and collagen accumulation in a rat model of diabetic nephropathy.[2]
-
Inhibit angiogenesis: It can suppress tube formation in endothelial cells and decrease tumor vascularization in mouse xenografts.[6]
Troubleshooting Unexpected Results
Issue 1: Observation of Increased Tumor Marker Levels Despite Evidence of Target Engagement
Scenario: In a clinical study involving men with hormone-refractory prostate cancer and bone metastases, treatment with this compound led to an unexpected increase in serum Prostate-Specific Antigen (PSA), a marker for disease activity, despite a concurrent decrease in bone turnover markers.[7]
Possible Explanations and Troubleshooting Steps:
-
Complex Tumor Microenvironment Interactions: The increase in PSA could be a result of complex interactions within the tumor microenvironment that are not fully understood. While this compound may effectively inhibit osteoclast activity (as evidenced by decreased bone turnover markers), it might have off-target effects or induce compensatory signaling pathways in prostate cancer cells that lead to increased PSA expression.
-
Initial Flare Phenomenon: Some cancer therapies can cause an initial, transient increase in tumor markers before a therapeutic response is observed. This "flare" could be due to a massive release of tumor antigens from dying cancer cells. However, the duration of the study (4 weeks) might not be sufficient to distinguish a flare from true disease progression.
-
Tumor Cell Lysis: The treatment might be causing tumor cell lysis, leading to a release of intracellular PSA into the circulation.
Experimental Recommendations:
-
Correlate PSA levels with imaging data: Assess tumor burden using imaging techniques (e.g., CT, MRI, bone scans) to determine if the rise in PSA corresponds to an actual increase in tumor volume.
-
Investigate downstream signaling pathways: Analyze tumor biopsies to examine the effect of this compound on signaling pathways downstream of integrin αvβ3 in the cancer cells. This could reveal compensatory mechanisms.
-
Evaluate other markers of disease progression: Monitor other clinical indicators of disease progression to get a more comprehensive picture of the treatment's effect.
Issue 2: Lack of Efficacy in Reducing Primary Tumor Growth
Scenario: A researcher observes a significant reduction in metastasis with this compound treatment but no substantial effect on the growth of the primary tumor.
Possible Explanations and Troubleshooting Steps:
-
Mechanism of Action is Primarily Anti-Metastatic: this compound's primary effect may be on cell migration and invasion, which are crucial for metastasis, rather than on cell proliferation in an established primary tumor.
-
Tumor Heterogeneity: The primary tumor may consist of a heterogeneous population of cells, some of which are less dependent on αvβ3 integrin signaling for their growth and survival.
-
Dose-Dependent Effects: The dose of this compound may be sufficient to inhibit metastasis but not high enough to induce significant apoptosis or cell cycle arrest in the primary tumor. Low doses of similar RGD-mimetic peptides have been reported to potentially stimulate tumor angiogenesis, while higher doses are inhibitory.[3][4]
Experimental Recommendations:
-
Dose-response studies: Perform a dose-escalation study to determine if higher concentrations of this compound can impact primary tumor growth.
-
Combination therapy: Investigate the synergistic effects of this compound with cytotoxic chemotherapies or other targeted agents that directly induce tumor cell death.
-
Immunohistochemical analysis: Analyze the expression of αvβ3 integrin in the primary tumor versus metastatic lesions to see if there are differences in target expression.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.6[1] |
| αvβ3 | 2.8[1] |
| αvβ5 | 0.1[1] |
| αvβ6 | 0.7[1] |
| αvβ8 | 0.5[1] |
| α5β1 | 12.2[1] |
Table 2: Efficacy of this compound in a Murine Melanoma Metastasis Model
| Treatment Group | Dose | Reduction in Metastatic Tumor Colonies (%) | Reduction in Tumor Area (%) |
| This compound | 100 mg/kg | 64[3][4][5][8] | Not Reported |
| This compound | 300 mg/kg | 57[3][4][5][8] | 60[3][4][5][8] |
Table 3: Clinical Trial Results in Hormone-Refractory Prostate Cancer
| Treatment Group | Dose | Change in uNTx from Baseline (%) | Change in Serum PSA from Baseline (%) |
| This compound | 200 mg b.i.d. | -43.4[7] | +54.1[7] |
| This compound | 1600 mg b.i.d. | -34.1[7] | +44.5[7] |
(uNTx: urinary cross-linked N-telopeptides of type I collagen to creatinine ratio, a bone turnover biomarker)
Experimental Protocols
Murine B16F10 Melanoma Metastasis Model
-
Animal Model: Female B6D2F1 mice.
-
Cell Line: Murine B16F10 melanoma cells.
-
Procedure:
-
Mice are injected with B16F10 melanoma cells via the tail vein to induce lung metastases.[5]
-
One day after cell inoculation, treatment is initiated.
-
Treatment groups may include vehicle control, this compound (e.g., 100 and 300 mg/kg, orally, twice daily), and a positive control like cyclophosphamide (e.g., 300 mg/kg, i.p., once daily).[5]
-
The study duration is typically around 10-15 days, until lung metastases are well-established in the control group.[5]
-
-
Endpoints:
In Vitro Tube Formation Assay
-
Cell Line: Immortalized human umbilical vein endothelial cells (HUEhT-1).[6]
-
Procedure:
-
Coat a 96-well plate with Matrigel.
-
Seed HUEhT-1 cells onto the Matrigel-coated wells.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for a period sufficient for tube formation (e.g., 6-12 hours).
-
-
Endpoint:
-
Quantify the formation of capillary-like structures (tubes) using microscopy and image analysis software. The length and number of branches of the tubes are typically measured.
-
Visualizations
Caption: this compound signaling pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the safety, pharmacokinetics and treatment effects of an alpha(nu)beta(3) integrin inhibitor on bone turnover and disease activity in men with hormone-refractory prostate cancer and bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis | Semantic Scholar [semanticscholar.org]
Long-term stability of MK-0429 under different storage conditions
Disclaimer: The stability data and degradation pathways presented in this document are hypothetical and for illustrative purposes only. Specific, experimentally validated data for the long-term stability of MK-0429 under various stress conditions were not found in the public domain. These examples are based on the chemical structure of this compound and general principles of pharmaceutical stability analysis. Researchers should always perform their own stability studies to determine the appropriate storage and handling conditions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, protected from light.[1][2] Under these conditions, the compound is expected to be stable for up to three years. For short-term storage (days to weeks), 4°C is acceptable.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound, typically prepared in DMSO, should be stored at -80°C for long-term stability, where they can be viable for up to two years. For shorter periods (up to one year), storage at -20°C is also acceptable. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is not publicly available, it is best practice to protect this compound, both in solid form and in solution, from light to minimize the risk of photodegradation. The presence of aromatic rings in its structure suggests potential photosensitivity.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store solutions of this compound at room temperature for extended periods. As with many complex organic molecules, prolonged exposure to ambient temperatures can lead to degradation. For in-use solutions during an experiment, it is advisable to keep them on ice and use them within the same day.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Run a purity check of the stock solution using the provided HPLC protocol. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or compound degradation. | Gently warm the solution and sonicate to redissolve the compound. If the precipitate persists, it may indicate degradation. Prepare a fresh solution. Consider using a different solvent if solubility is a persistent issue, though DMSO is generally effective. |
| Loss of compound activity in biological assays. | Chemical degradation of this compound. | This could be due to improper storage or exposure to harsh conditions (e.g., extreme pH, strong oxidizing agents). Review storage and handling procedures. Confirm the purity of the compound using the analytical protocol below. |
| Appearance of unexpected peaks in HPLC analysis. | Presence of degradation products. | The compound may have been exposed to conditions that promote degradation (e.g., light, high temperature, humidity). Refer to the hypothetical degradation pathway for potential structures. Ensure proper inert storage conditions. |
Long-Term Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound under various storage conditions. The data represents the percentage of this compound remaining as determined by a stability-indicating HPLC method.
Table 1: Stability of Solid this compound
| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months | 36 Months |
| -20°C, Protected from Light | 100% | 99.8% | 99.5% | 99.1% | 98.5% |
| 4°C, Protected from Light | 99.7% | 99.2% | 98.4% | 96.5% | 94.2% |
| 25°C / 60% RH, Protected from Light | 98.5% | 96.8% | 93.2% | 85.1% | 75.3% |
| 40°C / 75% RH, Protected from Light | 95.2% | 90.1% | 80.5% | 65.4% | Not Tested |
| 25°C, Exposed to Light | 97.1% | 93.5% | 86.2% | 74.3% | Not Tested |
Table 2: Stability of this compound in DMSO (10 mM)
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months | 24 Months |
| -80°C | 100% | 99.9% | 99.7% | 99.3% | 98.8% |
| -20°C | 99.8% | 99.5% | 98.9% | 97.5% | 95.1% |
| 4°C | 99.1% | 97.2% | 94.0% | 87.3% | Not Tested |
| 25°C | 96.3% | 91.5% | 82.1% | Not Tested | Not Tested |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Purity Assessment
This protocol describes a representative reversed-phase HPLC method for the quantitative determination of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to the desired concentration for analysis.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
MK-0429 Technical Support Center: Minimizing Variability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving the pan-integrin antagonist, MK-0429.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and selective nonpeptide pan-integrin antagonist. It primarily targets the αvβ3 integrin but also shows high affinity for other αv integrins such as αvβ1, αvβ5, αvβ6, and αvβ8, as well as α5β1.[1] Its mechanism of action involves blocking the interaction of these integrins with their ligands in the extracellular matrix, thereby interfering with downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1][2]
Q2: What are the common preclinical applications of this compound?
This compound has been evaluated in various preclinical models, including:
-
Oncology: Reducing melanoma metastasis to the lungs.[3][4][5]
-
Nephrology: Decreasing proteinuria and renal fibrosis in models of diabetic nephropathy.[6][7]
-
Osteology: As a potential treatment for osteoporosis by inhibiting osteoclastic bone resorption.[3][8]
Q3: What are the typical dosages of this compound used in mouse models?
In a murine melanoma metastasis model, this compound has been administered orally at doses of 100 mg/kg and 300 mg/kg, twice daily.[3][4][5]
Q4: How should this compound be prepared for oral administration in animal studies?
For oral gavage in mice, this compound has been formulated in saline.[3] For continuous delivery via subcutaneous osmotic minipumps, a formulation of 50% DMSO and 50% distilled water has been used.[2] It is crucial to ensure the compound is fully dissolved and the solution is homogeneous to ensure consistent dosing.
Troubleshooting Guide
High variability in animal studies with this compound can arise from several factors, from compound preparation to the biological complexity of the animal models. This guide addresses potential issues and offers solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth or metastasis between animals in the same treatment group. | Inconsistent Drug Exposure: - Improper formulation (e.g., precipitation of this compound). - Inaccurate dosing. - Variability in oral absorption between animals. | Formulation and Dosing: - Prepare fresh dosing solutions daily. - Ensure complete dissolution of this compound; sonication may be helpful. - Use a consistent and validated oral gavage technique. - Consider subcutaneous administration via osmotic minipumps for more consistent exposure.[2] |
| Heterogeneity of Integrin Expression: - Tumor cells may have variable expression of αvβ3 and other target integrins.[9][10] | Model Characterization: - Characterize the expression levels of target integrins in your cell lines and tumor models (e.g., by flow cytometry, IHC, or western blot) before initiating in vivo studies. - Select cell lines with stable and high expression of the target integrin. | |
| Inconsistent or lower-than-expected efficacy. | Suboptimal Dosing Regimen: - The dose and/or frequency may not be optimal for the specific animal model or disease state. - A non-linear dose-response has been observed in some models. For instance, in a melanoma metastasis model, the 100 mg/kg dose showed a greater reduction in the number of metastatic tumor colonies than the 300 mg/kg dose (64% vs. 57% reduction, respectively).[3][5] | Dose-Response Studies: - Conduct a pilot dose-response study to determine the optimal dose for your model. - Be aware that higher doses may not always result in greater efficacy. |
| Pharmacokinetic Variability: - Differences in drug metabolism and clearance between individual animals. | Pharmacokinetic Analysis: - If feasible, perform satellite pharmacokinetic studies to correlate drug exposure with efficacy. | |
| Unexpected or paradoxical effects (e.g., enhanced tumor growth at certain doses). | Partial Agonist Activity: - Some integrin inhibitors can act as partial agonists at low concentrations, potentially stimulating downstream signaling. | Dose Selection: - Carefully select doses based on robust dose-response studies to avoid concentrations that may have paradoxical effects. |
| Activation of Compensatory Signaling Pathways: - Inhibition of one integrin pathway may lead to the upregulation of alternative pro-survival or pro-angiogenic pathways. | Mechanism of Action Studies: - Investigate potential compensatory mechanisms in your model by analyzing relevant signaling pathways. |
Data Presentation
Table 1: Efficacy of this compound in a Murine B16F10 Melanoma Lung Metastasis Model [3][5]
| Treatment Group | Dose | Administration | Reduction in Metastatic Tumor Colonies (%) | Reduction in Tumor Area (%) |
| Vehicle | - | Oral (b.i.d.) | - | - |
| This compound | 100 mg/kg | Oral (b.i.d.) | 64 | Not Reported |
| This compound | 300 mg/kg | Oral (b.i.d.) | 57 | 60 |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Murine Melanoma Metastasis Model [3][4][5]
-
Animal Model: Female B6D2F1 mice.
-
Cell Line: Murine B16F10 melanoma cells.
-
Tumor Cell Inoculation: Inject mice via the tail vein with B16F10 melanoma cells.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
This compound (100 mg/kg).
-
This compound (300 mg/kg).
-
-
Drug Preparation and Administration:
-
Prepare a fresh suspension of this compound in saline daily.
-
Administer the assigned treatment orally via gavage twice daily (b.i.d.), starting one day after tumor cell inoculation.
-
-
Study Duration and Endpoints:
-
Treat animals for a predetermined period (e.g., 10-14 days).
-
Monitor animal health and body weight regularly.
-
At the end of the study, harvest the lungs.
-
Quantify the number of metastatic tumor colonies and/or the total tumor area in the lungs.
-
Visualizations
Caption: Simplified signaling pathway of αvβ3 integrin and its inhibition by this compound.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis | Semantic Scholar [semanticscholar.org]
- 6. An integrin antagonist (this compound) decreases proteinuria and renal fibrosis in the ZSF1 rat diabetic nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies [mdpi.com]
- 10. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor oral bioavailability of MK-0429 in experimental setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MK-0429. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and questions that may arise during experimental setups, with a focus on ensuring consistent results for oral administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and selective nonpeptide antagonist of multiple αv integrins.[1][2] It was initially developed for the treatment of osteoporosis.[1][3] Its mechanism of action involves the inhibition of the interaction between integrins and the extracellular matrix, which plays a crucial role in various cellular processes, including cell adhesion, migration, and signaling.[1][] This inhibition can impact processes such as angiogenesis and fibrosis.[5][6]
Q2: Is this compound orally bioavailable?
Yes, this compound is described as an orally active compound in preclinical studies.[3][7] While detailed public data on its absolute oral bioavailability is limited, studies in rats, dogs, and rhesus monkeys have reported good pharmacokinetic profiles, suggesting it is well-absorbed after oral administration.[8]
Q3: What are the solubility characteristics of this compound?
The solubility of this compound can be a critical factor in preparing formulations for in vivo studies. Below is a summary of its reported solubility in various solvents.
Q4: What are some recommended vehicles for oral administration of this compound in preclinical models?
Based on available data, several solvent systems can be used to formulate this compound for oral gavage. The choice of vehicle will depend on the required concentration and the specific experimental model. One published formulation used a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[9] Another study in a mouse model of oral squamous cell carcinoma administered this compound via an osmotic minipump using a formulation of 50% DMSO and 50% distilled water.[6]
Q5: What are the key signaling pathways affected by this compound?
This compound, as an integrin antagonist, primarily interferes with signaling pathways initiated by the binding of extracellular matrix (ECM) proteins to αv integrins. This can modulate downstream pathways such as the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in fibrosis.[1][5] By blocking integrin activation, this compound can inhibit the phosphorylation of key signaling molecules like Focal Adhesion Kinase (FAK), which is crucial for cell migration and proliferation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in in vivo efficacy with oral administration. | Inconsistent dosing formulation. | Ensure this compound is fully dissolved in the vehicle. Use of a co-solvent system like DMSO/PEG300/Tween-80/saline may be necessary.[9] Prepare fresh formulations regularly and store them appropriately to prevent precipitation. |
| Suboptimal dosing frequency. | Consider the half-life of this compound if known for the specific animal model. Some studies have used twice-daily oral administration to maintain exposure.[7][10] | |
| Fasting state of animals. | The presence or absence of food in the gastrointestinal tract can affect drug absorption. Standardize the fasting protocol for all animals in the study to ensure consistency. | |
| Difficulty dissolving this compound for stock solutions. | Inappropriate solvent. | This compound has good solubility in DMSO (100 mg/mL).[11] For aqueous-based solutions, solubility is significantly lower (2.78 mg/mL), and may require sonication.[11][12] |
| Precipitation upon dilution. | When diluting a DMSO stock solution into an aqueous buffer, precipitation can occur. It is recommended to dilute into a vehicle containing co-solvents and surfactants, such as PEG300 and Tween-80, to maintain solubility.[9] | |
| Unexpected off-target effects. | Broad integrin inhibition profile. | This compound is a pan-inhibitor of αv integrins, which can lead to effects beyond the inhibition of a single integrin subtype.[5] Review the expression profile of different αv integrins in your experimental system. |
| Inconsistent results in cell-based assays. | Cell culture conditions. | Ensure consistent cell density and serum conditions in your assays, as these can influence integrin expression and signaling. |
| Ligand coating on plates. | For cell adhesion assays, ensure uniform coating of plates with the appropriate extracellular matrix protein (e.g., vitronectin) to which the integrin of interest binds.[7] |
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes | Reference(s) |
| DMSO | 100 mg/mL (227.53 mM) | May require sonication. | [11] |
| Water | 2.78 mg/mL (6.33 mM) | Requires sonication. | [11][12] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | ≥ 2.62 mg/mL (5.96 mM) | Clear solution. | [9] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (4.73 mM) | Clear solution. | [9] |
Table 2: In Vitro Potency of this compound against αv Integrins
| Integrin Subtype | IC₅₀ (nM) |
| αvβ1 | 1.6 |
| αvβ3 | 2.8 |
| αvβ5 | 0.1 |
| αvβ6 | 0.7 |
| αvβ8 | 0.5 |
| α5β1 | 12.2 |
| Data from MedChemExpress product information.[11] |
Experimental Protocols & Visualizations
Experimental Workflow for Assessing Oral Bioavailability Challenges
The following workflow outlines a general approach to identifying and addressing potential issues with the oral administration of a compound like this compound in a research setting.
Caption: A generalized workflow for evaluating and optimizing the oral delivery of a research compound.
Signaling Pathway of Integrin Inhibition by this compound
This diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling cascade showing inhibition of integrin-mediated pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:227963-15-7 Probechem Biochemicals [probechem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An integrin antagonist (this compound) decreases proteinuria and renal fibrosis in the ZSF1 rat diabetic nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Immunomart [immunomart.com]
Technical Support Center: Purity Assessment of MK-0429
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of a new batch of MK-0429, a potent αvβ3 integrin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in assessing the purity of a new batch of this compound?
A1: Before conducting any quantitative analysis, it is crucial to perform several preliminary checks:
-
Visual Inspection: Examine the physical appearance of the compound. It should be a white to off-white solid. Note any discoloration or presence of foreign particulates.
-
Solubility Check: Test the solubility of the compound in appropriate solvents, such as DMSO for stock solutions. Incomplete dissolution may indicate the presence of insoluble impurities.
-
Review Certificate of Analysis (CoA): If provided by the supplier, carefully review the CoA for initial purity data and the analytical methods used.
Q2: What are the most common potential impurities in a new batch of this compound?
A2: Based on the known synthetic routes for this compound, which often involve an aza-Michael addition and Suzuki-Miyaura coupling, potential impurities could include:
-
Unreacted Starting Materials: Precursors from the final synthetic steps that were not fully consumed in the reaction.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium from coupling reactions) or reagents used in the synthesis.
-
Byproducts of Side Reactions: Molecules formed from unintended reaction pathways.
-
Degradation Products: this compound may degrade under certain storage or handling conditions.
-
Residual Solvents: Solvents used during synthesis and purification that have not been completely removed.
Q3: Which analytical techniques are most suitable for determining the purity of this compound?
A3: A multi-pronged approach using orthogonal analytical techniques is recommended for a comprehensive purity assessment. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the main compound and detecting organic impurities. A reversed-phase method with UV detection is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and identifying any structural isomers or major impurities.
-
Gas Chromatography (GC): Used specifically for the analysis of residual solvents.
-
Elemental Analysis: Can be used to confirm the elemental composition of the batch and detect inorganic impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for this compound | This compound contains multiple basic nitrogen atoms which can interact with acidic silanols on the HPLC column packing material. | - Use a high-purity, end-capped silica column.- Add a competing base, such as triethylamine (TEA), to the mobile phase.- Operate the mobile phase at a lower pH to protonate the basic sites on this compound. |
| Ghost Peaks in the Chromatogram | - Contamination in the mobile phase or injection solvent.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol between injections.- Inject a blank solvent to identify the source of the ghost peak. |
| Poor Resolution Between this compound and an Impurity Peak | - Suboptimal mobile phase composition.- Inappropriate column chemistry. | - Optimize the gradient profile of the mobile phase.- Try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Irreproducible Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase preparation. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase for each run. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Ionization of this compound | - Incorrect ionization mode (ESI positive/negative).- Suboptimal source parameters. | - Given the presence of basic nitrogens, Electrospray Ionization (ESI) in positive mode is expected to be optimal.- Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| In-Source Fragmentation | - High source temperature or cone voltage. | - Reduce the source temperature and/or cone voltage to minimize fragmentation before mass analysis. |
| Suppression of Impurity Signals | - High concentration of this compound suppressing the ionization of co-eluting low-level impurities. | - Dilute the sample to reduce matrix effects.- Optimize the chromatographic separation to ensure impurities elute in regions with less ion suppression. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
New batch of this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA or Formic Acid in Water
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile
-
Sample Solution: Accurately weigh and dissolve the new batch of this compound in a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Reference Standard Solution: Prepare the reference standard in the same manner as the sample solution.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm (or a wavelength of maximum absorbance for this compound) |
| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
4. Data Analysis:
-
Inject the reference standard to determine the retention time of this compound.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the new batch using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Mandatory Visualizations
Caption: Workflow for assessing the purity of a new batch of this compound.
Caption: Logical troubleshooting guide for common HPLC issues.
Technical Support Center: Overcoming Resistance to MK-0429 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the αvβ3 integrin inhibitor, MK-0429, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, orally active, nonpeptide antagonist of αvβ3 integrin.[1] It mimics the arginine-glycine-aspartic (RGD) peptide sequence, which is a recognition motif for many integrin ligands on the extracellular matrix (ECM). By binding to αvβ3 integrin, this compound blocks the interaction between cancer cells and the ECM, thereby inhibiting downstream signaling pathways involved in cell adhesion, migration, proliferation, and angiogenesis.
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific integrin and the assay system. The following table summarizes the reported IC50 values for this compound against various integrins.
| Target | IC50 (nM) | Assay Description |
| αvβ1 | 1.6 | Inhibition of ligand binding |
| αvβ3 | 2.8 | Inhibition of ligand binding |
| αvβ5 | 0.1 | Inhibition of ligand binding |
| αvβ6 | 0.7 | Inhibition of ligand binding |
| αvβ8 | 0.5 | Inhibition of ligand binding |
| α5β1 | 12.2 | Inhibition of fibronectin-binding |
| Human αvβ3 | 0.08 | Inhibition of ligand binding to purified integrin |
| HeK293-αvβ3 cells | 0.58 ± 0.30 | Inhibition of cell adhesion to vitronectin |
Data compiled from multiple sources.[1][2]
Q3: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
A3: Lack of response to this compound can be attributed to several factors:
-
Low or absent αvβ3 integrin expression: The target of this compound, the αvβ3 integrin, may not be expressed at sufficient levels on the surface of your cancer cell line.
-
Intrinsic resistance: The cell line may possess inherent mechanisms that bypass the effects of αvβ3 integrin inhibition. This could involve the activation of alternative survival pathways.
-
Acquired resistance: If the cells were previously sensitive to this compound, they might have developed resistance over time through prolonged exposure.
-
Experimental conditions: Suboptimal experimental setup, such as incorrect drug concentration, improper cell culture conditions, or issues with the drug stock solution, can lead to apparent lack of efficacy.
Troubleshooting Guides
Issue 1: My cells show high viability despite treatment with this compound.
This guide will walk you through a systematic approach to troubleshoot a lack of response to this compound in your cancer cell line experiments.
Step 1: Verify Experimental Setup and Drug Integrity
-
Question: Have you confirmed the concentration and integrity of your this compound stock solution?
-
Action:
-
Prepare a fresh stock solution of this compound.
-
Verify the final concentration in your cell culture medium.
-
Include a positive control cell line known to be sensitive to this compound, if available.
-
Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your cell line.
-
Step 2: Assess Target Expression
-
Question: Does your cancer cell line express αvβ3 integrin?
-
Action:
-
Perform Western blotting or flow cytometry to quantify the protein levels of both αv and β3 integrin subunits on the cell surface.
-
Compare the expression levels to a positive control cell line, if possible.
-
Step 3: Investigate Potential Resistance Mechanisms
If you have confirmed your experimental setup and target expression, the lack of response may be due to intrinsic or acquired resistance. The following workflow can help you investigate the underlying mechanisms.
Step 4: Analyze Downstream Signaling Pathways
-
Rationale: Resistance to integrin inhibitors often involves the activation of downstream pro-survival signaling pathways.
-
Action:
-
Perform Western blotting to assess the phosphorylation status of key signaling proteins such as FAK (p-FAK), MEK (p-MEK), ERK (p-ERK), and Akt (p-Akt) in the presence and absence of this compound. An increase in the phosphorylation of these proteins in resistant cells compared to sensitive cells upon this compound treatment could indicate pathway activation.
-
Step 5: Investigate Compensatory Mechanisms
-
Rationale: Cells can sometimes compensate for the inhibition of one integrin by upregulating the expression or activity of other integrins.
-
Action:
-
Use RT-qPCR or Western blotting to analyze the expression of other integrin subunits (e.g., β1, β5, α5) in your resistant cells compared to the parental sensitive cells.
-
Issue 2: How can I overcome acquired resistance to this compound?
This guide provides strategies for overcoming acquired resistance to this compound, based on the potential resistance mechanisms identified in the previous section.
Strategy 1: Combination Therapy with Downstream Pathway Inhibitors
-
Rationale: If you have identified the activation of a specific downstream signaling pathway (e.g., MEK/ERK or PI3K/Akt) as a resistance mechanism, combining this compound with an inhibitor of that pathway may restore sensitivity.
-
Action:
-
Conduct combination therapy experiments using this compound with a FAK inhibitor, MEK inhibitor, or PI3K/Akt inhibitor.
-
Use a cell viability assay to determine the IC50 of each drug alone and in combination.
-
Calculate the Combination Index (CI) to assess for synergistic effects (CI < 1 indicates synergy).
-
Hypothetical Case Study: Overcoming Acquired Resistance in a Melanoma Cell Line
A hypothetical melanoma cell line, MEL-RES, was developed to be resistant to this compound. The following table shows the hypothetical IC50 values for this compound and a MEK inhibitor, alone and in combination.
| Cell Line | Treatment | IC50 (nM) |
| MEL-Parental | This compound | 10 |
| MEL-RES | This compound | 500 |
| MEL-RES | MEK Inhibitor | 200 |
| MEL-RES | This compound + MEK Inhibitor (100 nM) | 50 |
This is a hypothetical table for illustrative purposes.
The significant increase in the IC50 of this compound in MEL-RES cells compared to MEL-Parental cells indicates acquired resistance. The combination of this compound with a MEK inhibitor in the resistant cell line shows a marked reduction in the IC50 of this compound, suggesting that dual targeting of the integrin and MEK/ERK pathways can overcome the acquired resistance.
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cancer Cell Line
This protocol describes a dose-escalation method for generating an this compound resistant cancer cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately one-tenth of the determined IC50.
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Monitoring: Closely monitor the cells for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat dose escalation: Continue this process of stepwise dose increases over several months.
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 compared to the parental cell line indicates the establishment of a resistant cell line.
-
Cryopreservation: It is advisable to cryopreserve cell stocks at various stages of resistance development.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of this compound and assess the sensitivity of parental and resistant cell lines.
Materials:
-
Parental and this compound-resistant cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and no drug as a control. Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
References
Validation & Comparative
A Comparative Analysis of MK-0429 and Cilengitide in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigin inhibitors, MK-0429 and cilengitide, in the context of glioblastoma (GBM) models. While direct head-to-head studies in glioblastoma are not available, this document synthesizes existing preclinical and clinical data to offer an objective analysis of their respective mechanisms of action and anti-tumor activities.
At a Glance: Key Differences
| Feature | This compound | Cilengitide |
| Primary Target(s) | Selective αvβ3 integrin antagonist | αvβ3 and αvβ5 integrin inhibitor |
| Chemical Class | Non-peptide RGD mimetic | Cyclic pentapeptide |
| Primary Studied Cancer Models | Oral squamous cell carcinoma, Melanoma | Glioblastoma |
| Known Signaling Pathway Inhibition | FAK-MEK-ERK | FAK, SRC, AKT, TGF-β |
Mechanism of Action and Signaling Pathways
Both this compound and cilengitide target integrins, which are transmembrane receptors crucial for cell-matrix adhesion, proliferation, and survival. Their inhibition disrupts the signaling cascades that promote tumor growth, invasion, and angiogenesis.
Cilengitide is a cyclic peptide that acts as an antagonist of both αvβ3 and αvβ5 integrins.[1][2] In glioblastoma models, its binding to these integrins has been shown to inhibit downstream signaling through multiple pathways, including Focal Adhesion Kinase (FAK), Src kinase (SRC), and Protein Kinase B (AKT).[1][2] Furthermore, cilengitide has been demonstrated to reduce the phosphorylation of Smad2, suggesting an inhibitory effect on the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] This multifaceted inhibition contributes to its anti-angiogenic and pro-apoptotic effects observed in preclinical studies.[1][4]
This compound , a non-peptide Arg-Gly-Asp (RGD) mimetic, is a selective antagonist of the αvβ3 integrin.[5][6] Preclinical studies in endothelial and oral squamous cell carcinoma cells have shown that this compound effectively blocks the phosphorylation of FAK, as well as downstream effectors MEK and ERK.[5][7] This disruption of the FAK-MEK-ERK pathway is central to its observed anti-proliferative and anti-angiogenic activities.[7]
Caption: Targeted signaling pathways of this compound and Cilengitide.
Preclinical Efficacy in Glioblastoma Models
In Vitro Studies
Data from in vitro studies highlight the direct effects of these inhibitors on glioblastoma and endothelial cells.
Table 1: In Vitro Effects of this compound and Cilengitide
| Parameter | This compound (in HUEhT-1 Endothelial Cells) | Cilengitide (in Glioblastoma Cell Lines) |
| Cell Proliferation | Dose-dependent inhibition[7] | Modest effect on viability[8] |
| Cell Migration | Dose-dependent inhibition[7] | Inconsistent effects[8] |
| Cell Adhesion | Dose-dependent inhibition[7] | Impaired adhesion to vitronectin and fibronectin[9] |
| IC50 Values | Not reported for glioblastoma | 1-100 µM induces detachment in some cell lines[8] |
HUEhT-1 is an immortalized human umbilical vein endothelial cell line.
In Vivo Studies
In vivo studies in animal models provide crucial insights into the anti-tumor efficacy of these compounds.
Table 2: In Vivo Efficacy of this compound and Cilengitide
| Study Type | This compound | Cilengitide |
| Animal Model | Mouse oral cancer xenografts; Mouse melanoma metastasis model[7][10] | Orthotopic glioblastoma models (e.g., U87 and SF763 cells)[1] |
| Administration | Oral, twice daily[10][11] | Daily administration[2] |
| Primary Outcome | Significant suppression of tumor progression and vascularization[7]; Reduction in metastatic tumor colonies and area[10] | Reduced glioma hypoxia and vessel density; Increased survival[1][2] |
Clinical Trial Landscape
Cilengitide has undergone extensive clinical evaluation in glioblastoma patients, whereas clinical data for this compound in this indication is not publicly available.
Cilengitide:
-
Phase I/II Trials: As a single agent in recurrent glioblastoma, cilengitide demonstrated modest activity.[12]
-
Combination Therapy: When combined with standard chemoradiotherapy (temozolomide and radiation), cilengitide showed more encouraging results in newly diagnosed glioblastoma, particularly in patients with a methylated MGMT promoter.[13][14]
-
Phase III Trials: Despite promising early results, large-scale Phase III trials (e.g., CENTRIC EORTC 26071-22072) did not demonstrate a significant improvement in overall survival when cilengitide was added to standard therapy, leading to the discontinuation of its development for glioblastoma.
This compound:
-
To date, there are no publicly available results from clinical trials of this compound in glioblastoma patients. Its clinical development has primarily focused on other indications such as osteoporosis and metastatic bone disease.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
General Experimental Workflow for In Vitro and In Vivo Analysis
Caption: A generalized workflow for preclinical evaluation.
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound (this compound or cilengitide) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FAK, total FAK, phospho-ERK, total ERK, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Orthotopic Glioblastoma Mouse Model:
-
Culture human glioblastoma cells (e.g., U87MG) under sterile conditions.
-
Anesthetize immunodeficient mice (e.g., nude mice).
-
Stereotactically inject a suspension of glioblastoma cells into the brain (e.g., striatum).
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the investigational drug (e.g., this compound orally or cilengitide intraperitoneally) according to the planned dosing schedule.
-
Monitor animal health and tumor progression regularly.
-
The primary endpoint is typically overall survival, with secondary endpoints including tumor growth inhibition.
Conclusion
This compound and cilengitide are both inhibitors of integrin signaling with demonstrated anti-tumor effects in preclinical models. Cilengitide, targeting both αvβ3 and αvβ5 integrins, has been extensively studied in glioblastoma, showing modest single-agent activity but failing to improve survival in Phase III trials when combined with standard of care. This compound, a selective αvβ3 inhibitor, has shown promise in other cancer models by inhibiting the FAK-MEK-ERK pathway.
The lack of direct comparative studies in glioblastoma models makes it difficult to definitively state which agent holds more promise. However, the broader inhibitory profile of cilengitide on multiple signaling pathways (FAK, SRC, AKT, TGF-β) might suggest a more comprehensive blockade of tumor-promoting mechanisms in the complex microenvironment of glioblastoma. Conversely, the high selectivity of this compound for αvβ3 could potentially offer a more targeted approach with a different safety profile. Future research, including direct comparative preclinical studies in glioblastoma models, would be necessary to elucidate the relative potential of these two agents. The clinical failure of cilengitide also underscores the challenges of targeting integrins in glioblastoma and highlights the need for predictive biomarkers to identify patient populations most likely to benefit from such therapies.
References
- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis | Semantic Scholar [semanticscholar.org]
- 11. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of MK-0429 and Other αvβ3 Inhibitors: A Guide for Researchers
The αvβ3 integrin, a heterodimeric transmembrane receptor, plays a pivotal role in cell adhesion, migration, and signaling. Its overexpression in various pathological conditions, including cancer, osteoporosis, and fibrotic diseases, has made it a compelling therapeutic target. This guide provides a comparative analysis of the preclinical αvβ3 inhibitor MK-0429 and other notable αvβ3 inhibitors, offering a resource for researchers and drug development professionals.
Data Presentation: Inhibitor Specificity and Potency
The following table summarizes the inhibitory activity of this compound and other selected αvβ3 inhibitors against various integrin subtypes. The data is presented as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd), providing a quantitative measure of potency and selectivity.
| Inhibitor | Type | αvβ3 | αvβ5 | αvβ1 | αvβ6 | αvβ8 | α5β1 | αIIbβ3 | Reference |
| This compound | Small Molecule | 2.8 nM (IC50) | 0.1 nM (IC50) | 1.6 nM (IC50) | 0.7 nM (IC50) | 0.5 nM (IC50) | 12.2 nM (IC50) | >1000-fold less active | |
| Cilengitide | Cyclic Peptide | 4.1 nM (IC50) | 70 nM (IC50) | - | - | - | - | ~10-fold selective over | |
| Vitaxin (LM609) | Monoclonal Ab | 23 nM (Kd) | - | - | - | - | - | No cross-reactivity | [1][2][3] |
| Etaracizumab (MEDI-522) | Humanized mAb | Targets αvβ3 | - | - | - | - | - | - | [4][5] |
| Abituzumab (DI17E6) | Humanized mAb | Pan-αv inhibitor | Pan-αv inhibitor | Pan-αv inhibitor | Pan-αv inhibitor | Pan-αv inhibitor | - | No cross-reactivity |
In Vivo Efficacy: Preclinical Melanoma Metastasis Model
A key measure of an anti-cancer agent's efficacy is its ability to inhibit tumor growth and metastasis in vivo. The following table summarizes the results of a preclinical study evaluating this compound in a murine B16F10 melanoma lung metastasis model.[6][7]
| Treatment Group | Dose | Reduction in Metastatic Tumor Colonies | Reduction in Tumor Area | Reference |
| This compound | 100 mg/kg | 64% | - | [6][7][8] |
| This compound | 300 mg/kg | 57% | 60% | [6][7][8] |
Experimental Protocols
In Vivo Murine Melanoma Metastasis Model
This protocol outlines the methodology used to assess the efficacy of αvβ3 inhibitors in preventing lung metastasis of B16F10 melanoma cells in mice.[6][7][9]
a. Cell Culture:
-
Murine B16F10 melanoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Animal Model:
-
Female B6D2F1 mice (or other suitable strain) are used.
-
Animals are acclimated for at least one week before the experiment.
c. Experimental Procedure:
-
B16F10 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).
-
A cell suspension of 2.5 x 10^5 cells in 100 µL of PBS is injected into the lateral tail vein of each mouse.
-
One day after cell inoculation, treatment is initiated.
-
Mice are randomly assigned to treatment groups:
-
Vehicle control (e.g., oral gavage of the vehicle solution).
-
This compound (e.g., 100 or 300 mg/kg, administered orally twice daily).
-
Positive control (e.g., cyclophosphamide, 30 mg/kg, intraperitoneally once daily).
-
-
Treatments are administered for a predefined period (e.g., 14 days).
-
Body weight is monitored regularly as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and the lungs are harvested.
-
The number of metastatic tumor colonies on the lung surface is counted visually or under a dissecting microscope.
-
For quantitative analysis of tumor burden, lungs can be fixed, sectioned, and stained with hematoxylin and eosin (H&E). The tumor area can then be measured using image analysis software.
d. Bioluminescence Imaging (for luciferase-expressing cells):
-
If using luciferase-expressing B16F10 cells, mice are injected intraperitoneally with D-luciferin.
-
Bioluminescence is imaged at various time points throughout the study using an in vivo imaging system to monitor tumor progression.
-
Ex vivo imaging of harvested organs can also be performed to confirm metastatic sites.
Experimental workflow for the in vivo melanoma metastasis model.
Cell Adhesion Assay
This protocol describes a method to quantify the adhesion of cells to vitronectin-coated surfaces, which is a measure of αvβ3 integrin function.[10][11][12][13][14]
a. Reagents and Materials:
-
96-well tissue culture plates.
-
Vitronectin (or other extracellular matrix proteins like fibronectin).
-
Phosphate-buffered saline (PBS).
-
Bovine serum albumin (BSA) for blocking.
-
Cell culture medium.
-
Cells of interest (e.g., HEK293 cells overexpressing αvβ3).
-
Inhibitors to be tested (e.g., this compound).
-
Crystal violet staining solution (0.5% in 20% methanol).
-
Solubilization buffer (e.g., 1% SDS in PBS).
b. Experimental Procedure:
-
Coating:
-
Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with PBS to remove unbound protein.
-
-
Blocking:
-
Block non-specific binding by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of the inhibitor (or vehicle control) for 30 minutes at 37°C.
-
Seed the cell suspension (e.g., 5 x 10^4 cells/well) into the coated wells.
-
-
Adhesion:
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the specific cell type.
-
-
Staining and Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 10-20 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to dry.
-
Solubilize the stain by adding a solubilization buffer to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of adherent cells.
-
Calculate the percentage of adhesion for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of adhesion against the inhibitor concentration.
-
Experimental workflow for the cell adhesion assay.
αvβ3 Integrin Signaling Pathway
The binding of extracellular matrix ligands, such as vitronectin, to αvβ3 integrin triggers a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. A simplified representation of this pathway is illustrated below. Inhibition of αvβ3 by antagonists like this compound disrupts these signaling cascades.
Simplified αvβ3 integrin signaling pathway.
References
- 1. The Therapeutic Antibody LM609 Selectively Inhibits Ligand Binding to Human αVβ3 Integrin via Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. escholarship.org [escholarship.org]
- 4. Etaracizumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Tumor-Selective Response to Antibody-Mediated Targeting of αvβ3 Integrin in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Extracellular Matrix Proteins Confer Cell Adhesion-Mediated Drug Resistance Through Integrin αv in Glioblastoma Cells [frontiersin.org]
- 11. Human Vitronectin MILLICOAT<SUP>®</SUP> Human Vitronectin Coated Strips (96-Wells), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 12. Assays for Studying the Role of Vitronectin in Bacterial Adhesion and Serum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mesenchymal stem cell adhesion and spreading on microwave plasma-nitrided titanium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
MK-0429 In Vivo Efficacy Across Diverse Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of MK-0429, a selective, orally active inhibitor of αvβ3 integrin, across various tumor models. The product's performance is objectively compared with alternative treatments, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in future research design.
Comparative Efficacy of this compound
The in vivo antitumor activity of this compound has been evaluated in several preclinical tumor models, demonstrating notable efficacy in melanoma and oral squamous cell carcinoma, with further investigations in prostate cancer.
Melanoma
In preclinical models of melanoma, this compound has shown significant promise in reducing tumor metastasis. A key study compared the efficacy of this compound to the chemotherapeutic agent cyclophosphamide in a B16F10 lung metastasis model.
Table 1: Comparison of this compound and Cyclophosphamide in a B16F10 Melanoma Lung Metastasis Model [1][2][[“]][4][5][6]
| Treatment Group | Dosage | Reduction in Metastatic Tumor Colonies (%) | Reduction in Tumor Area (%) |
| Vehicle | - | - | - |
| This compound | 100 mg/kg, p.o., twice daily | 64 | Not Reported |
| This compound | 300 mg/kg, p.o., twice daily | 57 | 60 |
| Cyclophosphamide | 300 mg/kg, i.p., once daily | 99 | Not Reported |
p.o. - orally; i.p. - intraperitoneally
In a separate experiment using B16F10 cells expressing luciferase, this compound at 300 mg/kg reduced the progression of ventral and dorsal lung metastases by 22% and 38%, respectively.[[“]][4][5][6] Quantification of ex vivo tumor burden showed a 30-40% reduction in lung colonies.[[“]][4][5][6]
Oral Squamous Cell Carcinoma (OSCC)
This compound has demonstrated an inhibitory effect on tumor progression in a mouse xenograft model of OSCC. This effect is primarily attributed to the suppression of tumor vascularization. Treatment with this compound resulted in a significant suppression of tumor progression and a decrease in tumor vascularization as observed through histological studies.
Prostate Cancer
In a clinical study involving men with hormone-refractory prostate cancer and bone metastases, this compound was evaluated for its effect on bone turnover.
Table 2: Effect of this compound on Bone Turnover Markers in Hormone-Refractory Prostate Cancer with Bone Metastases
| Treatment Group | Dosage | Mean Change in Urinary N-telopeptide (uNTx) from Baseline (%) |
| This compound | 200 mg, p.o., twice daily | -43.4 |
| This compound | 1600 mg, p.o., twice daily | -34.1 |
While this compound showed a reduction in the bone turnover marker uNTx, an unexpected increase in serum prostate-specific antigen (PSA) was observed.
Comparison with Other Integrin Inhibitors
While direct comparative in vivo studies of this compound against other integrin inhibitors are limited, data from studies on compounds like cilengitide and etaracizumab in various tumor models provide a basis for contextualizing its efficacy.
Table 3: Overview of In Vivo Efficacy of Other Integrin Inhibitors
| Integrin Inhibitor | Tumor Type | Model | Key Findings |
| Cilengitide | Glioblastoma | Intracranial U87ΔEGFR glioma xenograft | Combination with oncolytic virus significantly increased survival compared to monotherapy. |
| Cilengitide | Melanoma | B16 murine melanoma model | Combination with anti-PD1 therapy reduced tumor growth and extended survival. |
| Etaracizumab | Ovarian Cancer | SKOV3ip1 and HeyA8 xenograft models | Alone, reduced tumor weight by 36-49%. In combination with paclitaxel, superior to paclitaxel alone in some models. |
Signaling Pathway and Experimental Workflow
Integrin αvβ3 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the integrin αvβ3 signaling pathway. This pathway is crucial for tumor cell survival, proliferation, and angiogenesis. The diagram below illustrates the key components of this pathway.
Experimental Workflow: B16F10 Melanoma Lung Metastasis Model
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of an anti-metastatic agent using the B16F10 melanoma model.
Experimental Protocols
B16F10 Melanoma Lung Metastasis Model
-
Cell Culture: Murine B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1][4]
-
Animal Model: Female B6D2F1 or C57BL/6 mice (6-8 weeks old) are used.[1][4]
-
Tumor Cell Inoculation: B16F10 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). A single-cell suspension of 2.5 x 10^5 cells in 100 µL is injected into the lateral tail vein of each mouse.[4]
-
Treatment: Treatment with this compound (e.g., 100 or 300 mg/kg, orally, twice daily), a comparator drug (e.g., cyclophosphamide, 300 mg/kg, intraperitoneally, once daily), or vehicle is initiated on day 1 post-tumor cell injection and continues for a specified period (e.g., 14 days).[1][4]
-
Endpoint and Analysis: At the end of the treatment period (e.g., day 14 or 21), mice are euthanized. Lungs are excised, and the surface metastatic nodules are counted. For bioluminescent models, imaging is performed at various time points and at the endpoint to quantify tumor burden.[1][4]
Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
-
Cell Culture: Human oral squamous cell carcinoma cell lines (e.g., HSC-3) are maintained in appropriate culture medium.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Cell Inoculation: 1 x 10^6 HSC-3 cells are suspended in 100 µL of a 1:1 mixture of medium and Matrigel and are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups. This compound or vehicle is administered daily.
-
Endpoint and Analysis: Tumor volume is measured regularly (e.g., twice a week) using calipers. At the end of the study, tumors are excised, weighed, and processed for histological analysis to assess tumor vascularization.
Hormone-Refractory Prostate Cancer Bone Metastasis Model (Clinical Study Protocol)
-
Patient Population: Men with a diagnosis of hormone-refractory prostate cancer and evidence of bone metastases.
-
Study Design: A randomized, dose-escalation study.
-
Treatment: Patients receive this compound orally, twice daily, at different dose levels (e.g., 200 mg and 1600 mg) for a defined period (e.g., 4 weeks).
-
Biomarker Analysis: Urine samples are collected at baseline and at the end of the treatment period to measure the levels of bone turnover markers, such as urinary N-telopeptide (uNTx). Serum samples are collected to monitor PSA levels.
-
Safety and Tolerability: Patients are monitored for any adverse events throughout the study.
References
- 1. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. consensus.app [consensus.app]
- 4. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
MK-0429: A Comparative Analysis of an Investigational Integrin Inhibitor
An in-depth examination of the clinical trial results and therapeutic potential of MK-0429, a selective αvβ3 integrin inhibitor, reveals a compound with a nuanced profile. Investigated for its role in osteoporosis, hormone-refractory prostate cancer with bone metastases, and melanoma, this compound has demonstrated biological activity, but its clinical development has been limited. This guide provides a comprehensive comparison of this compound with established therapeutic alternatives, supported by available clinical and preclinical data.
Executive Summary
This compound is an orally active, nonpeptide antagonist of multiple integrins, with high affinity for the αvβ3 integrin receptor. This receptor plays a crucial role in bone resorption, angiogenesis, and tumor metastasis. Clinical and preclinical studies have explored its potential in various pathologies. In a Phase II trial for osteoporosis, this compound was reported to significantly increase bone mineral density.[1] A small clinical study in men with hormone-refractory prostate cancer and bone metastases showed a reduction in bone turnover markers, although it was accompanied by an unexpected increase in prostate-specific antigen (PSA).[2] Preclinical models of melanoma also indicated a reduction in lung metastases.[3] Despite these findings, the development of this compound appears to have stalled, and it has not progressed to late-stage clinical trials for these indications. This guide will delve into the available data, compare its performance against current standards of care, and discuss the limitations of the existing research.
Data Presentation: Clinical and Preclinical Findings
The available quantitative data for this compound is summarized below, alongside data from selected standard-of-care treatments for comparison.
Table 1: Efficacy of this compound in Hormone-Refractory Prostate Cancer with Bone Metastases
| Treatment Arm | N | Duration | Primary Endpoint | Result | Adverse Events |
| This compound 200 mg b.i.d. | 21 (total) | 4 weeks | Change in uNTx¹ from baseline | -43.4% | Nausea (1 patient) |
| This compound 1600 mg b.i.d. | -34.1% | Nausea (11 patients) | |||
| Change in serum PSA² from baseline | +54.1% | ||||
| +44.5% | |||||
| ¹Urinary cross-linked N-telopeptides of type I collagen to creatinine ratio, a marker of bone resorption. | |||||
| ²Prostate-Specific Antigen, a marker for disease activity. |
Table 2: Preclinical Efficacy of this compound in a Murine Melanoma Metastasis Model
| Treatment Arm | Endpoint | Result vs. Vehicle |
| This compound 100 mg/kg p.o., b.i.d. | Reduction in metastatic tumor colonies | 64% |
| This compound 300 mg/kg p.o., b.i.d. | Reduction in metastatic tumor colonies | 57% |
| This compound 300 mg/kg p.o., b.i.d. | Reduction in tumor area | 60% |
| Cyclophosphamide 300 mg/kg i.p., q.d. | Reduction in metastatic tumor colonies | 99% |
Table 3: Comparison of this compound with Standard-of-Care for Osteoporosis (Based on available data)
| Drug | Mechanism of Action | Efficacy (Lumbar Spine BMD Increase) |
| This compound | αvβ3 integrin inhibitor | "Significant increase" (quantitative data not available)[1] |
| Alendronate (Bisphosphonate) | Inhibits osteoclast activity | ~5.6% over 1 year[4] |
| Denosumab (RANKL Inhibitor) | Inhibits osteoclast formation and function | ~6.5% over 2 years[5] |
| Zoledronic Acid (Bisphosphonate) | Inhibits osteoclast activity | Significant increase (meta-analysis)[6] |
Table 4: Comparison of this compound with Standard-of-Care for Hormone-Refractory Prostate Cancer with Bone Metastases
| Drug | Mechanism of Action | Efficacy (Key Clinical Trial Results) |
| This compound | αvβ3 integrin inhibitor | Reduction in bone turnover marker (uNTx); Unexpected increase in PSA[2] |
| Docetaxel (Chemotherapy) | Microtubule inhibitor | Improved overall survival (vs. mitoxantrone)[7] |
| Abiraterone Acetate (Androgen Biosynthesis Inhibitor) | CYP17 inhibitor | Improved overall survival and radiographic progression-free survival[8] |
| Enzalutamide (Androgen Receptor Inhibitor) | Androgen receptor signaling inhibitor | Reduced risk of skeletal-related events and improved quality of life[9] |
| Radium-223 (Radiopharmaceutical) | Alpha-emitting radionuclide | Improved overall survival and time to first symptomatic skeletal event[10][11] |
Experimental Protocols
This compound in Hormone-Refractory Prostate Cancer with Bone Metastases (NCT00302471)
This was a randomized, double-blind, multicenter, 4-week study involving 21 men with hormone-refractory prostate cancer and bone metastases.[2] Patients were randomized to receive either 200 mg or 1600 mg of this compound orally twice daily. The primary endpoints were the change from baseline in urinary cross-linked N-telopeptides of type I collagen to creatinine ratio (uNTx) and serum prostate-specific antigen (PSA). uNTx was measured to assess bone resorption, and PSA was measured as a marker of tumor activity.
This compound in a Murine Melanoma Metastasis Model
This preclinical study utilized a B16F10 murine melanoma model.[3] Female B6D2F1 mice were injected with melanoma cells via the tail vein. One day after inoculation, mice were treated with either vehicle, this compound (100 or 300 mg/kg orally twice daily), or cyclophosphamide (300 mg/kg intraperitoneally once daily). The study endpoints included the number of metastatic tumor colonies in the lungs and the total lung tumor area, which were assessed after a set period.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for the Murine Melanoma Metastasis Study
Caption: Preclinical melanoma metastasis study workflow.
Logical Relationship: this compound vs. Alternatives
Caption: Comparison of this compound's profile.
Limitations of this compound Clinical Trials
The clinical development of this compound is marked by several limitations that are crucial for a comprehensive evaluation:
-
Small Sample Sizes and Short Duration: The clinical trial in hormone-refractory prostate cancer included only 21 patients and lasted for 4 weeks.[2] This small scale and short timeframe limit the generalizability of the findings and the ability to assess long-term efficacy and safety.
-
Unexpected Clinical Observations: The increase in serum PSA levels in the prostate cancer trial was an unexpected and concerning finding, as PSA is a marker of disease progression.[2] While bone turnover markers decreased, the rise in PSA raises questions about the overall clinical benefit and the drug's mechanism in this specific cancer.
-
Preclinical Nature of Efficacy Data in Melanoma: The promising results in reducing melanoma metastasis were observed in a murine model.[3] While valuable, preclinical findings do not always translate to clinical efficacy in humans.
-
Absence of Head-to-Head Clinical Trials: There are no published clinical trials that directly compare this compound with the current standards of care for osteoporosis or hormone-refractory prostate cancer with bone metastases. This makes it difficult to ascertain its relative efficacy and safety.
-
Apparent Discontinuation of Development: The lack of recent clinical trial data or publications suggests that the clinical development of this compound for these indications may have been discontinued. The reasons for this are not publicly known but could be related to a lack of compelling efficacy, safety concerns, or strategic decisions by the manufacturer.
Conclusion
This compound, as a selective αvβ3 integrin inhibitor, represented a novel therapeutic approach for conditions involving bone metabolism and cancer progression. The available data suggests that it can modulate bone turnover and, in preclinical models, inhibit tumor metastasis. However, the clinical trial program for this compound appears to have been limited, and the publicly available data is insufficient to definitively establish its clinical utility. The unexpected increase in PSA in the prostate cancer study highlights the complexity of targeting integrin pathways in oncology.
In comparison to the robust clinical evidence supporting current standards of care for osteoporosis and hormone-refractory prostate cancer with bone metastases, this compound remains an investigational compound with an unproven clinical profile. While its mechanism of action continues to be an area of scientific interest, the lack of comprehensive, late-stage clinical trial data prevents a favorable comparison with established and effective therapies. Further research and data would be necessary to reconsider the therapeutic potential of this compound.
References
- 1. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the safety, pharmacokinetics and treatment effects of an alpha(nu)beta(3) integrin inhibitor on bone turnover and disease activity in men with hormone-refractory prostate cancer and bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone-targeted radium-223 in symptomatic, hormone-refractory prostate cancer: a randomised, multicentre, placebo-controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alendronate + Exercise for Osteoporosis · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of zoledronic acid in treatment of osteoporosis in men and women-a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Treatment of Hormone-Refractory Prostate Cancer: Docetaxel and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Therapeutic Targets on the Horizon: An Analysis of Clinical Trials on Therapies for Bone Metastasis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzalutamide reduces morbidities associated with bone metastases in men with mCRPC - ecancer [ecancer.org]
- 10. Radium-223 for Advanced Prostate Cancer - NCI [cancer.gov]
- 11. SUMMARY OF EVIDENCE - Radium-223 for Patients with Castration Resistant Prostate Cancer with Bone Metastases: A Review of Clinical Effectiveness, Cost-effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of MK-0429 Findings: A Comparative Analysis Across Research Applications
An objective comparison of the experimental data and methodologies concerning the integrin antagonist MK-0429 from multiple independent research studies.
I. In Vitro Efficacy of this compound
This compound has been demonstrated to be a potent inhibitor of multiple integrins. The following table summarizes its inhibitory concentrations (IC50) against various integrin subtypes as reported in the literature.
| Integrin Subtype | IC50 (nM) | Reference |
| αvβ1 | 1.6 | [1] |
| αvβ3 | 2.8 | [1] |
| αvβ5 | 0.1 | [1] |
| αvβ6 | 0.7 | [1] |
| αvβ8 | 0.5 | [1] |
| α5β1 | 12.2 | [1] |
II. Preclinical Efficacy in Melanoma Metastasis
Multiple studies have investigated the potential of this compound in preventing melanoma metastasis. Below is a comparison of the key findings and methodologies.
Quantitative Data Summary
| Study | Animal Model | This compound Dosage | Key Findings |
| Pickarski M, et al. (2015) | Female B6D2F1 mice with B16F10 melanoma cell injection | 100 and 300 mg/kg, orally, twice daily | - At 100 mg/kg, reduced metastatic tumor colonies by 64%.[2][3][4][5] - At 300 mg/kg, reduced metastatic tumor colonies by 57% and tumor area by 60%.[2][3][4][5] - In a separate experiment with B16F10-luciferase cells, 300 mg/kg reduced ventral and dorsal lung metastases by 22% and 38%, respectively.[4][6][7] |
Experimental Protocols
The primary model for these studies involved the tail vein injection of B16F10 melanoma cells into mice to induce lung metastases.[3][4]
-
Pickarski M, et al. (2015) Study Protocol:
-
Intervention: this compound was administered orally twice daily. A control group received a vehicle, and another group received cyclophosphamide (300 mg/kg, i.p., once daily) as a positive control.[3][4]
-
Primary Endpoints: Total number of lung colonies and lung tumor area.[4][7]
-
Second Experiment: Utilized B16F10 cells expressing luciferase to monitor metastasis progression via bioluminescent imaging.[4][6][7]
III. Efficacy in Diabetic Nephropathy
This compound has been investigated for its potential to ameliorate kidney damage in diabetic nephropathy.
Quantitative Data Summary
| Study | Animal Model | This compound Dosage | Key Findings |
| Zhou X, et al. (2017) | Obese ZSF1 rats | 400 mg/kg/day | - Significant reduction in proteinuria.[8] - Significant decrease in kidney fibrosis and collagen accumulation.[8] - Dose-dependent inhibition of podocyte motility and suppression of TGF-β-induced fibrosis marker gene expression in kidney fibroblasts.[8] |
Experimental Protocols
-
Zhou X, et al. (2017) Study Protocol:
-
Animal Model: Obese ZSF1 rat, a model of diabetic nephropathy.[9][10][11][12]
-
Intervention: Chronic treatment with this compound.
-
Primary Endpoints: Proteinuria, kidney fibrosis, and collagen accumulation.[8]
-
In Vitro Assays: Podocyte motility and TGF-β-induced fibrosis marker gene expression in kidney fibroblasts.[8]
-
IV. Efficacy in Oral Squamous Cell Carcinoma (OSCC)
The anti-tumor and anti-angiogenic effects of this compound have been explored in the context of oral squamous cell carcinoma.
Quantitative Data Summary
| Study | Model | This compound Dosage | Key Findings |
| Nakagawa T, et al. (2022) | Mouse oral cancer xenografts (SAS cells) | 100 mg/kg | - Significantly suppressed tumor progression.[13] - Decreased tumor vascularization.[13] - In vitro: Inhibited proliferation, migration, and adhesion of HUEhT-1 endothelial cells in a dose-dependent manner.[13][14] - In vitro: Blocked FAK, MEK, and ERK phosphorylation.[13][14] - In vitro: Suppressed tube formation in a dose-dependent manner.[13][14] |
Experimental Protocols
-
Nakagawa T, et al. (2022) Study Protocol:
-
In Vivo Model: Mouse oral cancer xenografts using SAS cells.[15][16][17]
-
In Vitro Model: Immortalized human umbilical vein endothelial cells (HUEhT-1).[13][14][15]
-
Intervention (In Vivo): Administration of this compound.
-
Primary Endpoints (In Vivo): Tumor progression and vascularization.[13]
-
In Vitro Assays: Cell proliferation, migration, adhesion, Western blotting for signaling pathway components (FAK, MEK, ERK), and tube formation assay.[13][14][15]
-
V. Mechanism of Action: Integrin αvβ3 Signaling Pathway
This compound functions as an antagonist to integrin αvβ3. By mimicking RGD peptides, it blocks the downstream signaling cascade that promotes angiogenesis and cell migration.[18]
This comparative guide highlights the consistent findings on the efficacy of this compound across different preclinical models and research laboratories. While the experimental designs vary, the collective data suggests a robust anti-tumor and anti-fibrotic potential for this compound, primarily through its inhibition of the integrin signaling pathway. Further direct cross-validation studies would be beneficial to fully standardize the understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis | Semantic Scholar [semanticscholar.org]
- 4. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. An integrin antagonist (MK‐0429) decreases proteinuria and renal fibrosis in the ZSF1 rat diabetic nephropathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Account Suspended [staffsites.sohag-univ.edu.eg]
- 11. 41-Week Study of Progressive Diabetic Nephropathy in the ZSF1 fa/faCP Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Reproducibility of Published Experiments Using MK-0429: A Comparative Guide for Researchers
This guide provides a comprehensive overview of published experimental data on the αvβ3 integrin inhibitor, MK-0429, with a focus on the reproducibility of these findings. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other αvβ3 integrin antagonists and presents supporting experimental data. Detailed methodologies for key experiments are provided to aid in the replication of these studies.
Executive Summary
This compound is a potent, orally active, nonpeptide antagonist of multiple αv integrins, with high affinity for αvβ3.[1][2][3] It has been investigated primarily for its potential in treating osteoporosis and for its anti-cancer properties, particularly in melanoma and oral squamous cell carcinoma.[3][4][5] Published preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis.[5][6] This guide will delve into the quantitative data from these studies, the experimental protocols used, and compare the findings with those of other αvβ3 inhibitors, such as Cilengitide and Etaracizumab.
Data Presentation: Performance of this compound and Alternatives
The following tables summarize the quantitative data from key preclinical studies involving this compound and provide available comparative data for other αvβ3 integrin inhibitors.
Table 1: In Vivo Efficacy of this compound in Melanoma Lung Metastasis
| Model | Treatment | Dose & Regimen | Key Findings | Reference |
| B16F10 murine melanoma; tail vein injection in B6D2F1 mice | This compound | 100 mg/kg, p.o., b.i.d. | 64% reduction in metastatic tumor colonies. | [2][6] |
| This compound | 300 mg/kg, p.o., b.i.d. | 57% reduction in metastatic tumor colonies; 60% reduction in tumor area. | [2][6][7] | |
| Cyclophosphamide (comparator) | 300 mg/kg, i.p., q.d. | 99% reduction in tumor colonies. | [2][7] | |
| B16F10-luciferase murine melanoma; tail vein injection in athymic nude mice | This compound | 300 mg/kg, p.o., b.i.d. | 22% and 38% reduction in ventral and dorsal lung metastases progression, respectively; 30-40% reduction in ex vivo lung colonies. | [6][8] |
Table 2: In Vitro and In Vivo Efficacy of this compound in Oral Squamous Cell Carcinoma (OSCC)
| Model | Treatment | Concentration/Dose | Key Findings | Reference |
| Immortalized Human Umbilical Vein Endothelial Cells (HUEhT-1) | This compound | Dose-dependent | Inhibition of cell proliferation, migration, and adhesion. Suppression of tube formation. | [5][9] |
| Mouse Oral Cancer Xenografts | This compound | Not specified in abstract | Significant suppression of tumor progression and decreased tumor vascularization. | [5][9] |
Table 3: Preclinical Data for Alternative αvβ3 Integrin Inhibitors
| Inhibitor | Model | Key Findings | Reference |
| Cilengitide | Osteosarcoma xenograft (human) | Minimally affected primary tumor growth but suppressed pulmonary metastasis. | [1] |
| Cilengitide | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Minor cytotoxic effects alone; synergistic growth inhibition with cisplatin. | |
| Etaracizumab (humanized antibody) | Metastatic melanoma patients (Phase 0/II study) | Showed target engagement (tumor cell saturation) and an acceptable safety profile. Limited anti-tumor efficacy alone. | [6][10] |
| DisBa-01 (RGD disintegrin) | Oral Squamous Carcinoma Cells (SCC25) in vitro | Significantly decreased migration speed and directionality. | [5] |
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. The following sections outline the key experimental protocols for the in vivo models used to evaluate this compound.
B16F10 Melanoma Lung Metastasis Model
This model is used to assess the efficacy of compounds in preventing the formation of lung metastases.
-
Cell Line: Murine B16F10 melanoma cells, often expressing a reporter gene like luciferase for in vivo imaging.[3][6]
-
Animals: Female B6D2F1 mice or athymic nude mice, typically 8 weeks old.[2][3]
-
Procedure:
-
B16F10 cells are cultured and harvested.
-
A suspension of cells (e.g., 2.5 x 10^5 cells) is injected into the lateral tail vein of the mice.[3]
-
Treatment with the test compound (e.g., this compound) or vehicle is initiated, often one day post-cell injection.[2]
-
The compound is administered according to the specified regimen (e.g., orally, twice daily for this compound).[2]
-
The experiment is typically run for 10-15 days, during which animal health and weight are monitored.[2][6]
-
At the end of the study, mice are euthanized, and the lungs are harvested.
-
-
Endpoints:
Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
This model evaluates the effect of therapeutics on the growth of human oral cancer.
-
Cell Line: Human oral squamous cell carcinoma cell lines (e.g., SAS).
-
Animals: Immunodeficient mice, such as 4-week-old female NOD/SCID mice.[9]
-
Procedure:
-
OSCC cells are cultured and harvested.
-
A suspension of cells (e.g., 1.0 x 10^7 cells) is injected subcutaneously, often in the posterior neck region of the mice.[9]
-
Once tumors are established, treatment with the test compound or vehicle is initiated. For continuous administration, an osmotic minipump may be used.[9]
-
Tumor growth is monitored over a period of time (e.g., 28 days).[9]
-
At the study endpoint, mice are euthanized, and tumors are excised.
-
-
Endpoints:
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological and experimental processes related to this compound.
References
- 1. Targeting αvβ3 and αvβ5 integrins inhibits pulmonary metastasis in an intratibial xenograft osteosarcoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of αvβ3 integrin induces loss of cell directionality of oral squamous carcinoma cells (OSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic (phase 0) study using etaracizumab in advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of αvβ3 integrin induces loss of cell directionality of oral squamous carcinoma cells (OSCC) | PLOS One [journals.plos.org]
- 9. Inhibition of αvβ3 integrin induces loss of cell directionality of oral squamous carcinoma cells (OSCC) | PLOS One [journals.plos.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Investigating the negative results of MK-0429 in certain cancer types
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the investigational αvβ3 integrin inhibitor, MK-0429, reveals a complex efficacy profile, with notable negative results in specific cancer types. This comparison guide provides researchers, scientists, and drug development professionals with an objective analysis of this compound's performance, juxtaposed with alternative therapeutic strategies, supported by experimental data.
Executive Summary
This compound, a potent and selective nonpeptide antagonist of αvβ3 integrin, has been investigated for its anti-cancer properties, primarily its potential to inhibit angiogenesis and metastasis.[1] While preclinical studies in melanoma and oral squamous cell carcinoma have demonstrated some efficacy, clinical data in other malignancies, particularly hormone-refractory prostate cancer, have been less promising. This guide will delve into the negative clinical findings for this compound and compare its performance with other therapeutic agents in prostate cancer, pancreatic cancer, and glioblastoma, where integrin inhibitors, in general, have faced challenges.
This compound: Negative Clinical Findings in Hormone-Refractory Prostate Cancer
A significant clinical investigation of this compound in men with hormone-refractory prostate cancer (HRPC) and bone metastases yielded mixed and ultimately discouraging results. While the drug demonstrated a potential benefit in reducing bone turnover, a key concern in this patient population, it unexpectedly led to an increase in serum prostate-specific antigen (PSA), a primary biomarker for prostate cancer progression.
Quantitative Data Summary
| Outcome Measure | This compound (200 mg b.i.d.) | This compound (1600 mg b.i.d.) | Interpretation |
| Change in uNTx (bone turnover marker) | -43.4% | -34.1% | Potential positive effect on bone metastases. |
| Change in Serum PSA (disease activity marker) | +54.1% | +44.5% | Negative Result: Indicates disease progression. |
b.i.d. = twice daily
Experimental Protocol: Phase II Study in HRPC
-
Patient Population: 21 men with hormone-refractory prostate cancer and bone metastases.
-
Treatment Arms: Patients were randomized to receive either 200 mg or 1600 mg of this compound orally, twice daily, for a duration of 4 weeks.
-
Primary Endpoints: Evaluation of safety, pharmacokinetics, and the effects on bone turnover (measured by urinary N-telopeptides of type I collagen, uNTx) and tumor activity (measured by serum PSA).
The unexpected increase in PSA levels suggests that despite its effect on bone metabolism, this compound may not inhibit, and could potentially promote, tumor growth in hormone-refractory prostate cancer.
Comparative Analysis: this compound and Alternatives in Key Cancers
The challenges faced by this compound are reflective of a broader trend of disappointing results for integrin inhibitors in several solid tumors. The following sections compare the performance of this class of drugs with established and emerging therapies for prostate cancer, pancreatic cancer, and glioblastoma.
Hormone-Refractory Prostate Cancer
Following the failure of initial hormone therapy, several treatment options with proven efficacy are available.
| Treatment Alternative | Mechanism of Action | Reported Efficacy |
| Abiraterone Acetate | CYP17 inhibitor; blocks androgen synthesis | Improves overall survival. |
| Enzalutamide | Androgen receptor inhibitor | Extends overall survival. |
| Docetaxel | Chemotherapy; microtubule inhibitor | Improves overall survival and quality of life. |
| Cabazitaxel | Chemotherapy; microtubule inhibitor | Effective in patients who have failed docetaxel. |
| Sipuleucel-T | Immunotherapy; autologous cellular immunotherapy | Modest improvement in overall survival. |
| Radium-223 | Radiopharmaceutical; targets bone metastases | Improves overall survival and delays skeletal-related events. |
Pancreatic Cancer
No clinical trials specifically evaluating this compound in pancreatic cancer have been prominently reported. However, the general failure of other integrin inhibitors in this setting warrants a comparison with current standards of care.
| Treatment Alternative | Mechanism of Action | Reported Efficacy |
| FOLFIRINOX | Combination chemotherapy | Improves overall survival in patients with good performance status. |
| Gemcitabine + nab-paclitaxel | Combination chemotherapy | Improves overall survival. |
| Olaparib | PARP inhibitor (for germline BRCA-mutated patients) | Improves progression-free survival as maintenance therapy. |
Glioblastoma
Similar to pancreatic cancer, there is a lack of specific clinical data for this compound in glioblastoma. The experience with another integrin inhibitor, cilengitide, highlights the difficulties in translating preclinical promise to clinical benefit in this aggressive brain tumor.
| Treatment Alternative | Mechanism of Action | Reported Efficacy |
| Temozolomide | Alkylating agent (chemotherapy) | Standard of care, improves survival when combined with radiation. |
| Bevacizumab | VEGF inhibitor (anti-angiogenic) | Improves progression-free survival but not overall survival in recurrent GBM. |
| Lomustine | Alkylating agent (chemotherapy) | Used for recurrent glioblastoma. |
| Tumor-Treating Fields | Medical device delivering alternating electrical fields | Improves progression-free and overall survival when added to maintenance temozolomide. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
The clinical development of this compound highlights the significant challenges in translating preclinical anti-angiogenic and anti-metastatic potential into tangible clinical benefits, particularly in complex malignancies like hormone-refractory prostate cancer. The paradoxical increase in PSA despite a reduction in bone turnover markers underscores the intricate and sometimes counterintuitive nature of cancer biology. For researchers and drug developers, the negative results of this compound and other integrin inhibitors serve as a crucial case study, emphasizing the need for robust predictive biomarkers and a deeper understanding of the tumor microenvironment to guide the development of targeted therapies. While the journey of this compound in oncology may be at a standstill, the lessons learned will undoubtedly inform the future of cancer drug development.
References
MK-0429 in Preclinical Research: A Comparative Guide to a Selective αvβ3 Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data on MK-0429, a potent and selective small-molecule inhibitor of the αvβ3 integrin. While showing promise in various disease models, its journey to the clinic has been limited, a fate shared by many in its class. This document aims to objectively present the experimental findings for this compound, compare it with other notable αvβ3 integrin inhibitors where data is available, and provide detailed experimental protocols to aid researchers in the field.
At a Glance: Performance of this compound and Comparators
The following table summarizes the quantitative data from preclinical studies on this compound and its alternatives. Direct head-to-head comparative studies are limited, and data should be interpreted within the context of the specific experimental setups.
| Compound | Target(s) | Potency (IC50) | In Vitro Efficacy | In Vivo Efficacy | Key Limitations/Observations |
| This compound | Primarily αvβ3; also inhibits other αv integrins | αvβ3: 0.08 nM (ligand binding)[1][2]; 3 nM (mouse αvβ3)[3]; αvβ5: ~100-fold less potent than αvβ3[1][2] | Inhibits osteoclastic bone resorption (IC50 = 12.2 nM)[1][2]; Inhibits endothelial cell proliferation, migration, and adhesion[4]; Suppresses in vitro angiogenesis (tube formation)[4] | Reduced melanoma lung metastasis by up to 64% in a mouse model[1][2][5]; Suppressed tumor progression in an oral squamous cell carcinoma xenograft model[4]; Showed efficacy in a diabetic nephropathy rat model[6] | Despite promising preclinical data in oncology, it has not progressed to clinical trials for cancer.[4] Unexpected increase in serum PSA observed in a prostate cancer bone metastases trial. |
| Cilengitide | αvβ3 and αvβ5 | αvβ3: Sub-nanomolar binding affinity; αvβ5: Lower nanomolar affinity | Anti-proliferative effects in 2D melanoma cell cultures (IC50 in low µM range) | Showed anti-angiogenic and anti-invasive activity in glioma models. | Failed to demonstrate significant efficacy in Phase III clinical trials for glioblastoma.[4] Ineffective in 3D melanoma spheroid models at concentrations that were effective in 2D. Short half-life may have limited its efficacy.[4] |
| Cyclophosphamide | DNA alkylating agent (Chemotherapy) | Not applicable (different mechanism) | Not typically assessed in these comparative in vitro models. | Eradicated almost all (99%) melanoma lung tumor colonies in a head-to-head study with this compound.[7] | Significant toxicity, including weight loss in mice, is a major limitation.[5] |
| Etaracizumab | αvβ3 Integrin (Monoclonal Antibody) | Not applicable (different modality) | Not detailed in the provided search results. | Limited efficacy in a Phase II trial for metastatic melanoma, both as a monotherapy and in combination with dacarbazine. | Clinical trial results did not show a meaningful improvement over standard chemotherapy. |
Signaling Pathway of αvβ3 Integrin Inhibition
The therapeutic effects of this compound in preclinical cancer models are largely attributed to its inhibition of the αvβ3 integrin signaling pathway, which plays a crucial role in angiogenesis and tumor cell survival. Downstream signaling, including the FAK-MEK-ERK pathway, is consequently suppressed.
Caption: Inhibition of Integrin αvβ3 by this compound blocks downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the preclinical evaluation of this compound.
In Vivo Murine Melanoma Metastasis Model (B16F10)
This model is widely used to assess the anti-metastatic potential of therapeutic agents.
-
Cell Line: Murine B16F10 melanoma cells, which are highly metastatic, are used. For some studies, these cells are engineered to express luciferase to allow for bioluminescent imaging.
-
Animals: Female B6D2F1 or C57BL/6 mice are typically used.
-
Procedure:
-
B16F10 melanoma cells are cultured and harvested.
-
A suspension of the cells (e.g., 1 x 10^6 cells in 0.5 mL of a suitable buffer) is injected into the tail vein of the mice.
-
Treatment with the test compound (e.g., this compound at 100 or 300 mg/kg, orally, twice daily) or vehicle control is initiated, often one day after cell inoculation.[5] A positive control, such as cyclophosphamide (e.g., 300 mg/kg, intraperitoneally, once daily), may also be included.[8]
-
The study continues for a predetermined period (e.g., 10-15 days) to allow for the development of lung metastases.[5]
-
-
Endpoints:
-
Primary: The total number of tumor colonies on the surface of the lungs is counted post-mortem. The lung tumor area can also be quantified.[5]
-
Secondary: The health of the animals is monitored, including body weight, to assess treatment toxicity.[5]
-
Bioluminescent Imaging (for luciferase-expressing cells): In vivo and ex vivo imaging can be performed at various time points to quantify tumor burden in the lungs and other organs.[5]
-
In Vitro Endothelial Cell Tube Formation Assay
This assay models the formation of capillary-like structures and is a key method for evaluating the anti-angiogenic properties of a compound.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or an immortalized HUVEC line like HUEhT-1 are commonly used.
-
Materials:
-
Growth factor-reduced Matrigel or a similar extracellular matrix (ECM) gel.
-
96-well plates.
-
Endothelial cell growth medium.
-
Test compound (this compound) at various concentrations.
-
-
Procedure:
-
A thin layer of ECM gel is added to each well of a pre-chilled 96-well plate and allowed to polymerize at 37°C.
-
HUVECs are harvested and resuspended in a medium containing the test compound or vehicle control.
-
The cell suspension is seeded onto the solidified ECM gel.
-
The plate is incubated for a period of 4-18 hours to allow for the formation of tube-like structures.
-
-
Analysis:
-
The formation of the capillary network is visualized using a light microscope.
-
The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and total tube area using imaging software.
-
Limitations and Future Directions
The preclinical success of this compound, particularly in melanoma models, highlights the therapeutic potential of targeting the αvβ3 integrin. However, the lack of progression to later-stage clinical trials for cancer underscores a significant challenge in the field of integrin-targeted therapies. Several factors may contribute to this discrepancy:
-
Translational disconnect: The tumor microenvironment in preclinical models may not fully recapitulate the complexity of human tumors.
-
Redundancy of signaling pathways: Cancer cells may develop resistance to integrin inhibition by activating alternative signaling pathways.
-
Pharmacokinetics and pharmacodynamics: Achieving sustained and optimal target engagement in humans can be challenging.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to αvβ3 inhibition. Combination therapies that target both integrin signaling and other critical cancer pathways may also offer a more effective therapeutic strategy. The robust preclinical data for this compound provides a strong foundation for these future investigations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects: MK-0429 and Similar Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of MK-0429, a potent integrin inhibitor, with other notable compounds in its class. By presenting quantitative data, detailed experimental protocols, and illustrating a key signaling pathway, this document aims to facilitate informed decisions in drug development and research applications.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and cilengitide against a panel of integrin subtypes. This data provides a snapshot of their relative selectivity profiles. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies. Data for monoclonal antibodies like etaracizumab and abituzumab are often presented in terms of target specificity rather than broad IC50 panels. Etaracizumab is a selective antagonist of αvβ3 integrin, while abituzumab is a pan-αv inhibitor, targeting αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8.
| Compound | αvβ1 (nM) | αvβ3 (nM) | αvβ5 (nM) | αvβ6 (nM) | αvβ8 (nM) | α5β1 (nM) | αIIbβ3 (nM) |
| This compound | 1.6[1] | 2.8[1] | 0.1[1] | 0.7[1] | 0.5[1] | 12.2[1] | >1000 |
| Cilengitide | - | 0.61 | 8.4 | - | - | 14.9 | >1000 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for two key assays used to determine the selectivity and off-target effects of integrin inhibitors.
Radioligand Binding Assay
This assay is a gold-standard for quantifying the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound against a specific integrin receptor.
Materials:
-
Purified recombinant integrin protein
-
Radiolabeled ligand specific for the target integrin (e.g., [3H]-MK-0429)
-
Test compounds (e.g., this compound, cilengitide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate Preparation: Pre-coat the filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Reaction Mixture: In each well, combine the purified integrin protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell attachment to an extracellular matrix (ECM) protein, a key function of integrins.
Objective: To determine the IC50 of a test compound for inhibiting integrin-mediated cell adhesion.
Materials:
-
Cells expressing the target integrin (e.g., HEK293 cells transfected with the αvβ3 integrin)
-
ECM protein (e.g., vitronectin, fibronectin)
-
Test compounds
-
Serum-free cell culture medium
-
96-well tissue culture plates
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein and incubate overnight at 4°C. Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Incubation with Inhibitor: Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Seeding: Add the pre-incubated cells to the ECM-coated wells and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Add a fluorescent dye such as Calcein-AM to the remaining adherent cells and incubate. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of adhesion for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway Visualization
Integrin inhibitors can modulate various downstream signaling pathways. One of the key pathways affected is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which plays a crucial role in cell growth, differentiation, and extracellular matrix production. Certain integrins, particularly αv integrins, are known to activate latent TGF-β.
Caption: Integrin-mediated activation of the TGF-β signaling pathway and its inhibition by this compound.
References
Head-to-Head Comparison: MK-0429 vs. Monoclonal Antibodies Targeting αvβ3 Integrin
A Comparative Guide for Researchers and Drug Development Professionals
The αvβ3 integrin, a heterodimeric cell surface receptor, plays a pivotal role in angiogenesis, tumor progression, and bone metabolism. Its overexpression in various pathological conditions has made it an attractive target for therapeutic intervention. This guide provides a head-to-head comparison of two major classes of αvβ3 inhibitors: the small molecule antagonist MK-0429 and therapeutic monoclonal antibodies. This analysis is based on available preclinical and clinical data, offering insights into their respective mechanisms of action, efficacy, and experimental validation.
At a Glance: Key Differences
| Feature | This compound (Small Molecule) | Anti-αvβ3 Monoclonal Antibodies (e.g., Etaracizumab, Abituzumab) |
| Modality | Non-peptide, orally bioavailable small molecule | Humanized monoclonal antibodies (IgG1 or IgG2) |
| Target Specificity | Potent and selective for αvβ3, with some activity against other αv integrins | Can be specific for αvβ3 (e.g., Etaracizumab) or target the αv subunit, inhibiting multiple αv integrins (e.g., Abituzumab) |
| Mechanism of Action | Competitive antagonist, blocking the RGD-binding site | Typically non-competitive, sterically hindering ligand binding and potentially inducing antibody-dependent cell-mediated cytotoxicity (ADCC) |
| Administration | Oral | Intravenous infusion |
| Pharmacokinetics | Shorter half-life, requiring more frequent dosing | Longer half-life, allowing for less frequent administration |
| Clinical Development | Investigated for osteoporosis and cancer | Investigated primarily for various cancers |
Quantitative Performance Data
The following tables summarize key quantitative data for this compound and representative anti-αvβ3 monoclonal antibodies. It is important to note that this data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay | IC50 / Kd | Reference |
| This compound | Human αvβ3 | Purified human αvβ3 binding | IC50 = 0.08 nM | [1] |
| Human αvβ3 | HEK293-αvβ3 cell adhesion to vitronectin | IC50 = 0.58 ± 0.30 nM | [2] | |
| Human αvβ5 | HEK293-αvβ5 cell adhesion to vitronectin | ~100-fold less potent than for αvβ3 | [2] | |
| Human αIIbβ3, α5β1 | Cell adhesion to fibrinogen/fibronectin | >1000-fold less active than for αvβ3 | [2] | |
| Etaracizumab (MEDI-522) | Human αvβ3 | Not explicitly stated | Not explicitly stated | - |
| Abituzumab | Pan-αv integrins | Not explicitly stated | Not explicitly stated | - |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| This compound | Mouse xenograft (B16F10) | Melanoma | Reduced metastatic tumor colonies by 57-64% and tumor area by 60% at 100-300 mg/kg.[1] | [1] |
| Mouse xenograft (OSCC) | Oral Squamous Cell Carcinoma | Significantly suppressed tumor progression and decreased tumor vascularization. | ||
| Etaracizumab (MEDI-522) | Mouse xenograft (SKOV3ip1, HeyA8) | Ovarian Cancer | As monotherapy, reduced tumor growth by 36-49%. In combination with paclitaxel, superior to paclitaxel alone in some models.[3] | [3] |
| Abituzumab | - | Prostate Cancer | In a phase II trial, did not significantly extend progression-free survival but showed activity in reducing bone lesion progression.[4][5] | [4][5] |
Mechanism of Action and Signaling Pathways
Both this compound and anti-αvβ3 monoclonal antibodies disrupt the interaction between αvβ3 integrin and its extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin. This blockade inhibits downstream signaling pathways crucial for cell survival, proliferation, migration, and angiogenesis.
A key signaling cascade initiated by αvβ3 engagement involves the phosphorylation of Focal Adhesion Kinase (FAK), which subsequently activates pathways such as PI3K/Akt and MAPK/ERK. Both this compound and monoclonal antibodies have been shown to inhibit the phosphorylation of FAK and its downstream effectors.
One potential difference in their mechanism lies in the conformational changes they induce in the integrin receptor. Some small molecule inhibitors have been reported to act as partial agonists, inducing a conformational change that can, under certain conditions, paradoxically enhance signaling. In contrast, monoclonal antibodies are thought to primarily act via steric hindrance and may also engage the immune system through ADCC.
αvβ3 Integrin Signaling Pathway
Caption: Simplified αvβ3 integrin signaling pathway and points of inhibition by this compound and monoclonal antibodies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of αvβ3 inhibitors. Below are representative protocols for key in vitro assays.
Cell Adhesion Assay
Objective: To quantify the ability of an inhibitor to block the adhesion of αvβ3-expressing cells to an ECM ligand.
Protocol:
-
Plate Coating: Coat 96-well plates with an αvβ3 ligand (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest αvβ3-expressing cells (e.g., M21 melanoma cells) and resuspend them in serum-free media.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (this compound or monoclonal antibody) for 30 minutes at 37°C.
-
Adhesion: Add the cell-inhibitor suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a suitable dye (e.g., crystal violet) and solubilize the dye. Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.
-
Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Endothelial Cell Tube Formation Assay
Objective: To assess the effect of an inhibitor on the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of the test inhibitor.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.
-
Visualization: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Analysis: Compare the tube formation in inhibitor-treated wells to that of the vehicle control to determine the inhibitory effect.
Comparative Experimental Workflow
Caption: A generalized workflow for the preclinical comparison of this compound and anti-αvβ3 monoclonal antibodies.
Summary and Future Perspectives
Both the small molecule inhibitor this compound and anti-αvβ3 monoclonal antibodies have demonstrated potential as therapeutic agents targeting the αvβ3 integrin. This compound offers the advantage of oral administration, while monoclonal antibodies provide the benefits of high specificity and a longer half-life.
The available data, although not from direct head-to-head comparative studies, suggests that both classes of inhibitors can effectively block αvβ3 function in vitro and in vivo. However, the clinical translation of αvβ3 inhibitors has been challenging, with several clinical trials not meeting their primary endpoints. This highlights the complexity of integrin biology and the need for a deeper understanding of the specific contexts in which αvβ3 inhibition will be most effective.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head preclinical studies to directly compare the efficacy and off-target effects of small molecules and monoclonal antibodies in the same experimental models.
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to αvβ3-targeted therapies.
-
Combination Therapies: Exploring the synergistic potential of αvβ3 inhibitors with other anticancer agents, such as chemotherapy and immunotherapy.
By addressing these key areas, the full therapeutic potential of targeting the αvβ3 integrin with both small molecules and monoclonal antibodies can be realized.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Selective Response to Antibody-Mediated Targeting of αvβ3 Integrin in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effect on Bone Lesions of Targeting Integrins: Randomized Phase II Trial of Abituzumab in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validating the Selectivity of MK-0429: A Comparison Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-integrin antagonist MK-0429 with other alternatives, focusing on the validation of its selectivity using knockout cell lines. The data and protocols presented herein are essential for researchers investigating integrin signaling and developing targeted therapeutics.
Introduction to this compound and Integrin Targeting
This compound is a potent, orally active, nonpeptide antagonist of multiple integrins, with particularly high affinity for the αvβ3 integrin.[1][2] Integrins are heterodimeric cell surface receptors that play crucial roles in cell adhesion, migration, proliferation, and survival.[3] The αvβ3 integrin, in particular, is a key player in angiogenesis and tumor metastasis, making it an attractive target for cancer therapy.[4][5] However, the therapeutic efficacy of integrin inhibitors can be influenced by their selectivity and potential off-target effects. Therefore, rigorous validation of inhibitor selectivity is paramount.
The Gold Standard: Knockout Cell Lines for Selectivity Validation
While traditional methods for assessing inhibitor selectivity often rely on cell lines overexpressing specific integrin subunits, a more definitive approach involves the use of knockout (KO) cell lines.[6] By completely ablating the expression of the target protein, researchers can unequivocally determine if the inhibitor's effects are on-target. The advent of CRISPR-Cas9 technology has made the generation of specific integrin knockout cell lines, such as those lacking the αv (ITGAV) or β3 (ITGB3) subunits, more accessible.[1][6]
This guide will detail the experimental workflow for validating the selectivity of this compound using knockout cell lines and compare its performance with another well-characterized αvβ3 inhibitor, Cilengitide.
Comparative Selectivity Profile of this compound and Alternatives
The following table summarizes the inhibitory activity (IC50) of this compound and Cilengitide against various integrin subtypes. This data, compiled from multiple studies, highlights the distinct selectivity profiles of these compounds.
| Integrin Subtype | This compound IC50 (nM) | Cilengitide IC50 (nM) | Reference |
| αvβ1 | 1.6 | - | [1] |
| αvβ3 | 2.8 | ~1-10 | [1][5] |
| αvβ5 | 0.1 | ~5-20 | [1][5] |
| αvβ6 | 0.7 | - | [1] |
| αvβ8 | 0.5 | - | [1] |
| α5β1 | 12.2 | >1000 | [1][5] |
| αIIbβ3 | >1000 | >1000 | [2] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Validation Using Knockout Cell Lines
The definitive validation of this compound's on-target activity involves comparing its effects on wild-type (WT) cells versus cells where the target integrin has been knocked out. For instance, in an αvβ3 knockout cell line, the cellular effects mediated by this specific integrin should be significantly diminished or completely absent when treated with this compound.
Expected Outcomes in a Knockout Validation Experiment:
| Cell Line | Treatment | Expected Phenotypic Effect (e.g., Inhibition of Cell Adhesion) |
| Wild-Type (WT) | This compound | Significant inhibition |
| αvβ3 Knockout (ITGAV or ITGB3 KO) | This compound | Minimal to no inhibition |
| WT | Alternative (Non-αvβ3 targeting) Inhibitor | Variable inhibition (depending on its target) |
| αvβ3 Knockout | Alternative (Non-αvβ3 targeting) Inhibitor | Similar inhibition to WT |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the αvβ3 integrin signaling pathway, the experimental workflow for validating inhibitor selectivity using knockout cell lines, and a logical comparison of this compound with alternative inhibitors.
Detailed Experimental Protocols
Generation of Integrin αv (ITGAV) or β3 (ITGB3) Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general framework for generating knockout cell lines. Optimization will be required for specific cell types.
-
gRNA Design and Cloning:
-
Design two to four single guide RNAs (sgRNAs) targeting the initial exons of the ITGAV or ITGB3 gene using a publicly available design tool.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., a vector co-expressing Cas9 and a selectable marker like puromycin resistance).
-
-
Transfection:
-
Transfect the parental cell line with the Cas9/sgRNA expression vector using a suitable method (e.g., lipofection or electroporation).
-
Include a negative control (e.g., a vector with a non-targeting sgRNA).
-
-
Selection and Single-Cell Cloning:
-
If a selection marker is present, apply the appropriate selection agent (e.g., puromycin) to enrich for transfected cells.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
-
Expansion and Validation of Knockout Clones:
-
Expand the individual clones.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the target gene.
-
Confirm the absence of the target protein (integrin αv or β3) by Western blotting.
-
Functional Assay: Cell Adhesion to Vitronectin
This protocol assesses the ability of an inhibitor to block integrin-mediated cell adhesion.
-
Plate Coating:
-
Coat 96-well plates with vitronectin (a ligand for αvβ3) at an appropriate concentration (e.g., 1-10 µg/mL) and incubate overnight at 4°C.
-
Wash the plates with PBS to remove unbound vitronectin and block with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.
-
-
Cell Preparation and Treatment:
-
Harvest wild-type and knockout cells and resuspend them in a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound, Cilengitide, or a vehicle control for 30-60 minutes at 37°C.
-
-
Adhesion Assay:
-
Seed the pre-treated cells onto the vitronectin-coated plates and allow them to adhere for 1-2 hours at 37°C.
-
Gently wash the plates to remove non-adherent cells.
-
-
Quantification:
-
Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring the absorbance, or using a fluorescent cell viability reagent.
-
Calculate the percentage of adhesion inhibition for each inhibitor concentration relative to the vehicle control.
-
Conclusion
The use of knockout cell lines provides the most rigorous method for validating the on-target selectivity of integrin inhibitors like this compound. By demonstrating a loss of effect in cells lacking the target integrin, researchers can confidently attribute the inhibitor's activity to its intended mechanism of action. This guide provides a framework for conducting such validation studies and for comparing the performance of this compound with alternative compounds, thereby facilitating informed decisions in drug development and basic research.
References
- 1. scbt.com [scbt.com]
- 2. Integrin αvβ3 Induces HSP90 Inhibitor Resistance via FAK Activation in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. An αvβ3 integrin checkpoint is critical for efficient TH2 cytokine polarisation and potentiating antigen-specific immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of MK-0429: A Critical Review of an αvβ3 Integrin Inhibitor's Clinical Development
Kenilworth, NJ - The clinical development of MK-0429, an orally active inhibitor of the αvβ3 integrin, represents a compelling case study in the complexities of drug development. Initially showing promise in osteoporosis, its journey through clinical trials for cancer and other indications ultimately ended in discontinuation, leaving behind valuable lessons for the scientific community. This guide provides a critical review of this compound's clinical development, comparing its performance with other αvβ3 integrin inhibitors, and presenting key experimental data and protocols.
Mechanism of Action: Targeting a Key Player in Cell Adhesion and Signaling
This compound is a potent and selective nonpeptide antagonist of multiple αv integrins.[1] Integrins are a family of transmembrane receptors that mediate cell-to-extracellular matrix and cell-to-cell interactions. The αvβ3 integrin, in particular, is highly expressed on osteoclasts (cells responsible for bone resorption), activated endothelial cells, and certain tumor cells. Its involvement in these key physiological and pathological processes made it an attractive therapeutic target for a range of diseases.
The proposed mechanism of action for this compound centered on its ability to block the binding of natural ligands to the αvβ3 integrin. This inhibition was expected to interfere with osteoclast activity, thereby reducing bone resorption, and to inhibit angiogenesis (the formation of new blood vessels) and tumor cell metastasis in cancer.
Preclinical Promise: Strong In Vitro and In Vivo Activity
Preclinical studies demonstrated the potent and selective inhibitory activity of this compound. It exhibited low nanomolar IC50 values for several αv integrins, including αvβ1 (1.6 nM), αvβ3 (2.8 nM), αvβ5 (0.1 nM), αvβ6 (0.7 nM), αvβ8 (0.5 nM), and α5β1 (12.2 nM).
In animal models, this compound showed significant efficacy. In a murine model of melanoma, oral administration of this compound at doses of 100 mg/kg and 300 mg/kg twice daily for two weeks resulted in a 64% and 57% reduction in the number of metastatic tumor colonies, respectively. The higher dose also led to a 60% reduction in tumor area.[2] Furthermore, in a rat model of diabetic nephropathy, this compound was shown to decrease proteinuria and renal fibrosis.[1]
Clinical Development: A Journey Through Multiple Indications
The clinical development of this compound spanned several therapeutic areas, with initial promise in osteoporosis followed by investigations in oncology.
Osteoporosis: Early Success Followed by an Unexplained Halt
A Phase II clinical trial (NCT00092131) evaluated the efficacy and safety of this compound in postmenopausal women with osteoporosis. The results of this trial were positive, demonstrating a significant increase in bone mineral density (BMD).[3] Despite these favorable outcomes and a good safety profile, the clinical development of this compound for osteoporosis was discontinued for reasons that have not been publicly disclosed.[3] This halt in development for its initial and most promising indication remains a critical unanswered question in the story of this compound.
Hormone-Refractory Prostate Cancer with Bone Metastases: Mixed Results
This compound was also investigated in a clinical trial (NCT00433215) involving men with hormone-refractory prostate cancer and bone metastases. This study aimed to assess the drug's effect on bone turnover and disease activity.
The trial showed that this compound was generally well-tolerated, with nausea being the most common side effect. It also demonstrated a reduction in a biomarker of bone resorption, urinary N-telopeptide (uNTx). However, the study yielded an unexpected and concerning finding: a significant increase in serum prostate-specific antigen (PSA), a marker of prostate cancer activity.
Table 1: Key Results from the Phase II Trial of this compound in Hormone-Refractory Prostate Cancer
| Parameter | This compound 200 mg b.i.d. | This compound 1600 mg b.i.d. |
| Change in uNTx from baseline | -43.4% | -34.1% |
| Change in serum PSA from baseline | +54.1% | +44.5% |
The Competitive Landscape: A Field of High Hopes and Disappointments
The development of αvβ3 integrin inhibitors has been a challenging area for pharmaceutical research. Two other notable compounds, cilengitide and abituzumab, also faced significant hurdles in their clinical development, providing important context for the story of this compound.
Cilengitide: Failure in Glioblastoma and Melanoma
Cilengitide, an inhibitor of both αvβ3 and αvβ5 integrins, was extensively studied in oncology. However, a large Phase III clinical trial (CENTRIC) in patients with newly diagnosed glioblastoma failed to meet its primary endpoint of improving overall survival when added to standard chemoradiotherapy.[4][5][6] The median overall survival was 26.3 months in both the cilengitide and control groups.[6]
Similarly, a Phase II trial in patients with metastatic melanoma showed that cilengitide had minimal clinical efficacy as a single agent.[2][7] The progression-free survival rate at 8 weeks was low, with only three out of 26 treated patients remaining progression-free.[7] The development of cilengitide for these indications was subsequently halted.
Abituzumab: A Pan-αv Inhibitor with Limited Success in Prostate Cancer
Abituzumab, a monoclonal antibody targeting all αv integrins, was evaluated in the Phase II PERSEUS trial in patients with metastatic castration-resistant prostate cancer. The study did not demonstrate a significant improvement in progression-free survival (PFS) compared to placebo. While there was a trend towards a longer median PFS with the higher dose of abituzumab (4.3 months vs. 3.3 months for placebo), this difference was not statistically significant. However, the study did suggest some activity of abituzumab on bone lesions.
Table 2: Comparison of Clinical Trial Outcomes for αvβ3 Integrin Inhibitors in Oncology
| Drug | Indication | Phase | Primary Endpoint | Outcome |
| This compound | Hormone-Refractory Prostate Cancer | II | Bone Turnover, PSA | Reduced bone turnover, but increased PSA |
| Cilengitide | Glioblastoma | III | Overall Survival | No improvement in overall survival |
| Metastatic Melanoma | II | Progression-Free Survival at 8 weeks | Minimal clinical efficacy | |
| Abituzumab | Metastatic Castration-Resistant Prostate Cancer | II | Progression-Free Survival | No significant improvement in PFS |
Experimental Protocols: A Look at the Methodologies
This compound in Hormone-Refractory Prostate Cancer (NCT00433215)
-
Study Design: A randomized, double-blind, placebo-controlled Phase II trial.
-
Patient Population: 21 men with hormone-refractory prostate cancer and bone metastases.
-
Interventions: Patients were randomized to receive either this compound 200 mg twice daily or 1600 mg twice daily for 4 weeks.
-
Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included changes in bone turnover markers (uNTx) and tumor activity markers (PSA).
Cilengitide in Glioblastoma (CENTRIC Trial - NCT00689221)
-
Study Design: A multicenter, randomized, open-label Phase III trial.[6]
-
Patient Population: 545 patients with newly diagnosed glioblastoma and a methylated MGMT promoter.[6]
-
Interventions: Patients were randomized to receive standard temozolomide chemoradiotherapy with or without cilengitide (2000 mg intravenously twice weekly).[6]
-
Primary Endpoint: Overall survival.[6]
Visualizing the Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: A generalized clinical trial workflow.
Conclusion: A Promising Target with a Challenging Path to Clinic
The clinical development of this compound highlights the significant challenges in translating promising preclinical findings into successful therapies, particularly in the competitive and complex field of αvβ3 integrin inhibition. While demonstrating clear biological activity, the unexpected adverse signal in the prostate cancer trial and the unexplained discontinuation of its development for osteoporosis underscore the precarious nature of drug development.
The failures of this compound, along with those of cilengitide and the limited success of abituzumab, suggest that while αvβ3 integrin remains a valid therapeutic target, a more nuanced understanding of its signaling pathways and the specific disease context is required. Future research in this area will need to focus on developing more selective inhibitors, identifying predictive biomarkers for patient stratification, and exploring combination therapies to overcome the hurdles that have so far prevented this class of drugs from reaching the market. The story of this compound serves as a critical reminder that even with a strong scientific rationale and promising early data, the path to a new medicine is rarely straightforward.
References
- 1. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The challenges and opportunities of αvβ3-based therapeutics in cancer: From bench to clinical trials: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. pharmtech.com [pharmtech.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of MK-0429: A Guide for Laboratory Professionals
Crucial safety and logistical information for the proper disposal of the research compound MK-0429 is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for this compound is not publicly available, this guide provides a framework for its handling and disposal based on general laboratory safety protocols for non-hazardous chemical waste. Researchers, scientists, and drug development professionals are advised to always consult their institution's Environmental Health and Safety (EHS) department and the official product SDS for definitive guidance.
This compound, a potent and selective integrin inhibitor, is typically supplied as a solid and is noted by suppliers to be shipped as a non-hazardous chemical.[1] However, this classification does not negate the need for careful handling and proper disposal procedures.
Key Compound Characteristics
A summary of the essential quantitative data for this compound is presented below, compiled from various supplier and research sources.
| Property | Value | Source(s) |
| Molecular Formula | C23H29N5O4 | [1] |
| Molecular Weight | 439.51 g/mol | [1] |
| Appearance | White solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Storage (Powder) | -20°C (long term), 4°C (short term) | [2] |
| Shipping Condition | Ambient temperature as non-hazardous | [1] |
Step-by-Step General Disposal Protocol for this compound
The following procedural steps are based on standard practices for the disposal of non-hazardous chemical waste in a laboratory setting.[3][4][5]
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Waste Identification and Segregation:
-
Containerization:
-
Disposal of Unused Solid Compound:
-
Unused or expired solid this compound should be disposed of in its original container if possible, or in a securely sealed and labeled waste container.
-
Do not dispose of solid chemical waste in regular trash.[10]
-
-
Disposal of Solutions:
-
Aqueous solutions containing this compound should not be poured down the drain, as it is not soluble in water.[1]
-
Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated organic solvent waste container.
-
-
Disposal of Contaminated Materials:
-
Lab materials such as pipette tips, gloves, and weighing paper that are contaminated with this compound should be collected in a designated solid waste container.
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (such as DMSO), and the rinsate collected as hazardous waste.[5] After rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional guidelines.[10]
-
-
Storage and Collection:
-
Store the sealed this compound waste container in a designated and secure waste accumulation area.
-
Follow your institution's procedures for requesting a chemical waste pickup.
-
Experimental Protocols Cited
The handling and administration of this compound in a research context, as described in scientific literature, involves preparation of solutions for in vivo studies. For example, in studies investigating its effects on melanoma metastasis, this compound was administered orally to mice at doses of 100 or 300 mg/kg.[11][12][13] The compound was likely formulated in a suitable vehicle for oral gavage, though the specific vehicle is not always detailed in the abstracts. The preparation of such formulations should be conducted in a well-ventilated area, and any waste generated during this process must be disposed of following the guidelines outlined above.
Visualizing the Disposal Workflow
The following diagrams illustrate the general decision-making process for the disposal of chemical waste like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. benchchem.com [benchchem.com]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. acewaste.com.au [acewaste.com.au]
- 10. sfasu.edu [sfasu.edu]
- 11. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Personal protective equipment for handling MK-0429
This document provides crucial safety and logistical information for the handling and disposal of MK-0429, a potent, orally active, nonpeptide pan-integrin antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given that this compound is a research compound with limited publicly available safety data, it is imperative to handle it with caution. The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.[1][2][3][4]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields to protect from splashes.[1] |
| Goggles | To be used when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant nitrile or latex gloves.[1] Check for tears before and during use. |
| Body Protection | Lab Coat | A full-length lab coat to protect skin and clothing.[1] |
| Respiratory | Fume Hood | All handling of powdered this compound should be performed in a certified chemical fume hood to avoid inhalation. |
| Respirator | Recommended if there is a risk of generating aerosols outside of a fume hood.[1] |
Operational Plan: Handling this compound
1. Preparation and Weighing:
-
Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.[4]
-
All weighing and initial dilutions of the powdered form of this compound must be conducted in a chemical fume hood to prevent inhalation of the compound.
-
Use appropriate tools for weighing, such as a chemical spatula and weigh paper.
2. Dissolving the Compound:
-
This compound is soluble in DMSO but not in water.[5] For creating stock solutions, use DMSO.
-
If a working solution in an aqueous buffer is required, first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous solution. For cell-based assays, it is recommended to filter and sterilize the final solution with a 0.22 μm filter before use.[6]
3. Administration (In Vivo Studies):
-
For oral administration in animal models, this compound has been administered at doses of 100 or 300 mg/kg, twice daily.[6][7][8]
-
Ensure all animal handling procedures are performed by trained personnel and in accordance with institutional guidelines.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound, stock solutions, and contaminated solvents should be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weigh paper, pipette tips, and tubes, should be collected in a designated, sealed biohazard bag or container and disposed of as chemical waste.[9][10]
-
Sharps: Any needles or syringes used for handling this compound solutions should be disposed of in a designated sharps container.[2][9]
Experimental Protocol: In Vivo Melanoma Metastasis Study
The following table summarizes the experimental protocol from a study where this compound was used to reduce melanoma metastasis in a mouse model.[8][11]
| Step | Description |
| Animal Model | B6D2F1 hybrid female mice.[7] |
| Cell Line | B16F10 murine melanoma cells. |
| Cell Inoculation | Animals received a tail-vein injection of B16F10 melanoma cells. |
| Treatment Groups | 1. Vehicle (Control)2. This compound (100 mg/kg, p.o., b.i.d.)3. This compound (300 mg/kg, p.o., b.i.d.)4. Cyclophosphamide (300 mg/kg, i.p., q.d.) - as a positive control. |
| Treatment Initiation | Treatment began one day after cell inoculation.[8] |
| Duration of Treatment | 2 weeks.[6][7] |
| Study Endpoints | - Health effects on the animals (e.g., body weight).- Total number of lung colonies.- Lung tumor area.[8] |
| Results | This compound at 100 and 300 mg/kg reduced the number of metastatic tumor colonies by 64% and 57%, respectively. The high dose also reduced the tumor area by 60% compared to the vehicle.[6][8][11] |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. osha.gov [osha.gov]
- 4. kean.edu [kean.edu]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosafety Manual | Environmental Health & Safety [ehs.ucr.edu]
- 10. Laboratory Safety | University at Albany [albany.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
